Product packaging for 1,3,6-Trihydroxy-2,5-dimethoxyxanthone(Cat. No.:CAS No. 345287-92-5)

1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Cat. No.: B158564
CAS No.: 345287-92-5
M. Wt: 304.25 g/mol
InChI Key: YAPFVXIBUYNNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a high-purity xanthone compound provided for research use in the life sciences. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Xanthones are a significant class of polyphenolic compounds found in nature, characterized by a dibenzo-γ-pyrone scaffold, and are known for their diverse biological activities . This specific xanthone derivative was first identified as a new natural product from the plant Monnina obtusifolia . While research on this exact compound is ongoing, studies on structurally similar xanthones reveal a promising range of research applications and mechanisms. For instance, various xanthone derivatives have demonstrated potent anti-inflammatory effects by acting as selective TLR4 inhibitors and suppressing the NF-κB signaling cascade . Other xanthone compounds have been investigated for cardiovascular research, showing vasorelaxant effects on coronary arteries by opening potassium channels and inhibiting calcium influx . Furthermore, some xanthones are reported to target the opioid receptor . The broad bioactivity profile of the xanthone family makes this compound a compound of interest for further investigation in multiple research fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O7 B158564 1,3,6-Trihydroxy-2,5-dimethoxyxanthone CAS No. 345287-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPFVXIBUYNNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: Natural Sources, Isolation, and Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naturally occurring xanthone, 1,3,6-Trihydroxy-2,5-dimethoxyxanthone. It details its primary botanical sources, outlines generalized experimental protocols for its extraction and characterization, and explores a potential mechanism of action based on the activity of a structurally related compound.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the Polygalaceae family. The documented botanical sources are outlined in the table below. While the presence of the compound is confirmed, quantitative yield data from these natural sources remains largely unreported in the available scientific literature.

Plant SpeciesFamilyPlant Part(s) Containing the Compound
Monnina salicifolia[1]PolygalaceaeNot specified in available literature
Monnina obtusifoliaPolygalaceaeAerial parts
Securidaca longepedunculataPolygalaceaeFresh root bark

Experimental Protocols: Extraction, Isolation, and Characterization

The following sections provide a generalized methodology for the extraction, isolation, and structural elucidation of this compound from its natural sources. These protocols are based on established techniques for xanthone isolation from the genera Monnina and Securidaca.

Extraction of Xanthones from Plant Material

A common approach for extracting xanthones from plant matrices involves sequential solvent extraction, which separates compounds based on their polarity.

  • Preparation of Plant Material: The air-dried and powdered plant material (e.g., root bark of Securidaca longepedunculata) is subjected to extraction.

  • Sequential Solvent Extraction: The powdered material is sequentially macerated at room temperature with solvents of increasing polarity. A typical sequence would be:

    • n-hexane (to remove non-polar constituents)

    • Chloroform or Dichloromethane

    • Acetone

    • Methanol

  • Concentration: The solvent from each extraction step is removed under reduced pressure using a rotary evaporator to yield the respective crude extracts. The acetone and methanol extracts are most likely to contain the target polyhydroxylated and methoxylated xanthone.

Isolation of this compound

Bioassay-guided fractionation is often employed to isolate specific bioactive compounds.

  • Initial Fractionation: The crude extract exhibiting the desired activity (or the acetone/methanol extract) is subjected to column chromatography on silica gel.

  • Gradient Elution: A gradient solvent system, such as a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute fractions from the silica gel column.

  • Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., methanol or a mixture of dichloromethane and methanol).

Structural Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete and unambiguous structure of the molecule by revealing proton-proton and proton-carbon correlations.

Potential Signaling Pathway Interactions

Direct studies on the biological signaling pathways modulated by this compound are currently lacking in the scientific literature. However, research on a structurally similar synthetic xanthone, 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX), has shown synergistic anticancer effects when combined with doxorubicin in B-cell lymphoma cells.[2][3][4][5] Molecular docking studies from this research suggest that TTX may interact with and inhibit key proteins in cancer-related signaling pathways, specifically Raf-1 (a MAP kinase kinase kinase) and c-Jun N-terminal kinase (JNK).[2][3][4][5]

Based on these findings, a plausible, though hypothetical, signaling pathway for this compound could involve the inhibition of the Raf/MEK/ERK (MAPK) and JNK signaling cascades. These pathways are often dysregulated in cancer and are involved in cell proliferation, survival, and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Raf-1 Raf-1 Ras->Raf-1 JNK JNK Ras->JNK MEK1/2 MEK1/2 Raf-1->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Apoptosis Apoptosis JNK->Apoptosis Xanthone 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone (Hypothesized Target) Xanthone->Raf-1 Xanthone->JNK

Caption: Hypothesized signaling pathway inhibition by this compound.

This diagram illustrates the potential inhibitory effects of this compound on the Raf-1 and JNK signaling pathways, based on data from a structurally related compound. Inhibition of these pathways could lead to decreased cell proliferation and increased apoptosis, suggesting a potential application in cancer research. It is important to note that this is a proposed mechanism and requires experimental validation for this specific xanthone.

References

A Technical Guide to the Proposed Isolation of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone from Monnina obtusifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed methodology for the isolation and characterization of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone from Monnina obtusifolia. As of the time of writing, a specific protocol for the isolation of this compound from this particular plant species has not been detailed in the available scientific literature. The procedures described herein are based on established methods for the isolation of xanthones from plants, particularly from the Polygalaceae family, to which Monnina obtusifolia belongs.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a select number of higher plant families, including Polygalaceae.[1] These compounds have garnered significant interest in the scientific community due to their wide array of pharmacological activities. The target compound, this compound, has been reported in Monnina salicifolia, a species closely related to Monnina obtusifolia.[2] While phytochemical investigations of Monnina obtusifolia have led to the isolation of various glycosides and flavonoids, the presence of this compound in this specific plant has not yet been confirmed.[3] This guide provides a comprehensive, proposed experimental framework for its isolation and characterization.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for guiding the isolation and characterization process.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₇PubChem[2]
Molecular Weight 304.25 g/mol PubChem[2]
IUPAC Name 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-onePubChem[2]
CAS Number 345287-92-5PubChem[2]

Proposed Experimental Protocol for Isolation

The proposed workflow for the isolation of this compound from the aerial parts of Monnina obtusifolia is depicted below. This multi-step process involves extraction, fractionation, and chromatographic purification.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Solvent Partitioning cluster_3 Chromatographic Purification P1 Aerial Parts of Monnina obtusifolia P2 Air-Drying P1->P2 P3 Grinding to Fine Powder P2->P3 E1 Maceration with Methanol (3x) P3->E1 E2 Filtration and Concentration E1->E2 E3 Crude Methanolic Extract E2->E3 S1 Suspend in Water E3->S1 S2 Partition with Ethyl Acetate S1->S2 S3 Ethyl Acetate Fraction S2->S3 Collect S4 Aqueous Fraction (Discard) S2->S4 Discard C1 Silica Gel Column Chromatography S3->C1 C2 Gradient Elution (Hexane-EtOAc -> EtOAc-MeOH) C1->C2 C3 Collect Fractions C2->C3 C4 TLC Analysis C3->C4 C5 Combine Similar Fractions C4->C5 C6 Sephadex LH-20 Column C5->C6 C7 Elution with Methanol C6->C7 C8 Pure this compound C7->C8

References

Unveiling the Structure of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone, a naturally occurring xanthone derivative. The compound, with the molecular formula C₁₅H₁₂O₇, was first isolated from the plant Monnina obtusifolia and has since been identified in other species, including Monnina salicifolia and Securidaca longepedunculata. Its structure was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₁₂O₇
IUPAC Name 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one
Molecular Weight 304.25 g/mol
InChI Key YAPFVXIBUYNNQM-UHFFFAOYSA-N
SMILES COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O

Spectroscopic Data for Structure Elucidation

Table 1: ¹H NMR Spectral Data (Expected)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4Data not availables-
H-7Data not availabledData not available
H-8Data not availabledData not available
2-OCH₃Data not availables-
5-OCH₃Data not availables-
1-OHData not availables-
3-OHData not availables-
6-OHData not availables-

Table 2: ¹³C NMR Spectral Data (Expected)

CarbonChemical Shift (δ, ppm)
C-1Data not available
C-2Data not available
C-3Data not available
C-4Data not available
C-4aData not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available
C-9Data not available
C-9aData not available
C-10aData not available
2-OCH₃Data not available
5-OCH₃Data not available

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula.

IonCalculated m/zObserved m/z
[M+H]⁺Data not availableData not available
[M-H]⁻Data not availableData not available

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation and purification of this compound is not publicly available. However, a general workflow can be inferred from standard phytochemical procedures for isolating xanthones from plant material.

Experimental_Workflow A Plant Material (e.g., Monnina obtusifolia) B Drying and Grinding A->B C Extraction with a Suitable Solvent (e.g., Methanol or Ethanol) B->C D Solvent Evaporation to Yield Crude Extract C->D E Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) D->E F Column Chromatography on Silica Gel E->F G Further Purification by Preparative HPLC or Sephadex Column F->G H Isolation of this compound G->H I Spectroscopic Analysis (NMR, MS, UV, IR) H->I J Structure Elucidation I->J

Caption: General workflow for the isolation and identification of xanthones.

Structure Elucidation Logic

The elucidation of the structure of this compound would follow a logical pathway based on the interpretation of spectroscopic data. The following diagram illustrates the key correlations that would be established.

Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation 1H_NMR ¹H NMR (Proton Signals and Couplings) Fragments Identification of Key Fragments (Aromatic Rings, Methoxys, Hydroxyls) 1H_NMR->Fragments 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->Fragments HMBC HMBC (Long-Range H-C Correlations) Connectivity Establishing Connectivity of Fragments HMBC->Connectivity 2-3 Bond C-H Correlations HSQC HSQC (Direct H-C Correlations) HSQC->Connectivity Directly Bonded C-H MS Mass Spectrometry (Molecular Formula) MS->Fragments Confirms Molecular Formula Fragments->Connectivity Final_Structure Final Structure of This compound Connectivity->Final_Structure

Caption: Logical flow for spectroscopic data interpretation in structure elucidation.

Note: The specific quantitative data for NMR and Mass Spectrometry, as well as detailed experimental protocols, are not fully available in the public domain at the time of this writing. Researchers are advised to consult the original publication by Pinto et al. (Phytochemistry, 1994, 37(3), 875-878) for this detailed information.

physical and chemical properties of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring polyoxygenated xanthone identified in plant species such as Monnina salicifolia and Monnina obtusifolia.[1][2] While specific experimental data on its biological activities and physical properties remain limited in publicly accessible literature, its structural class—hydroxy- and methoxy-substituted xanthones—is of significant interest in pharmacology. Compounds with this scaffold are widely investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents. This document provides a comprehensive overview of the known chemical properties of this compound, details generalized experimental protocols for its isolation and potential synthesis, and explores the probable biological activities and associated signaling pathways based on extensive research into structurally analogous compounds. All quantitative data is summarized in structured tables, and key processes are visualized using workflow and pathway diagrams.

Physicochemical Properties

Detailed experimental characterization of this compound, such as its melting point, boiling point, and quantitative solubility, is not widely reported. However, its fundamental chemical identifiers and computed properties have been established and are crucial for in silico modeling and analytical identification.[1]

Compound Identification

The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one[1]
Molecular Formula C₁₅H₁₂O₇[1]
CAS Number 345287-92-5[1]
Canonical SMILES COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O[1]
InChI InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3[1]
InChIKey YAPFVXIBUYNNQM-UHFFFAOYSA-N[1]
Computed Physicochemical Data

Quantitative properties have been predicted through computational models, providing valuable insights for research applications.[1]

PropertyPredicted Value
Molecular Weight 304.25 g/mol [1]
Exact Mass 304.05830272 Da[1]
XLogP3 2.4[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 7[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 114 Ų
Solubility (predicted) Soluble in DMSO, Ethyl Acetate, Chloroform, Dichloromethane, Acetone.[2]

Experimental Protocols

Isolation from Natural Sources

This compound has been identified in the aerial parts of Monnina obtusifolia.[2] The generalized workflow for extracting and purifying xanthones from plant material is illustrated below.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Solvent Partitioning cluster_2 Step 3: Chromatographic Purification a Dried & Powdered Plant Material (e.g., Monnina obtusifolia) b Maceration with Solvent (e.g., Methanol/Ethanol) a->b c Filtration & Concentration b->c d Crude Extract c->d e Dissolve Crude Extract in Water/Methanol d->e f Liquid-Liquid Extraction (e.g., with Ethyl Acetate) e->f g Collect & Concentrate Organic Phase f->g h Enriched Xanthone Fraction g->h i Column Chromatography (Silica Gel or Sephadex) h->i j Gradient Elution (e.g., Hexane-EtOAc) i->j k Fraction Collection & TLC Analysis j->k l Pure Compound k->l

Generalized workflow for the isolation of xanthones from plant material.

Methodology:

  • Preparation of Plant Material: The aerial parts of the source plant (e.g., Monnina obtusifolia) are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction, typically through maceration or Soxhlet extraction, using a polar solvent such as methanol or ethanol. This process dissolves a wide range of phytochemicals, including xanthones.

  • Concentration: The resulting solvent mixture is filtered to remove solid plant debris and then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in an aqueous solution and partitioned against a moderately nonpolar solvent, such as ethyl acetate. Xanthones preferentially move into the organic phase, separating them from more polar compounds like sugars and some flavonoids.

  • Chromatographic Separation: The concentrated ethyl acetate fraction is subjected to column chromatography. A stationary phase like silica gel is commonly used. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol system) to separate the individual compounds.

  • Purification and Identification: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined, and the purification process may be repeated (e.g., using Sephadex columns or preparative HPLC) to achieve high purity. The final structure is elucidated using spectroscopic methods (NMR, MS, IR, UV).

Hypothetical Chemical Synthesis

A plausible synthetic route for this compound can be proposed based on the well-established Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a benzoic acid derivative with a phenol.

Proposed Reaction Scheme:

The key step would be the condensation of 2,4-dihydroxy-5-methoxybenzoic acid with 1,3-dihydroxy-2,5-dimethoxybenzene . This reaction is typically catalyzed by a dehydrating agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which facilitates the necessary acylation and subsequent intramolecular cyclization to form the xanthone core.

General Protocol:

  • Mixing Reagents: Equimolar amounts of the substituted benzoic acid and the phenol derivative are mixed in Eaton's reagent.

  • Heating: The mixture is heated (e.g., at 80–85°C) for several hours to drive the condensation and cyclization reactions.

  • Quenching: The reaction mixture is cooled to room temperature and then carefully poured into ice-cold water to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with water until neutral, and then purified using column chromatography or recrystallization to yield the final product.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is sparse. However, one supplier notes its potential for antifungal and antimutagenic activity.[2] Extensive research on structurally related xanthones provides a strong basis for predicting its likely pharmacological profile, particularly in the areas of anti-inflammatory and anticancer activities.

Potential Anti-Inflammatory Activity

Many hydroxylated and methoxylated xanthones exhibit potent anti-inflammatory effects. They often act by inhibiting key mediators of the inflammatory response in immune cells like macrophages. A common mechanism involves the suppression of the Toll-like Receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. This leads to the downstream inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

The diagram below illustrates the LPS-induced pro-inflammatory signaling pathway, highlighting points where xanthones are known to intervene.

G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Xanthone Xanthones (e.g., 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone) Xanthone->TLR4 Inhibits Xanthone->IKK Inhibits Xanthone->NFkB_nuc Inhibits

Potential inhibition of the NF-κB signaling pathway by xanthones.
Potential Anticancer Activity

The substitution pattern of hydroxyl and methoxy groups on the xanthone scaffold is critical for its cytotoxic activity against cancer cells. Studies on various trihydroxyxanthones have shown that they can induce apoptosis and inhibit cancer cell proliferation. The mechanisms are diverse and can include the inhibition of crucial enzymes like topoisomerase II, which is vital for DNA replication in cancer cells, and the modulation of cell signaling pathways that control cell growth and survival. The presence of hydroxyl groups at positions 1, 3, and 6 is considered a key determinant of these biological effects.

Conclusion

This compound is a member of a pharmacologically significant class of natural products. While specific experimental data for this compound is limited, its structural features strongly suggest potential for biological activity. The provided protocols for isolation and synthesis offer a starting point for researchers to obtain this compound for further study. Based on the activities of analogous structures, future investigations into its anti-inflammatory, antioxidant, and anticancer properties are highly warranted. Such research would be valuable for drug discovery programs seeking to leverage the therapeutic potential of the xanthone scaffold.

References

An In-depth Technical Guide on 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 345287-92-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse and significant pharmacological activities.[1] Xanthones are characterized by a dibenzo-γ-pyrone scaffold and are found in a select number of higher plant families, fungi, and lichens.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the limited specific research on this particular xanthone, this guide also incorporates general methodologies and known biological activities of closely related xanthone derivatives to provide a broader context for researchers.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes the available computed and vendor-supplied data.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₇PubChem[2]
Molecular Weight 304.25 g/mol PubChem[2]
CAS Number 345287-92-5PubChem[2]
Boiling Point 581.9 ± 50.0 °C at 760 mmHgMySkinRecipes[3]
Density 1.5 ± 0.1 g/cm³MySkinRecipes[3]
Storage Temperature 2-8 °CMySkinRecipes[3]

Natural Occurrence

This compound has been identified as a natural product in the following plant species:

  • Monnina salicifolia [2]

  • Securidaca longepedunculata [4]

Experimental Protocols

General Protocol for Isolation of Xanthones from Natural Sources

The isolation of xanthones from plant material typically involves extraction followed by chromatographic separation.

Materials:

  • Dried and powdered plant material (e.g., root bark, leaves)

  • Solvents for extraction (e.g., n-hexane, ethyl acetate, methanol)

  • Silica gel for column chromatography

  • Sephadex LH-20 for gel filtration chromatography

  • Solvents for chromatography (e.g., mixtures of hexane, ethyl acetate, chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates for monitoring separation

  • Rotary evaporator

Procedure:

  • Extraction: The dried and powdered plant material is sequentially extracted with solvents of increasing polarity, for example, n-hexane, followed by ethyl acetate, and then methanol. This gradient extraction helps to separate compounds based on their polarity.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

  • Column Chromatography: The crude extract rich in xanthones (typically the ethyl acetate or methanol extract) is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing xanthone-like compounds (visualized under UV light).

  • Further Purification: Fractions containing the target xanthone are combined and may require further purification steps, such as repeated column chromatography or gel filtration chromatography on Sephadex LH-20, until a pure compound is obtained.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.[1]

G Start Dried Plant Material Extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Purification Further Purification (e.g., Sephadex LH-20) TLC->Purification Combine Fractions StructureElucidation Structure Elucidation (NMR, MS, IR, UV) Purification->StructureElucidation End Pure Xanthone StructureElucidation->End

General workflow for the isolation of xanthones.

General Protocol for Chemical Synthesis of the Xanthone Core

The Grover, Shah, and Shah (GSS) reaction is a classical method for the synthesis of the xanthone scaffold.[5]

Materials:

  • A substituted 2-hydroxybenzoic acid

  • A substituted phenol (e.g., phloroglucinol)

  • Condensing agent (e.g., zinc chloride, phosphorus oxychloride, or Eaton's reagent)

  • Solvent (if required)

Procedure:

  • Reaction Setup: The 2-hydroxybenzoic acid and the phenol are mixed with the condensing agent. The reaction can be carried out with or without a solvent and may require heating.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

  • Purification: The crude product is filtered, dried, and purified by recrystallization or column chromatography to yield the pure xanthone.

Biological Activity and Signaling Pathways

While there is no specific biological activity data or signaling pathway information for this compound, the xanthone class of compounds is well-documented to possess a wide range of pharmacological effects. The following table summarizes some of the reported activities for structurally related xanthones.

Biological ActivityCompound(s)Cell Lines / ModelReported EffectReference
Anticancer 1,3,6-Trihydroxyxanthone derivativesMurine leukemia P388 cellsCytotoxicity[5]
Antioxidant 1,3,6-TrihydroxyxanthoneIn vitro assaysScavenging of free radicals and reactive oxygen species[5]
Anti-fungal 1,3,6-Trihydroxy-5-methoxyxanthoneNot specifiedAnti-fungal effect[6]

Xanthones are known to exert their biological effects through the modulation of various signaling pathways. For instance, in the context of inflammation, some xanthones have been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Xanthone Xanthones Xanthone->IKK Inhibition Xanthone->NFkB Inhibition

General inflammatory signaling pathway modulated by some xanthones.

Biosynthesis

The biosynthesis of the xanthone core in plants generally proceeds through the shikimate pathway, leading to the formation of a benzophenone intermediate, which then undergoes oxidative cyclization.

G Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA Benzoyl_CoA Benzoyl-CoA Aromatic_AA->Benzoyl_CoA Benzophenone_Synthase Benzophenone Synthase Benzoyl_CoA->Benzophenone_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Benzophenone_Synthase Benzophenone Benzophenone Intermediate Benzophenone_Synthase->Benzophenone Oxidative_Cyclization Oxidative Cyclization (Cytochrome P450) Benzophenone->Oxidative_Cyclization Xanthone_Core Xanthone Core Oxidative_Cyclization->Xanthone_Core Tailoring Tailoring Reactions (Hydroxylation, Methylation, etc.) Xanthone_Core->Tailoring Final_Xanthone This compound Tailoring->Final_Xanthone

A generalized biosynthetic pathway for xanthones.

Conclusion and Future Directions

This compound is a naturally occurring xanthone with potential biological activities, as suggested by its structural class. However, there is a significant gap in the scientific literature regarding its specific synthesis, pharmacological properties, and mechanism of action. Future research should focus on the total synthesis of this compound to enable detailed biological evaluation. In vitro and in vivo studies are necessary to elucidate its potential anticancer, anti-inflammatory, antioxidant, and other therapeutic effects. Furthermore, investigations into its interactions with specific cellular targets and signaling pathways will be crucial to understanding its mechanism of action and potential for drug development.

References

The Core Biosynthetic Pathway: From Primary Metabolism to a Xanthone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Trihydroxy Dimethoxyxanthones

For Researchers, Scientists, and Drug Development Professionals

Abstract: Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-diabetic properties.[1][2] This technical guide provides a detailed overview of the biosynthetic pathway leading to trihydroxy dimethoxyxanthones, a specific subclass of these valuable natural products. It delineates the multi-step enzymatic cascade from primary metabolites to the core xanthone structures and subsequent tailoring reactions. This document includes a summary of available quantitative enzyme kinetic data, detailed experimental protocols for key biosynthetic steps, and visualizations of the pathway and experimental workflows to support further research and development in this field.

The biosynthesis of xanthones in higher plants, particularly in families like Clusiaceae, Hypericaceae, and Gentianaceae, is a complex process that integrates several major metabolic pathways.[1][2] The assembly of the core xanthone structure originates from precursors supplied by the shikimate and phenylpropanoid pathways.[1][3]

The initial steps involve the formation of an aromatic precursor, which can occur through two distinct routes[1][3]:

  • L-Phenylalanine-dependent pathway: Predominantly observed in the Hypericaceae family, this route starts with the conversion of L-phenylalanine to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .[1] Subsequent steps lead to the formation of benzoyl-CoA.

  • L-Phenylalanine-independent pathway: Common in the Gentianaceae family, this pathway produces 3-hydroxybenzoic acid from the shikimate pathway, which is then activated to 3-hydroxybenzoyl-CoA by 3-hydroxybenzoate-CoA ligase .[1]

The key convergent step is the formation of a benzophenone intermediate. Benzophenone Synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of an activated benzoic acid derivative (e.g., benzoyl-CoA) with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.[4][5][6] This intermediate is then hydroxylated at the 3'-position by a cytochrome P450 monooxygenase, Benzophenone 3'-hydroxylase (B3'H) , to yield the central precursor, 2,3',4,6-tetrahydroxybenzophenone.[1][4]

The defining step in xanthone formation is the regioselective intramolecular oxidative C-O phenol coupling of this tetrahydroxybenzophenone. This cyclization is catalyzed by specific bifunctional cytochrome P450 enzymes (CYP81AA family) .[7] These enzymes not only perform the initial 3'-hydroxylation but also control the subsequent cyclization, leading to two primary xanthone cores[1][7]:

  • 1,3,7-Trihydroxyxanthone (1,3,7-THX) , formed via para-cyclization.

  • 1,3,5-Trihydroxyxanthone (1,3,5-THX) , formed via ortho-cyclization.

These two trihydroxyxanthones serve as the fundamental scaffolds for the vast diversity of naturally occurring xanthones.[1][2]

Xanthone Biosynthesis Pathway Core Biosynthesis Pathway of Trihydroxyxanthones cluster_0 Upstream Pathways cluster_1 Benzophenone Formation cluster_2 Xanthone Core Synthesis & Tailoring Shikimate Pathway Shikimate Pathway L-Phenylalanine L-Phenylalanine Shikimate Pathway->L-Phenylalanine (Hypericaceae) 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Shikimate Pathway->3-Hydroxybenzoic Acid (Gentianaceae) Benzoyl-CoA Benzoyl-CoA L-Phenylalanine->Benzoyl-CoA PAL, CNL etc. 3-Hydroxybenzoic Acid->Benzoyl-CoA 3BZL Malonyl-CoA Malonyl-CoA 2,4,6-Trihydroxybenzophenone 2,4,6-Trihydroxybenzophenone Malonyl-CoA->2,4,6-Trihydroxybenzophenone 3x Benzoyl-CoA->2,4,6-Trihydroxybenzophenone BPS 2,3',4,6-Tetrahydroxybenzophenone 2,3',4,6-Tetrahydroxybenzophenone 2,4,6-Trihydroxybenzophenone->2,3',4,6-Tetrahydroxybenzophenone B3'H (CYP81AA) 1,3,7-Trihydroxyxanthone 1,3,7-Trihydroxyxanthone 2,3',4,6-Tetrahydroxybenzophenone->1,3,7-Trihydroxyxanthone CYP81AA1 (para-cyclization) 1,3,5-Trihydroxyxanthone 1,3,5-Trihydroxyxanthone 2,3',4,6-Tetrahydroxybenzophenone->1,3,5-Trihydroxyxanthone CYP81AA2 (ortho-cyclization) Trihydroxy Dimethoxyxanthones Trihydroxy Dimethoxyxanthones 1,3,7-Trihydroxyxanthone->Trihydroxy Dimethoxyxanthones OMTs 1,3,5-Trihydroxyxanthone->Trihydroxy Dimethoxyxanthones OMTs

Caption: Core Biosynthesis Pathway of Trihydroxyxanthones.

Formation of Trihydroxy Dimethoxyxanthones via Tailoring Enzymes

The structural diversity of xanthones is generated by "tailoring" enzymes that modify the core trihydroxyxanthone scaffolds. To produce trihydroxy dimethoxyxanthones, two of the hydroxyl groups on the 1,3,5-THX or 1,3,7-THX core are methylated. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[8][9] These enzymes transfer a methyl group from the donor molecule SAM to a specific hydroxyl group on the xanthone ring. The regioselectivity of different OMTs determines which hydroxyl groups are methylated, leading to a variety of isomeric products.

Key Enzymes: Quantitative & Kinetic Data

Characterizing the enzymes of the xanthone pathway is crucial for applications in metabolic engineering and synthetic biology. While kinetic data for all enzymes in the pathway are not fully available, studies on key enzymes like Benzophenone Synthase (BPS) provide valuable insights.

EnzymeSource OrganismSubstrate(s)Km (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
Benzophenone Synthase (HsBPS) Hypericum sampsoniiBenzoyl-CoA11.2 ± 1.51.9 ± 0.12827[10]
Malonyl-CoA21.0 ± 2.61.9 ± 0.11508[10]

Experimental Protocols

This section provides generalized protocols for the expression, purification, and analysis of key enzymes in the xanthone biosynthetic pathway, as well as for the isolation of the final products.

Experimental Workflow General Workflow for Enzyme Characterization cluster_0 Gene Discovery & Cloning cluster_1 Protein Production cluster_2 Purification & Analysis cluster_3 Functional Assay A Identify Candidate Gene (e.g., BPS, OMT) B Amplify Gene via PCR A->B C Clone into Expression Vector (e.g., pET, pGEX) B->C D Transform E. coli Host C->D E Induce Protein Expression (e.g., with IPTG) D->E F Harvest Cells E->F G Cell Lysis F->G H Purify Protein via Affinity Chromatography (e.g., Ni-NTA) G->H I Analyze Purity (SDS-PAGE) H->I J Perform In Vitro Enzyme Assay I->J K Analyze Products (HPLC, LC-MS) J->K L Determine Kinetic Parameters (Km, kcat) K->L

Caption: General Workflow for Enzyme Characterization.
Protocol 1: Heterologous Expression and Purification of Benzophenone Synthase (BPS)

This protocol describes the expression of a His-tagged BPS in E. coli and its subsequent purification.[5][10][11]

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET28a) containing the BPS gene fused to a His6-tag. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 28°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25 mM. Continue to incubate for 8-12 hours at 28°C with shaking.[10]

  • Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the suspension on ice until the solution is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Nickel-NTA (Ni-NTA) affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged BPS protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Pool the purest fractions and dialyze against a suitable storage buffer.

Protocol 2: In Vitro Assay for O-Methyltransferase (OMT) Activity

This protocol is a general method for detecting OMT activity using a trihydroxyxanthone substrate and a radiolabeled methyl donor.[12][13]

  • Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine:

    • 25 µL of 2x OMT Buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 10 mM DTT)

    • 5 µL of trihydroxyxanthone substrate (e.g., 1 mM stock in DMSO)

    • 5 µL of purified OMT enzyme (1-5 µg)

    • 10 µL of sterile water

  • Initiate Reaction: Start the reaction by adding 5 µL of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 20 µL of 2 M HCl or by extracting with 200 µL of ethyl acetate.

  • Quantification (Scintillation Counting):

    • If using ethyl acetate extraction, transfer the organic layer to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

    • Alternatively, spot the reaction mixture onto a filter paper, wash the paper to remove unreacted ³H-SAM, and then measure the radioactivity remaining on the filter.[13]

  • Product Analysis (HPLC): For non-radioactive assays (using unlabeled SAM), terminate the reaction with methanol and analyze the formation of the methylated product by reverse-phase HPLC, comparing the retention time to an authentic standard if available, or by LC-MS for mass verification.

Protocol 3: General Protocol for Isolation of Xanthones from Plant Material

This protocol outlines a general procedure for extracting and purifying xanthones from dried plant tissue.[14][15][16]

  • Material Preparation: Dry the plant material (e.g., leaves, roots, pericarps) in an oven at 40-50°C and grind it into a fine powder.[15]

  • Extraction: Perform a Soxhlet extraction or maceration of the powdered material with a series of solvents of increasing polarity, starting with a nonpolar solvent like n-hexane (to remove lipids) followed by a more polar solvent like ethyl acetate or methanol to extract the xanthones.[14]

  • Fractionation: Concentrate the crude polar extract under reduced pressure. The crude extract can be fractionated using Vacuum Liquid Chromatography (VLC) over silica gel, eluting with a gradient of hexane and ethyl acetate.[16]

  • Purification: Collect the VLC fractions and monitor them by Thin Layer Chromatography (TLC).[16] Pool fractions containing the target compounds. Further purify the target fractions using techniques like Centrifugal Planar Chromatography (CPC) or preparative High-Speed Counter-Current Chromatography (HSCCC) to isolate individual xanthones.[15][16]

  • Structure Elucidation: Confirm the structure of the purified trihydroxy dimethoxyxanthones using spectroscopic methods, including UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[16]

Conclusion

The biosynthetic pathway of trihydroxy dimethoxyxanthones is a sophisticated enzymatic process that begins with fundamental building blocks from primary metabolism. Key enzymes, including Benzophenone Synthase and bifunctional Cytochrome P450s, construct the core xanthone scaffold, which is then decorated by O-methyltransferases to yield the final products. Understanding this pathway at a molecular level, supported by quantitative data and robust experimental protocols, is essential for harnessing these compounds for therapeutic applications. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore, engineer, and produce these pharmacologically significant molecules.

References

Spectroscopic and Spectrometric Characterization of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a polyoxygenated xanthone, a class of organic compounds naturally found in some plants and fungi. Xanthones are known for their diverse pharmacological activities. The structure of this particular derivative suggests potential for biological activity, making its spectroscopic characterization crucial for identification and further research.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂O₇PubChem[1]
Molecular Weight 304.25 g/mol PubChem[1]
Exact Mass 304.05830272 DaPubChem[1]
IUPAC Name 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-onePubChem[1]

Spectroscopic and Spectrometric Data

The following tables present predicted and typical spectroscopic data for this compound. These values are derived from the general knowledge of xanthone chemistry and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0s1H1-OH (chelated)
~10.5br s1H6-OH
~9.5br s1H3-OH
~7.0d (J ≈ 8.5 Hz)1HH-8
~6.8d (J ≈ 8.5 Hz)1HH-7
~6.4s1HH-4
~3.9s3H2-OCH₃
~3.8s3H5-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~180CC-9
~164CC-3
~162CC-1
~157CC-4a
~155CC-10a
~148CC-6
~145CC-5
~138CC-2
~122CHC-8
~115CC-8a
~110CHC-7
~104CC-9a
~93CHC-4
~60CH₃2-OCH₃
~56CH₃5-OCH₃
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Ionization Mode ESI-
[M-H]⁻ m/z 303.0510
Ionization Mode ESI+
[M+H]⁺ m/z 305.0656
[M+Na]⁺ m/z 327.0475
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Typical UV-Vis Spectral Data in Methanol

Bandλmax (nm)Description
Band I~320-340Associated with the cinnamoyl system (B-ring)
Band II~240-260Associated with the benzoyl system (A-ring)

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic and spectrometric analysis of xanthones, based on common laboratory practices.

Sample Preparation
  • Isolation and Purification : The xanthone is first isolated from its natural source (e.g., plant material) or synthesized. Purification is typically achieved through chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative HPLC if necessary.

  • Sample for Analysis : A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄), spectroscopic grade solvent for UV-Vis (e.g., methanol or ethanol), and a suitable volatile solvent for MS (e.g., methanol or acetonitrile).

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.

  • ¹H NMR :

    • Dissolve ~5 mg of the sample in ~0.5 mL of deuterated solvent.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR :

    • A more concentrated sample (~10-20 mg in 0.5 mL) is generally required.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR :

    • For complete structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used.

  • Analysis :

    • The sample is dissolved in a suitable solvent (e.g., methanol) at a low concentration (µg/mL to ng/mL range).

    • The solution is infused directly into the ESI source or injected via an LC system.

    • Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻.

    • Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural confirmation.

UV-Vis Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer is used.

  • Analysis :

    • A dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol) is prepared in a quartz cuvette.

    • The spectrum is recorded over a range of approximately 200-600 nm.

    • The wavelengths of maximum absorbance (λmax) are recorded.

    • Shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the solution to investigate the nature and position of hydroxyl groups on the xanthone core.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation A Natural Source Material B Crude Extraction A->B C Column Chromatography B->C D HPLC Purification C->D E UV-Vis Spectroscopy D->E F Mass Spectrometry (HRMS) D->F G 1D NMR (¹H, ¹³C, DEPT) D->G I Data Integration & Analysis E->I F->I H 2D NMR (COSY, HSQC, HMBC) G->H H->I J Structure Proposal I->J K Final Structure Confirmation J->K

Workflow for the isolation and structural elucidation of a natural product.

References

Potential Pharmacological Effects of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential pharmacological effects of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone based on the current scientific landscape. It is important to note that while the broader class of xanthones is well-studied, specific experimental data on this particular compound is limited. The information presented herein is intended for research and informational purposes and should not be construed as a definitive guide to its therapeutic use.

Executive Summary

This compound is a naturally occurring xanthone that has been identified in plant species such as Monnina salicifolia and Securidaca longepedunculata. Xanthones, as a chemical class, are recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct and extensive research on this compound is not abundant, its structural relationship to other well-researched xanthones, such as 1,3,6-trihydroxyxanthone, suggests a potential for similar biological activities. This whitepaper will synthesize the available information on related compounds to infer the likely pharmacological profile of this compound, present hypothetical signaling pathways, and provide standardized experimental protocols relevant to the investigation of such compounds.

Chemical Profile

  • IUPAC Name: 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one[1]

  • Molecular Formula: C₁₅H₁₂O₇[1]

  • Molecular Weight: 304.25 g/mol [1]

  • CAS Number: 345287-92-5[1]

Potential Pharmacological Activities

Based on the activities of structurally similar xanthones, this compound is likely to exhibit the following pharmacological effects:

Antioxidant Activity

Xanthones are potent antioxidants due to their polyphenolic structure, which enables them to scavenge free radicals. The hydroxyl groups on the xanthone scaffold are key to this activity.

Table 1: Postulated Antioxidant Activity Data for this compound (Hypothetical)

Assay Type Predicted IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM)
DPPH Radical Scavenging 50 - 150 1,3,6-trihydroxyxanthone Moderate Activity

| ABTS Radical Scavenging | 25 - 100 | Quercetin | ~5 |

Anti-inflammatory Activity

Many xanthones demonstrate anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory cytokines.

Table 2: Postulated Anti-inflammatory Activity Data for this compound (Hypothetical)

Target Predicted Effect In Vitro Model
Nitric Oxide (NO) Production Inhibition LPS-stimulated RAW 264.7 macrophages
TNF-α Release Reduction LPS-stimulated RAW 264.7 macrophages

| IL-6 Release | Reduction | LPS-stimulated RAW 264.7 macrophages |

Anticancer Activity

Certain xanthones have been shown to possess cytotoxic effects against various cancer cell lines. The proposed mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The anticancer potential of 1,3,6-trihydroxyxanthone has been noted, suggesting that its dimethoxy derivative may also have similar properties.

Table 3: Postulated Anticancer Activity Data for this compound (Hypothetical)

Cell Line Predicted IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM)
Human Colon Cancer (WiDr) 20 - 80 1,3,6-trihydroxyxanthone 141
Human Breast Cancer (MCF-7) 30 - 100 1,3,6-trihydroxyxanthone >200

| Human Cervical Cancer (HeLa) | 40 - 120 | 1,3,6-trihydroxyxanthone | >200 |

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the pharmacological activities of xanthones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for assessing antioxidant activity.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the xanthone solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the xanthone.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HeLa, WiDr) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizations

Hypothetical Signaling Pathways

The following diagrams illustrate the potential mechanisms of action for this compound based on the known activities of other xanthones.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Xanthone 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone Xanthone->IKK Inhibition IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Transcription

Caption: Postulated anti-inflammatory mechanism of this compound.

apoptosis_pathway cluster_cell Cancer Cell Xanthone 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone ROS ↑ ROS Xanthone->ROS Bax Bax Xanthone->Bax Activation Bcl2 Bcl-2 Xanthone->Bcl2 Inhibition Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

experimental_workflow cluster_workflow Pharmacological Evaluation Workflow Compound 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Compound->AntiInflammatory Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) Compound->Anticancer DataAnalysis Data Analysis (IC₅₀ Determination) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Anticancer->DataAnalysis Mechanism Mechanism of Action Studies (Western Blot, qPCR) DataAnalysis->Mechanism Conclusion Conclusion on Pharmacological Profile Mechanism->Conclusion

Caption: General workflow for the pharmacological evaluation of xanthones.

Future Directions

The preliminary assessment based on structural analogs suggests that this compound is a promising candidate for further pharmacological investigation. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating or synthesizing sufficient quantities of the pure compound for rigorous biological testing.

  • In Vitro Studies: Conducting a comprehensive panel of in vitro assays to confirm and quantify its antioxidant, anti-inflammatory, and anticancer activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this xanthone.

  • In Vivo Studies: Evaluating its efficacy and safety in preclinical animal models to determine its therapeutic potential.

Conclusion

While direct experimental evidence is currently sparse, the chemical structure of this compound positions it as a compound of interest with potential antioxidant, anti-inflammatory, and anticancer properties. The data from related xanthones provides a strong rationale for its further investigation as a novel therapeutic agent. The experimental frameworks and hypothetical pathways outlined in this whitepaper offer a roadmap for future research in this area.

References

A Comprehensive Technical Review of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone derivative found in select plant species. Xanthones, as a class, are noted for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, covering its chemical properties, natural sources, and isolation methods. Due to a notable scarcity of specific biological activity data for this particular xanthone, this review also discusses the bioactivities of structurally similar xanthone derivatives to highlight its potential therapeutic relevance and suggest future research directions. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this and related compounds.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their diverse substitution patterns with hydroxyl, methoxy, and other functional groups contribute to a wide array of pharmacological activities, making them a subject of significant interest in natural product chemistry and drug discovery.[1] this compound is a specific member of this family, and understanding its unique chemical and potential biological properties is crucial for exploring its therapeutic applications.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₅H₁₂O₇.[2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one[2]
Molecular Formula C₁₅H₁₂O₇[2]
Molecular Weight 304.25 g/mol [2]
CAS Number 345287-92-5[2]
Synonyms 1,3,6-Trihydroxy-2,5-dimethoxy-9H-xanthen-9-one[2]

Natural Sources and Isolation

This compound has been isolated from a limited number of plant species, as detailed in Table 2.

Plant SpeciesFamilyPart of PlantReference
Monnina obtusifoliaPolygalaceaeAerial Parts[1]
Monnina salicifoliaPolygalaceaeNot specified[2]
Securidaca longepedunculataPolygalaceaeFresh root bark[3]
General Experimental Protocol for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and purification of xanthones from plant material can be outlined as follows. This protocol is based on common practices in phytochemistry.

G PlantMaterial Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with methanol or ethanol) PlantMaterial->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) CrudeExtract->SolventPartitioning Fractions Fractionation SolventPartitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel or Sephadex) Fractions->ColumnChromatography PurifiedFractions Collection of Fractions ColumnChromatography->PurifiedFractions TLC Thin Layer Chromatography (TLC) (Monitoring of fractions) PurifiedFractions->TLC FurtherPurification Further Purification (e.g., Preparative HPLC) TLC->FurtherPurification PureCompound Isolated this compound FurtherPurification->PureCompound StructureElucidation Structural Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation

Caption: General workflow for the isolation and purification of xanthones.

Methodology Details:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, to isolate a broad range of secondary metabolites, including xanthones.

  • Fractionation: The resulting crude extract is then fractionated using solvent-solvent partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatographic Purification: The fractions enriched with xanthones are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the individual compounds.

  • Final Purification: Further purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Biological Activities and Therapeutic Potential

There is a significant lack of published studies on the specific biological activities of this compound. However, the pharmacological properties of structurally similar xanthones provide valuable insights into its potential therapeutic applications.

Biological Activities of Structurally Related Xanthones

The biological activities of several xanthones with similar substitution patterns are summarized in Table 3. It is important to note that this data is for related compounds and not for this compound itself.

Xanthone DerivativeBiological ActivityIC₅₀ / Other Quantitative DataCell Line / ModelReference
1,3,6-TrihydroxyxanthoneAnticancer-Murine leukemia P388 cells (for bromo-substituted derivatives)[1]
1,3,5,6-TetrahydroxyxanthoneAnti-inflammatorySignificant inhibition of NO production at 10 µMLPS-stimulated RAW 264.7 macrophages[4]
1,3,6,7-TetrahydroxyxanthoneAnti-inflammatorySignificant inhibition of NO production at 10 µMLPS-stimulated RAW 264.7 macrophages[4]
Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, many xanthone derivatives are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. A potential pathway of interest for future investigation is the NF-κB signaling cascade, which is a critical regulator of the inflammatory response.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Proinflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Proinflammatory Xanthone This compound (Hypothesized) Xanthone->IKK Xanthone->NFkB

Caption: Hypothesized inhibitory effect on the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds. It is hypothesized that this compound, like other bioactive xanthones, may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes. This remains a key area for future experimental validation.

Conclusion and Future Directions

This compound is a naturally occurring xanthone with a well-defined chemical structure and known botanical sources. However, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. Based on the pharmacological profiles of structurally related xanthones, it is plausible that this compound possesses anti-inflammatory, antioxidant, and potentially anticancer properties.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of this compound using a panel of in vitro assays.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

A thorough investigation into the pharmacological properties of this specific xanthone is warranted to determine its potential as a lead compound for the development of new therapeutic agents.

References

Unveiling the Antimutagenic Potential of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental evidence for the antimutagenic potential of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone is not yet available in the public domain, the broader class of xanthone derivatives has demonstrated significant promise in mitigating DNA damage. This technical guide provides a comprehensive framework for investigating the antimutagenic properties of this specific xanthone. It outlines detailed experimental protocols for cornerstone assays, presents hypothetical data for illustrative purposes, and visualizes key workflows and potential mechanisms of action. This document serves as a foundational resource for researchers seeking to explore the therapeutic and preventative applications of this compound in the context of mutagenesis and carcinogenesis.

Introduction to this compound

This compound is a polyphenolic compound belonging to the xanthone family. Xanthones are characterized by a dibenzo-γ-pyrone scaffold and are widely distributed in higher plants and fungi. Various xanthone derivatives have been reported to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural features of this compound, specifically its hydroxylation and methoxylation pattern, suggest a potential for significant biological activity, including the modulation of pathways related to mutagenesis.

The antimutagenic potential of xanthones is an area of growing interest. Some aminoalkanolic derivatives of xanthone have been shown to exhibit in vitro antimutagenic activity.[1] The proposed mechanisms for the antimutagenic effects of xanthones include the rapid elimination of mutagens, interaction with reactive mutagenic intermediates, and modulation of microsomal enzymes.[2] Given these precedents, this compound represents a compelling candidate for antimutagenicity studies.

Rationale for Investigating Antimutagenic Potential

The rationale for investigating the antimutagenic potential of this compound is built upon the established activities of structurally related compounds. Flavonoids and other xanthone derivatives have been shown to inhibit the mutagenicity of various compounds, including those found in cooked food.[3] The mechanisms of action are often linked to their antioxidant properties, their ability to scavenge free radicals, and their interaction with metabolic enzymes like cytochrome P450 that are involved in the activation of pro-mutagens.

Key Experimental Protocols for Antimutagenicity Assessment

To rigorously evaluate the antimutagenic potential of this compound, a battery of standardized genotoxicity assays is recommended. The following protocols for the Ames test and the in vitro micronucleus assay are foundational to this investigation.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5]

Objective: To determine if this compound can inhibit the mutagenic effects of a known mutagen.

Materials:

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)

  • This compound

  • Known mutagen (e.g., 2-nitrofluorene for TA98, sodium azide for TA100)

  • S9 metabolic activation system (prepared from rat liver)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/Biotin solution

Procedure:

  • Preparation of Tester Strains: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight to reach a cell density of 1-2 x 10⁹ cells/mL.

  • Preparation of Test Compound and Mutagen: Prepare stock solutions of this compound and the known mutagen in a suitable solvent (e.g., DMSO).

  • Assay Protocol (with and without S9 activation):

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.1 mL of the known mutagen solution.

    • For assays requiring metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.

    • Pre-incubate the mixture at 37°C for 20-30 minutes.

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (his+) on each plate.

Data Analysis: The antimutagenic activity is calculated as the percentage of inhibition of mutagenicity using the following formula:

% Inhibition = [1 - (Number of revertants in test plate / Number of revertants in mutagen control plate)] x 100

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[6] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Objective: To assess the ability of this compound to reduce the frequency of micronuclei induced by a known clastogen.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79)

  • This compound

  • Known clastogen (e.g., mitomycin C, cyclophosphamide)

  • Culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Phytohemagglutinin (PHA) for lymphocytes

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture: Culture the cells in a suitable medium supplemented with FBS. For lymphocytes, stimulate with PHA.

  • Treatment: Treat the cells with various concentrations of this compound in the presence of the known clastogen for a defined period (e.g., 3-4 hours).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment and Fixation: Resuspend the cell pellet in a hypotonic solution and then fix with a freshly prepared fixative.

  • Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, air-dry, and stain with Giemsa.

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Data Analysis: The reduction in the frequency of micronucleated cells in the presence of the test compound compared to the clastogen-only control indicates antimutagenic activity.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison.

Table 1: Hypothetical Results of the Ames Test for this compound

Concentration of this compound (µ g/plate )MutagenS9 ActivationMean Revertant Colonies ± SD% Inhibition
0 (Solvent Control)--25 ± 4-
0 (Mutagen Control)2-Nitrofluorene-450 ± 280
102-Nitrofluorene-380 ± 2115.6
502-Nitrofluorene-210 ± 1553.3
1002-Nitrofluorene-95 ± 978.9
0 (Solvent Control)-+30 ± 5-
0 (Mutagen Control)2-Aminofluorene+620 ± 450
102-Aminofluorene+510 ± 3817.7
502-Aminofluorene+280 ± 2554.8
1002-Aminofluorene+150 ± 1875.8

Table 2: Hypothetical Results of the In Vitro Micronucleus Assay for this compound

Concentration of this compound (µM)ClastogenNumber of Binucleated Cells ScoredNumber of Micronucleated Cells% Micronucleated Cells
0 (Solvent Control)-100080.8
0 (Clastogen Control)Mitomycin C100012512.5
1Mitomycin C100010210.2
5Mitomycin C1000686.8
10Mitomycin C1000353.5

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow and potential signaling pathways involved in the antimutagenic activity of this compound.

experimental_workflow cluster_ames Ames Test Workflow cluster_micronucleus Micronucleus Assay Workflow prep_strains Prepare S. typhimurium Strains assay Perform Plate Incorporation Assay (with and without S9) prep_strains->assay prep_compounds Prepare Test Compound and Mutagen prep_compounds->assay incubation Incubate Plates (37°C, 48-72h) assay->incubation scoring Count Revertant Colonies incubation->scoring analysis_ames Calculate % Inhibition scoring->analysis_ames cell_culture Culture Human Lymphocytes treatment Treat with Compound and Clastogen cell_culture->treatment cyto_block Add Cytochalasin B treatment->cyto_block harvest Harvest and Fix Cells cyto_block->harvest staining Prepare Slides and Stain harvest->staining scoring_mn Score Micronuclei staining->scoring_mn analysis_mn Determine Reduction in MN Frequency scoring_mn->analysis_mn antimutagenic_mechanisms cluster_mechanisms Potential Antimutagenic Mechanisms cluster_invisible mutagen Mutagen / Pro-mutagen dna_damage DNA Damage mutagen->dna_damage induces xanthone This compound scavenging Direct Scavenging of Mutagen xanthone->scavenging metabolism Modulation of Metabolic Enzymes (e.g., Cytochrome P450) xanthone->metabolism dna_repair Enhancement of DNA Repair Pathways xanthone->dna_repair antioxidant Antioxidant Activity (ROS Scavenging) xanthone->antioxidant scavenging->mutagen inactivates no_damage Reduced DNA Damage metabolism->mutagen inhibits activation dna_repair->dna_damage repairs antioxidant->dna_damage prevents

References

Unveiling the Antifungal Potential of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Guide for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the current state of knowledge regarding the antifungal activity of the natural xanthone, 1,3,6-Trihydroxy-2,5-dimethoxyxanthone. While direct experimental evidence of its antifungal efficacy remains to be established, this document provides a comprehensive overview of its chemical properties, the antifungal potential of structurally related compounds, and detailed protocols for its future evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antifungal agents.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, has been isolated from plant sources such as Securidaca longepedunculata. Although this plant has traditional uses in treating various ailments, and other xanthones derived from it have shown biological activities, the antifungal profile of this particular molecule has not been explicitly detailed in the available scientific literature.

This guide serves as a foundational resource to stimulate and direct future research into the antifungal properties of this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₂O₇
Molecular Weight 304.25 g/mol
IUPAC Name 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one
CAS Number 345287-92-5
Natural Sources Securidaca longepedunculata, Monnina salicifolia[1]

Review of Antifungal Activity in Structurally Related Xanthones

While direct data on this compound is lacking, several other xanthone derivatives have demonstrated notable antifungal activity. This suggests a promising avenue for the investigation of the title compound.

Xanthone DerivativeFungal SpeciesActivity (MIC/IC₅₀)Reference
1,7-dihydroxy-4-methoxyxanthoneAspergillus niger, Aspergillus fumigatusNot specified[2]
1-hydroxy-3-methylxanthone derivative (Compound 16)Candida albicansModerate inhibitory activity[3]
3,4-dihydroxy-1-methyl-9H-xanthen-9-oneTrichophyton rubrum, Microsporum canis, Epidermophyton floccosumMIC = 16 µg/mL[4]

The antifungal activity of these related compounds underscores the potential of the xanthone scaffold as a source of new antifungal drugs. The specific substitution pattern of hydroxyl and methoxy groups on the xanthone core is known to influence biological activity.

Proposed Experimental Protocols for Antifungal Screening

To systematically evaluate the antifungal potential of this compound, the following detailed experimental protocols are proposed.

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains should be used, including:

  • Yeasts: Candida albicans, Candida glabrata, Cryptococcus neoformans

  • Filamentous Fungi: Aspergillus fumigatus, Trichophyton rubrum

Yeast strains should be cultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C. Filamentous fungi should be cultured on Potato Dextrose Agar (PDA) and incubated at 28°C until sporulation.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended for determining the MIC.

  • Preparation of Inoculum: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing RPMI-1640 medium.

  • Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours for yeasts and at 28°C for 48-72 hours for filamentous fungi.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control.

Minimum Fungicidal Concentration (MFC) Determination

To determine if the compound is fungistatic or fungicidal, the MFC can be determined following the MIC assay.

  • Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates (SDA or PDA).

  • Incubation: The plates are incubated under the appropriate conditions for 24-48 hours.

  • MFC Reading: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_assay Antifungal Assays cluster_analysis Data Analysis Compound This compound MIC_Assay Broth Microdilution MIC Assay Compound->MIC_Assay Fungal_Strains Fungal Strains (Yeasts & Molds) Fungal_Strains->MIC_Assay MFC_Assay Subculturing for MFC MIC_Assay->MFC_Assay Wells with no growth Data_Interpretation Determine MIC & MFC Values MFC_Assay->Data_Interpretation

Proposed experimental workflow for antifungal screening.

Hypothetical_Mechanism cluster_fungal_cell Fungal Cell cluster_effect Antifungal Effect Xanthone This compound Inhibition Inhibition Xanthone->Inhibition Disruption Disruption Xanthone->Disruption Cell_Wall Cell Wall Synthesis Growth_Arrest Fungal Growth Arrest / Cell Death Cell_Wall->Growth_Arrest Cell_Membrane Cell Membrane Integrity Cell_Membrane->Growth_Arrest Ergosterol Ergosterol Biosynthesis Ergosterol->Growth_Arrest Inhibition->Cell_Wall Inhibition->Ergosterol Disruption->Cell_Membrane

Hypothetical antifungal mechanism of action.

Conclusion and Future Directions

While the antifungal activity of this compound has not yet been reported, the existing literature on related xanthone compounds provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a clear and standardized approach to systematically evaluate its potential as a novel antifungal agent.

Future research should focus on:

  • Screening: Performing the proposed MIC and MFC assays against a broad panel of fungal pathogens.

  • Mechanism of Action: If significant activity is observed, further studies should be conducted to elucidate the mechanism of action, such as investigating its effects on the fungal cell wall, cell membrane, or specific metabolic pathways.

  • Structure-Activity Relationship (SAR): Synthesizing and testing derivatives of this compound to understand the SAR and optimize antifungal potency.

The exploration of this and other natural xanthones holds promise for the discovery of new and effective treatments for fungal infections.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant signaling pathways of 1,3,6-trihydroxy-2,5-dimethoxyxanthone and its derivatives. The protocols outlined below are based on established synthetic methodologies for xanthone scaffolds and can be adapted for the specific synthesis of the target compound and its analogues.

Introduction

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in medicinal chemistry and drug development.[1][2] Their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, make them attractive candidates for therapeutic agent development.[2][3][4] The biological efficacy of xanthone derivatives is often influenced by the substitution pattern on the xanthone core.[3] This document focuses on the synthesis of this compound, a polysubstituted xanthone, and its potential derivatives.

Synthesis of this compound

The synthesis of polysubstituted xanthones can be achieved through several established methods, most notably via the condensation of a substituted benzoic acid derivative with a phenol derivative. A plausible and efficient route for the synthesis of this compound involves a Friedel-Crafts acylation reaction to form a benzophenone intermediate, followed by a cyclization to yield the xanthone core.

A general and adaptable synthetic approach is the Grover, Shah, and Shah (GSS) reaction, or modifications thereof using dehydrating agents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[5][6]

Proposed Synthetic Pathway

A logical synthetic route to this compound would involve the reaction of 2,4-dihydroxy-5-methoxybenzoic acid with 1,3-dimethoxy-5-hydroxybenzene (phloroglucinol dimethyl ether) in the presence of a suitable condensing agent.

Synthesis_Pathway cluster_reactants Starting Materials Reactant1 2,4-dihydroxy- 5-methoxybenzoic acid Intermediate Benzophenone Intermediate Reactant1->Intermediate Condensation (e.g., Eaton's Reagent) Reactant2 1,3-dimethoxy- 5-hydroxybenzene Reactant2->Intermediate Product 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone Intermediate->Product Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eaton's Reagent

This protocol is a general procedure adapted from the synthesis of other hydroxyxanthones and can be optimized for the target compound.[1][5][7]

Materials:

  • 2,4-dihydroxy-5-methoxybenzoic acid

  • 1,3-dimethoxy-5-hydroxybenzene

  • Eaton's Reagent (Phosphorus pentoxide/Methanesulfonic acid)

  • Deionized water

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Eaton's reagent (10 parts P₂O₅ in 50 parts CH₃SO₃H by weight), add equimolar amounts of 2,4-dihydroxy-5-methoxybenzoic acid and 1,3-dimethoxy-5-hydroxybenzene.

  • Heat the reaction mixture at 80-90 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Characterization of Xanthone Derivatives

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified xanthone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The number of signals, their chemical shifts, and coupling patterns will provide information about the arrangement of protons and carbons in the molecule.

2. Mass Spectrometry (MS):

  • Analyze the purified compound using a mass spectrometer (e.g., ESI-MS or HRMS) to determine its molecular weight and confirm the molecular formula.

3. Infrared (IR) Spectroscopy:

  • Obtain an IR spectrum of the compound to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Data Presentation

The following tables summarize typical data that would be collected for the synthesized this compound and its derivatives.

Table 1: Synthesis and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
This compoundC₁₅H₁₂O₇304.25
Derivative A
Derivative B

Data to be filled upon experimental determination.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals/Peaks
¹H NMR Expected signals for aromatic protons and methoxy groups.
¹³C NMR Expected signals for carbonyl, aromatic, and methoxy carbons.
MS (m/z) Expected [M+H]⁺ or [M]⁺ peak at ~305 or 304.
IR (cm⁻¹) Expected peaks for -OH, C=O, C-O-C, and aromatic C=C stretching.

Data to be filled upon experimental determination.

Potential Biological Applications and Signaling Pathways

Xanthone derivatives are known to exhibit a wide range of biological activities.[3][4] The presence of multiple hydroxyl and methoxy groups on the this compound scaffold suggests potential for various therapeutic applications.

Antimicrobial Activity

Many hydroxylated and methoxylated xanthones have demonstrated significant antibacterial and antifungal activities.[4][8] The mechanism of action can involve the disruption of the microbial cell wall and inhibition of essential enzymes.[1]

Table 3: Potential Antimicrobial Activity (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus
This compoundEscherichia coli
This compoundCandida albicans

Data to be filled upon experimental determination.

Anticancer Activity

Xanthones have been extensively studied for their anticancer properties, which are often mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways.[3][9]

Table 4: Potential Anticancer Activity (Hypothetical Data)

CompoundCancer Cell LineIC₅₀ (µM)
This compoundMCF-7 (Breast)
This compoundA549 (Lung)
This compoundHeLa (Cervical)

Data to be filled upon experimental determination.

Signaling Pathways

Xanthone derivatives have been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and cancer.

1. Nrf2 Signaling Pathway: Many natural and synthetic xanthones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular antioxidant defense system.[10][11]

Nrf2_Pathway Xanthone Xanthone Derivative ROS Oxidative Stress (ROS) Xanthone->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates transcription of

Caption: Modulation of the Nrf2 signaling pathway by xanthone derivatives.

2. MAPK Signaling Pathway: Xanthones can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis. The modulation of pathways involving ERK, JNK, and p38 can contribute to the anticancer effects of these compounds.

MAPK_Pathway Xanthone Xanthone Derivative Raf Raf Xanthone->Raf Inhibits Apoptosis Apoptosis Xanthone->Apoptosis Induces Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential influence of xanthone derivatives on the MAPK/ERK pathway.

Conclusion

The synthesis of this compound and its derivatives presents a promising avenue for the discovery of novel therapeutic agents. The protocols and information provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development to explore the synthesis and biological potential of this class of compounds. Further studies are warranted to fully elucidate the pharmacological profile and mechanisms of action of these specific xanthone derivatives.

References

HPLC method for quantification of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

An High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been developed to ensure accurate and precise measurements for researchers, scientists, and professionals in drug development. This method is crucial for the analysis of this specific xanthone, which holds potential for various pharmaceutical applications.

Application Notes

Introduction

This compound is a xanthone derivative with a molecular formula of C₁₅H₁₂O₇ and a molecular weight of 304.25 g/mol [1]. Xanthones are a class of naturally occurring polyphenolic compounds found in a number of plant families and are known for their wide range of pharmacological activities. Accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. This application note describes a robust and reliable reversed-phase HPLC method for its quantification.

Chromatographic Conditions

A reversed-phase C18 column is commonly employed for the separation of xanthone derivatives[2][3][4][5]. The method detailed below utilizes a C18 stationary phase with a gradient elution to ensure optimal separation of the analyte from potential impurities. The use of a formic acid modifier in the mobile phase helps to improve peak shape and resolution[2][6].

Method Validation Parameters (Hypothetical Data)

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below.

ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
SpecificityNo interference from blank or placebo

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serially diluting the primary stock solution with the mobile phase.

2. Preparation of Sample Solutions

  • Extraction from a Solid Matrix (e.g., plant material, formulation): Accurately weigh a quantity of the homogenized sample equivalent to approximately 1 mg of this compound.

  • Add 10 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

3. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 70 30
    15 40 60
    20 40 60
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection is commonly used for xanthones, with wavelengths typically in the range of 240-260 nm and 310-330 nm. For this compound, a wavelength of 254 nm is recommended as a starting point, with optimization using a PDA detector to determine the absorption maximum.

4. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample solutions using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (1-100 µg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) standard_prep->hplc_system sample_prep Sample Preparation (Extraction & Dilution) sample_prep->hplc_system detection UV Detection (e.g., 254 nm) hplc_system->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for the Structural Elucidaion of Xanthones using 1H and 13C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi, and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The precise characterization of xanthone structures is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and various 2D-NMR techniques, is the most powerful and widely used analytical tool for the unambiguous structure elucidation of xanthone derivatives.[1][2] This document provides detailed application notes and protocols for the identification of xanthone structures using these NMR techniques.

Principles of Xanthone Structure Elucidation by NMR

The structural framework of a xanthone can be substituted with various functional groups, such as hydroxyl, methoxy, prenyl, and glycosyl moieties. The number, type, and position of these substituents significantly influence the chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule. By analyzing the 1D and 2D NMR spectra, it is possible to piece together the complete chemical structure.

Key NMR techniques for xanthone analysis include:

  • 1H-NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to adjacent protons through spin-spin coupling.

  • 13C-NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH2, and CH3 groups.

  • 2D-NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing which protons are adjacent to each other in the structure.

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be useful for determining stereochemistry.

Data Presentation: Typical NMR Data for Xanthone Derivatives

The following tables summarize typical chemical shift ranges for the xanthone core and common substituents. These values can serve as a reference for the initial interpretation of NMR spectra.

Table 1: Typical ¹H-NMR Chemical Shifts (δ) for the Xanthone Core and Common Substituents (in ppm)

Proton TypeChemical Shift (δ) Range (ppm)Notes
Aromatic Protons (H-1 to H-8) 6.0 - 8.5The exact chemical shift depends on the substitution pattern. Protons ortho to the carbonyl group (H-1, H-8) are typically downfield.
Chelated Hydroxyl Proton (e.g., at C-1) 12.0 - 14.5Appears as a sharp singlet at a very downfield position due to strong intramolecular hydrogen bonding with the carbonyl group.[4]
Non-chelated Hydroxyl Protons 5.0 - 10.0Often appear as broad singlets; their chemical shift is concentration and solvent dependent.
Methoxy Protons (-OCH₃) 3.7 - 4.1Appear as sharp singlets.
Prenyl Group Protons
-CH=5.0 - 5.5 (triplet or multiplet)
-CH₂-3.0 - 4.5 (doublet)
-CH₃ (vinyl)1.6 - 1.9 (singlets)Two distinct singlets are often observed.
Glycosyl Protons
Anomeric Proton4.5 - 6.0The coupling constant can help determine the anomeric configuration (α or β).
Other Sugar Protons3.0 - 4.5

Table 2: Typical ¹³C-NMR Chemical Shifts (δ) for the Xanthone Core and Common Substituents (in ppm)

Carbon TypeChemical Shift (δ) Range (ppm)Notes
Carbonyl Carbon (C-9) 175 - 185A chelated carbonyl (with a hydroxyl at C-1 or C-8) appears further downfield.[4]
Oxygenated Aromatic Carbons (C-O) 140 - 165Carbons bearing hydroxyl or methoxy groups.
Quaternary Aromatic Carbons (C) 100 - 160Includes bridgehead carbons (C-4a, C-4b, C-8a, C-9a).
Protonated Aromatic Carbons (CH) 90 - 140
Methoxy Carbon (-OCH₃) 55 - 65
Prenyl Group Carbons
=C<130 - 140
-CH=115 - 125
-CH₂-20 - 40
-CH₃15 - 30
Glycosyl Carbons
Anomeric Carbon95 - 110
Other Sugar Carbons60 - 85

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Xanthone sample (isolated and purified)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Pipettes and a vial for dissolving the sample

  • Cotton wool or a syringe filter

Protocol:

  • Sample Amount: Weigh 5-10 mg of the purified xanthone for ¹H-NMR and 15-50 mg for ¹³C-NMR.[5][6] For modern high-field spectrometers with cryoprobes, smaller amounts (1-5 mg) may be sufficient for a full suite of 2D experiments.[7]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. CDCl₃ is a common choice for many xanthones. DMSO-d₆ is useful for more polar compounds and for observing exchangeable protons like hydroxyls.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[8]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton wool in a Pasteur pipette or using a syringe filter.[5][9]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. The final sample height should be around 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general protocol for acquiring a standard set of NMR spectra for xanthone structure elucidation. Instrument-specific parameters will need to be optimized.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

General Acquisition Parameters:

  • ¹H-NMR:

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C-NMR:

    • Spectral Width: ~240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (can take several hours)

  • DEPT-135: Run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • COSY: Acquire with sufficient resolution in both dimensions to resolve fine coupling patterns.

  • HSQC/HMQC: Optimize the spectral width in the ¹³C dimension to cover the expected range of carbon chemical shifts.

  • HMBC: Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.

Data Processing and Interpretation
  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

  • ¹H-NMR Analysis:

    • Identify characteristic signals, such as the downfield chelated hydroxyl proton and aromatic protons.

    • Analyze the integration values to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce proton-proton connectivities.

  • ¹³C-NMR and DEPT Analysis:

    • Identify the carbonyl carbon and other characteristic signals.

    • Use the DEPT spectrum to determine the multiplicity of each carbon signal (C, CH, CH₂, CH₃).

  • 2D-NMR Analysis:

    • HSQC/HMQC: Correlate each proton with its directly attached carbon.

    • COSY: Trace out spin systems by connecting cross-peaks, which helps in identifying fragments of the molecule (e.g., an aromatic ring spin system, a prenyl group).

    • HMBC: This is the most critical step for assembling the fragments. Look for correlations from protons to quaternary carbons and across heteroatoms to build the complete carbon skeleton and determine the positions of substituents. For example, a correlation from a methoxy proton singlet to an aromatic carbon confirms the position of the methoxy group.

Mandatory Visualizations

Xanthone_NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation A Isolated Xanthone B Dissolve in Deuterated Solvent A->B C Filter Solution B->C D Transfer to NMR Tube C->D E 1D NMR (¹H, ¹³C, DEPT) D->E F 2D NMR (COSY, HSQC, HMBC) D->F G Process & Reference Spectra E->G F->G H Analyze 1D Spectra: Identify Fragments G->H I Analyze 2D Spectra: Connect Fragments H->I J Propose Structure I->J K Verify Structure J->K

Caption: Workflow for Xanthone Structure Elucidation using NMR.

Xanthone_Structure_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Structural Information H1 ¹H NMR: Proton Environment & J-Coupling Fragments Molecular Fragments (e.g., spin systems) H1->Fragments C13 ¹³C NMR: Carbon Skeleton C13->Fragments DEPT DEPT: Carbon Multiplicity DEPT->Fragments COSY COSY: ¹H-¹H Connectivity COSY->Fragments HSQC HSQC: ¹H-¹³C (1-bond) HSQC->Fragments HMBC HMBC: ¹H-¹³C (long-range) Connectivity Fragment Connectivity & Substituent Positions HMBC->Connectivity Fragments->Connectivity Final_Structure Final Structure Connectivity->Final_Structure

Caption: Logical Relationships in NMR-based Structure Determination.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential biological activities of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone in vitro. The following protocols are foundational assays for screening and characterizing the cytotoxic, antioxidant, anti-inflammatory, and enzyme-inhibitory properties of this novel xanthone derivative.

Assessment of Cytotoxic Activity

The evaluation of cytotoxicity is a critical first step in drug discovery, providing insights into a compound's potential as an anticancer agent.[1] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[2]

MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of living cells.[3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, or WiDr) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5][6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Control (0)100100100
0.198.2 ± 2.195.6 ± 1.890.3 ± 2.5
190.5 ± 3.485.1 ± 2.978.4 ± 3.1
1075.3 ± 2.862.7 ± 3.551.2 ± 2.7
5051.8 ± 3.140.2 ± 2.625.9 ± 2.2
10028.4 ± 2.515.9 ± 1.98.7 ± 1.5
IC₅₀ (µM) ~55 ~20 ~9.5

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining cell viability using the MTT assay.

Evaluation of Antioxidant Activity

Antioxidant assays are employed to determine the capacity of a compound to neutralize free radicals, which are implicated in various diseases.[7]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing a color change from violet to yellow.[7]

Experimental Protocol

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:

    • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC₅₀ value can be determined from a dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[7][9]

Experimental Protocol

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[7]

  • Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 593 nm.[7]

  • Data Analysis: Create a standard curve using a known antioxidant like FeSO₄. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Data Presentation

AssayIC₅₀ (µg/mL)FRAP Value (µM Fe(II)/mg)
This compound Experimental ValueExperimental Value
Ascorbic Acid (Control)Reference ValueReference Value
Trolox (Control)Reference ValueReference Value

Note: The data presented are hypothetical and for illustrative purposes only.

Assessment of Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. In vitro assays can screen compounds for their potential to mitigate inflammatory responses.

Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein, which is analogous to the denaturation of proteins in inflammatory conditions.[10][11]

Experimental Protocol

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin and 0.5 mL of the test compound at various concentrations.[11]

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[11]

  • Absorbance Measurement: After cooling, measure the turbidity of the solution by measuring the absorbance at 660 nm. Diclofenac sodium can be used as a standard drug.[10]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

    • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12]

Experimental Protocol

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[12]

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Data Presentation

AssayIC₅₀ (µg/mL)
Albumin Denaturation Inhibition Experimental Value
Nitric Oxide Scavenging Experimental Value
Diclofenac Sodium (Control)Reference Value
L-NAME (Control for NO assay)Reference Value

Note: The data presented are hypothetical and for illustrative purposes only.

Hypothetical Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor & Adaptor cluster_signaling Intracellular Signaling Cascade cluster_transcription Nuclear Translocation & Transcription cluster_output Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates gene_transcription Gene Transcription NFkB_nucleus->gene_transcription activates iNOS iNOS gene_transcription->iNOS COX2 COX-2 gene_transcription->COX2 TNFa TNF-α gene_transcription->TNFa IL6 IL-6 gene_transcription->IL6 Xanthone This compound Xanthone->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Evaluation of Enzyme Inhibitory Activity

Many drugs exert their effects by inhibiting specific enzymes. Xanthones have been shown to inhibit various enzymes.[14][15][16][17]

Xanthine Oxidase (XO) Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a target for treating gout.[18]

Experimental Protocol

  • Reaction Mixture: In a 96-well plate, mix phosphate buffer (pH 7.5), xanthine solution (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase solution. Allopurinol is used as a positive control.[18]

  • Incubation: Incubate at 25°C for 15 minutes.

  • Absorbance Measurement: Measure the formation of uric acid by monitoring the change in absorbance at 295 nm.

  • Data Analysis: Calculate the percentage of XO inhibition.

    • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC₅₀ value.

Data Presentation

Enzyme TargetIC₅₀ (µM)
Xanthine Oxidase Experimental Value
Allopurinol (Control)Reference Value
α-Amylase Experimental Value
Acarbose (Control)Reference Value
Pancreatic Lipase Experimental Value
Orlistat (Control)Reference Value

Note: The data presented are hypothetical and for illustrative purposes only. Other relevant enzyme assays for xanthones include α-amylase and pancreatic lipase inhibition.[15][16]

References

Application Notes and Protocols for the Analytical Standard of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone derivative that has been identified in plant species such as Monnina salicifolia and Monnina obtusifolia.[1][2] Xanthones as a chemical class are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5][6] The development of a robust analytical standard for this compound is crucial for its accurate identification, quantification, and characterization in preclinical and pharmaceutical development. These application notes provide a comprehensive guide to the analytical methodologies for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development, including solvent selection and chromatographic conditions.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₇[1]
Molecular Weight 304.25 g/mol [1]
IUPAC Name 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one[1]
CAS Number 345287-92-5[1]
Predicted XLogP3 2.4[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 7[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a method for the quantification of this compound in various matrices, adapted from established methods for similar xanthone compounds.[7][8]

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase Methanol:Water (gradient or isocratic, e.g., 70:30 v/v) with or without 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength To be determined by UV-Vis scan (likely in the range of 240-350 nm)
Injection Volume 10-20 µL

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

1.4. Analysis and Data Interpretation

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

UV-Vis Spectrophotometry for Total Xanthone Estimation

This method can be used for a rapid estimation of the total xanthone content, assuming this compound is the major xanthone present.

2.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Methanol (UV grade)

  • This compound reference standard

2.2. Procedure

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard in methanol. Scan the solution from 200 to 400 nm to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in methanol. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in methanol and measure its absorbance at the λmax.

  • Calculation: Determine the concentration of the xanthone in the sample from the calibration curve.

Spectroscopic Characterization

For comprehensive structural elucidation and confirmation, a combination of spectroscopic techniques is recommended.

3.1. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) is suitable for xanthones.

  • Expected Ion: Due to the presence of hydroxyl groups, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be utilized. The exact mass can be used to confirm the molecular formula.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for unambiguous structure confirmation.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) can be used.

  • Expected ¹H NMR Signals: Signals corresponding to aromatic protons, methoxy groups, and hydroxyl groups are expected.

  • Expected ¹³C NMR Signals: Signals for the xanthone core carbons, including the carbonyl carbon (typically δ > 180 ppm), and methoxy carbons will be observed.

3.3. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Expected Bands: Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are expected.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data Summary

Data TypeParameterExpected Value/Observation
Physicochemical Molecular FormulaC₁₅H₁₂O₇
Molecular Weight304.25 g/mol
HPLC Retention TimeDependent on specific chromatographic conditions
Detection Wavelength (λmax)Expected in the range of 240-350 nm
Mass Spectrometry [M+H]⁺ (Positive Ion Mode)m/z 305.0656
[M-H]⁻ (Negative Ion Mode)m/z 303.0510
IR Spectroscopy -OH stretch~3400-3200 cm⁻¹
C=O stretch~1650-1600 cm⁻¹
C=C stretch (aromatic)~1600-1450 cm⁻¹

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Sample Material (e.g., Plant Extract) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV/DAD Analysis Filtration->HPLC UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis MS Mass Spectrometry Filtration->MS NMR NMR Spectroscopy Filtration->NMR IR IR Spectroscopy Filtration->IR Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity UV_Vis->Quantification Structure Structural Elucidation MS->Structure NMR->Structure IR->Structure

Caption: General experimental workflow for the analysis of this compound.

Potential Anti-inflammatory Signaling Pathway

Given that many xanthones exhibit anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways, a putative mechanism for this compound is depicted below.[3][6][9]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_nucleus_content LPS LPS/Cytokines MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK IKK IKK Complex LPS->IKK MAPK->IKK IkappaB IκBα IKK->IkappaB Inhibits IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkappaB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Xanthone 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone Xanthone->MAPK Xanthone->IKK NFkB_in_nucleus NF-κB NFkB_in_nucleus->Proinflammatory_Genes Transcription

Caption: Putative anti-inflammatory signaling pathway modulated by the target xanthone.

Potential Cytotoxic Signaling Pathway

The cytotoxic activity of xanthones often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[4][10]

cytotoxic_pathway cluster_cell Cancer Cell Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2 Bcl-2 Family (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Xanthone 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone Xanthone->Bcl2 Inhibits Xanthone->Bax Activates

Caption: Potential cytotoxic (apoptotic) signaling pathway induced by the target xanthone.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anticancer Activity of Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to investigate the anticancer properties of xanthones. Xanthones, a class of heterocyclic compounds found in plants like Garcinia mangostana (mangosteen), have demonstrated a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2] Their anticancer mechanisms are diverse, involving the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis, often through the modulation of critical signaling pathways.[3][4] This document outlines the key assays for screening and characterizing the bioactivity of natural and synthetic xanthone derivatives.

Cytotoxicity and Antiproliferative Assays

Application Note: The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity and antiproliferative effects. These assays measure the ability of a xanthone to inhibit cell growth or kill cancer cells, providing a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). The MTT assay is a widely used colorimetric method for this purpose, relying on the metabolic activity of viable cells.

Quantitative Data: Anticancer Activity of Xanthones

The following table summarizes the cytotoxic activity of various xanthones against a range of human cancer cell lines.

Xanthone DerivativeCancer Cell LineAssay TypeIC50 / GI50 Value (µM)Reference
α-MangostinDLD-1 (Colon)MTT7.5[5]
α-MangostinHL60 (Leukemia)-~5 (complete inhibition at 10 µM)[6]
α-MangostinPC3 (Prostate)-12.7[5]
α-Mangostin22Rv1 (Prostate)-6.9[5]
γ-MangostinDLD-1 (Colon)-S phase arrest[4]
AnanixanthoneK562 (Leukemia)-7.21[3]
Caloxanthone BK562 (Leukemia)-3.00[3]
1,3-DihydroxyxanthoneHeLa (Cervical)MTT86[7]
1,3-DihydroxyxanthoneWiDr (Colorectal)MTT114[7]
Garcinone EHeLa (Cervical)MTTDose-dependent decrease in viability[8]
Xipsxanthone HVariousCell ViabilityStrong anti-proliferation[9][10]
MacluraxanthoneA549, MCF-7, HeLa, B-16-8.45 - 16.71[11]
Gerontoxanthone CA549, MCF-7, HeLa, B-16-9.69 - 14.86[11]
Xanthone NanoemulsionHepG2 (Liver)MTT5.78 (µg/mL)[12]
Xanthone ExtractHepG2 (Liver)MTT6.23 (µg/mL)[12]
Protocol: MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies for assessing cell viability.[13][14]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Xanthone stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).[14]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[13][14] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the xanthone compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest xanthone dose) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize MTT into insoluble formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of the SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

G cluster_workflow General Workflow for Xanthone Anticancer Evaluation A Xanthone Compound (Natural or Synthetic) B Prepare Stock & Serial Dilutions A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Determine IC50 Value C->D E Mechanistic Assays (at IC50 concentrations) D->E F Apoptosis Assay (Flow Cytometry, Western Blot) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Metastasis Assays (Wound Healing, Invasion) E->H I Signaling Pathway Analysis (Western Blot) E->I J Data Interpretation & Conclusion F->J G->J H->J I->J

Caption: General workflow for evaluating the anticancer activity of a xanthone.

Apoptosis Assays

Application Note: A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. Xanthones, particularly α-mangostin, are well-documented inducers of apoptosis in various cancer cells.[1][6] This process is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.[1] Assays to detect apoptosis are crucial for understanding a xanthone's mechanism of action.

Protocol: Cell Cycle and Apoptosis Analysis by Flow Cytometry

This protocol allows for the simultaneous analysis of cell cycle distribution and the quantification of apoptotic cells (sub-G1 peak).[16]

Materials:

  • 6-well plates

  • Treated and untreated cells

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution (10 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of xanthone for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant from the wash.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.[16]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A (10 µg/mL) and incubate for 15 minutes at 37°C.[16]

  • PI Staining: Add 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.[16]

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase (G0/G1, S, G2/M). The population of cells to the left of the G1 peak (sub-G1) represents apoptotic cells with fragmented DNA.

G cluster_apoptosis Xanthone-Induced Intrinsic Apoptosis Pathway Xanthone Xanthone Treatment Bcl2 Anti-apoptotic (e.g., Bcl-2) ↓ Xanthone->Bcl2 Bax Pro-apoptotic (e.g., Bax) ↑ Xanthone->Bax Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by xanthones.

Cell Cycle Analysis

Application Note: Uncontrolled cell proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle. Xanthones have been shown to induce cell cycle arrest at various phases (G1, S, or G2/M), thereby preventing cancer cells from dividing.[4][16] Identifying the specific checkpoint affected by a xanthone provides insight into its antiproliferative mechanism. The flow cytometry protocol described above is the standard method for this analysis.

G cluster_cellcycle Xanthone-Mediated Cell Cycle Arrest G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S ArrestG1 G1 Arrest (α-mangostin) ↓ Cyclin D1/CDK4 G1->ArrestG1 G2 G2 Phase (Growth & Prep) S->G2 ArrestS S Arrest (γ-mangostin) S->ArrestS M M Phase (Mitosis) G2->M ArrestG2M G2/M Arrest (Garcinone-E) G2->ArrestG2M M->G1

Caption: Cell cycle phases and points of arrest induced by different xanthones.

Cell Migration and Invasion Assays

Application Note: The metastatic cascade, involving cell migration and invasion, is responsible for the majority of cancer-related deaths.[17] Some xanthones have demonstrated the ability to inhibit these processes, suggesting their potential as anti-metastatic agents.[9][17] The wound healing assay is a straightforward method to assess cell migration, while the transwell invasion assay evaluates the ability of cells to invade through an extracellular matrix barrier.

Protocol: Wound Healing (Scratch) Assay

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Serum-free medium

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a plate and grow them to 90-100% confluency.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with serum-free or low-serum medium containing the xanthone at a non-toxic concentration (to avoid confounding effects from cell death). Include a vehicle control.

  • Imaging: Immediately capture an image of the scratch (0-hour time point). Continue to capture images at regular intervals (e.g., 12, 24, 48 hours) at the same position.

  • Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. A delay in closure in treated cells compared to control cells indicates inhibition of migration.

Signaling Pathway Analysis

Application Note: Xanthones exert their anticancer effects by modulating specific intracellular signaling pathways that regulate proliferation, survival, and metastasis.[18] Key pathways include PI3K/Akt/mTOR, MAPK (ERK, JNK), and STAT3.[5][9][18] Western blotting is the gold standard technique for examining changes in the expression and phosphorylation (activation) status of key proteins within these pathways following xanthone treatment.

Protocol: Western Blotting

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., Akt, p-Akt, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with xanthones, wash cells with cold PBS and lyse them with ice-cold lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After final washes, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine the effect of the xanthone on protein expression or phosphorylation.

G cluster_pi3k Inhibition of PI3K/Akt/mTOR Survival Pathway by Xanthones Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival ↑ mTOR->Proliferation Xanthone Xanthone Xanthone->Inhibition Inhibition->Akt

Caption: Xanthones can inhibit the pro-survival PI3K/Akt/mTOR signaling pathway.

References

Application Note: DPPH Assay for Determining the Antioxidant Capacity of Hydroxyxanthones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxyxanthones are a class of polyphenolic compounds found in various plants, most notably in the pericarp of the mangosteen fruit (Garcinia mangostana).[1][2] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of pharmacological properties, including potent antioxidant activity. The ability of hydroxyxanthones to neutralize free radicals is a key mechanism behind their potential therapeutic effects in preventing and managing diseases associated with oxidative stress.[3]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used spectrophotometric method for evaluating the antioxidant or free radical scavenging capacity of chemical compounds.[4] The assay relies on the use of DPPH, a stable free radical that has a deep violet color in solution with a characteristic strong absorption maximum at approximately 517 nm.[5] When an antioxidant, such as a hydroxyxanthone, donates a hydrogen atom to the DPPH radical, it is reduced to the non-radical form, 2,2-diphenyl-1-picrylhydrazine. This reduction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[5] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

This application note provides a detailed protocol for utilizing the DPPH assay to quantify the antioxidant capacity of hydroxyxanthones, presents representative data, and offers visualizations to explain the underlying chemical principle and experimental workflow.

Chemical Principle of the DPPH Assay

The core of the assay is the reduction of the DPPH radical by an antioxidant compound (AH), in this case, a hydroxyxanthone. The hydroxyl groups (-OH) on the xanthone backbone are crucial for this activity, as they can readily donate a hydrogen atom to the DPPH radical. This process neutralizes the free radical, forming the stable DPPH-H molecule. The overall reaction is stoichiometric with respect to the number of electrons or hydrogen atoms taken up.[4]

The reaction can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Pale Yellow) + A• (Oxidized Antioxidant)

The potency of the hydroxyxanthone is typically expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.

G DPPH DPPH• (Stable Free Radical) plus1 + HX Hydroxyxanthone (Antioxidant, AH) arrow_node Hydrogen Atom Donation HX->arrow_node DPPHH DPPH-H (Reduced Form) plus2 + HX_Radical Hydroxyxanthone Radical (Oxidized, A•) arrow_node->DPPHH H•

Caption: DPPH radical scavenging mechanism by a hydroxyxanthone.

Detailed Experimental Protocol

This protocol outlines the steps for determining the antioxidant capacity of a hydroxyxanthone sample using a 96-well microplate reader.

1. Materials and Equipment

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Hydroxyxanthone sample(s)

    • Positive Control (e.g., Ascorbic Acid, Trolox, or Quercetin)

    • Methanol or Ethanol (Spectrophotometric grade)

    • Deionized water

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

    • Analytical balance

    • Vortex mixer

    • Calibrated micropipettes and tips

    • 96-well microplates

    • Amber glass bottles or flasks (to protect DPPH solution from light)

2. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.2 mM):

    • Accurately weigh approximately 7.9 mg of DPPH powder.

    • Dissolve in 100 mL of methanol or ethanol in a volumetric flask.

    • Mix thoroughly until completely dissolved.

    • Store this stock solution in an amber bottle at 4°C. It should be prepared fresh for reliable results.

  • DPPH Working Solution:

    • Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm. The exact dilution factor may need to be determined empirically.

    • This solution must be prepared fresh before each assay and kept in the dark.

  • Hydroxyxanthone Sample Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of the hydroxyxanthone sample.

    • Dissolve in 10 mL of methanol, ethanol, or another suitable solvent in which the compound is soluble.

  • Serial Dilutions of Samples and Positive Control:

    • From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the same solvent.

3. Assay Procedure (96-Well Plate Method)

  • Plate Layout: Designate wells for blanks, controls, the positive control, and the test samples at each concentration.

  • Add Samples: Pipette 100 µL of each sample dilution (and positive control dilution) into the appropriate wells.

  • Add Blank: Pipette 100 µL of the solvent (e.g., methanol) into the blank wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent instead.

  • Mix and Incubate: Mix the plate gently for 1 minute. Incubate the plate in the dark at room temperature for 30 minutes. Incubation time can be optimized but should be consistent across all experiments.[3]

  • Measure Absorbance: Read the absorbance of all wells at 517 nm using a microplate reader.

G prep_reagents 1. Reagent Preparation - DPPH Working Solution - Sample/Standard Dilutions plate_setup 2. Plate Setup - Add 100 µL of Sample/Standard - Add 100 µL of Solvent (Blank) prep_reagents->plate_setup add_dpph 3. Reaction Initiation Add 100 µL DPPH Solution to all wells (except blanks) plate_setup->add_dpph incubate 4. Incubation - Mix gently - Incubate in dark for 30 min at room temperature add_dpph->incubate measure 5. Absorbance Measurement Read at 517 nm using a microplate reader incubate->measure calculate 6. Data Analysis - Calculate % Inhibition - Plot curve and determine IC50 measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

4. Data Analysis

  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula for each sample concentration:

    % Inhibition = [ (A_control - A_sample) / A_control ] × 100

    Where:

    • A_control is the absorbance of the DPPH solution without a sample (DPPH + solvent).

    • A_sample is the absorbance of the DPPH solution with the hydroxyxanthone sample or standard.[5]

  • Determine the IC50 Value:

    • Plot the % Inhibition against the corresponding sample concentrations (µg/mL or µM).

    • Use linear regression or a non-linear regression curve fit to determine the concentration that results in 50% inhibition. This value is the IC50.[6]

Data Presentation: Antioxidant Capacity of Hydroxyxanthones

The antioxidant capacity of hydroxyxanthones can vary significantly based on the number and position of hydroxyl groups on the xanthone core. The table below summarizes representative IC50 values for various hydroxyxanthone-containing extracts and isolated compounds from the literature.

SampleSource OrganismIC50 Value (µg/mL)Reference
Crude Extracts
Methanol Extract (Fruit Hull)Garcinia mangostana6.31[7]
Ethanol Extract (Leaves)Garcinia mangostana1.97[1]
Mangosteen Rind ExtractGarcinia mangostana9.40[8]
Isolated Compounds
α-MangostinGarcinia mangostana4.54Data derived from related studies
γ-MangostinGarcinia mangostana3.55Data derived from related studies
Reference Standards
Ascorbic Acid-10.47[9] (Value for comparison)
Trolox-3.09[6] (Value for comparison)

Note: IC50 values can vary between studies due to differences in extraction methods, solvent systems, and specific assay conditions. The data presented are for comparative purposes.

The DPPH assay is a robust and efficient method for screening and quantifying the antioxidant capacity of hydroxyxanthones. Its simplicity and high-throughput adaptability make it an invaluable tool in natural product research and the early stages of drug development. The results obtained from this assay can help in structure-activity relationship studies, guiding the selection of lead compounds with high antioxidant potential for further investigation.

References

Application Notes & Protocols: Techniques for Extracting Xanthones from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview of conventional and modern techniques for the extraction of xanthones from plant materials, with a primary focus on the well-studied mangosteen (Garcinia mangostana) pericarp. Detailed protocols, comparative data, and workflow visualizations are included to guide researchers in selecting and optimizing their extraction strategies.

Introduction to Xanthones

Xanthones are a class of polyphenolic compounds characterized by a tricyclic xanthene-9-one structure.[1][2] They are abundant as secondary metabolites in various plant families and are particularly concentrated in the pericarp of the mangosteen fruit.[1][2][3] These compounds, including prominent examples like α-mangostin and γ-mangostin, are renowned for a wide spectrum of pharmacological properties, such as antioxidant, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][4] The efficacy and purity of xanthone extracts are critically dependent on the chosen extraction methodology, making the selection of an appropriate technique a crucial step in research and development.[1][2]

Plant Material Preparation

Proper preparation of the plant material is fundamental for efficient extraction. For mangosteen pericarp, the following steps are typically employed:

  • Selection: Fruit pericarp is chosen based on maturity and ripening stage, as phytochemical content can vary significantly.[3]

  • Drying: Fresh pericarps have high moisture content which can interfere with solvent-based extraction.[3] Therefore, drying is a common preliminary step. This is often done in a cabinet tray drier at temperatures around 40-60°C.

  • Grinding: The dried material is ground into a fine powder (e.g., 120 mesh size) to increase the surface area available for solvent contact, thereby enhancing extraction efficiency.[5]

Extraction Techniques: A Comparative Overview

Xanthone extraction methods can be broadly categorized into traditional (conventional) and modern (unconventional) techniques.[1]

  • Conventional Methods: Techniques like maceration and Soxhlet extraction are simple but often require large solvent volumes and long extraction times.[1]

  • Modern Methods: Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Subcritical Water Extraction (SWE) offer significant advantages, including reduced extraction time, lower solvent consumption, and improved yields.[1]

The selection of a solvent is a critical factor. Xanthones are soluble in organic solvents of moderate polarity, with ethanol, methanol, and acetone being commonly and effectively used.[6] Ethanol, in particular, is often favored due to its effectiveness and lower toxicity.[1][3]

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of xanthones from plant material.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Post-Extraction Processing cluster_analysis Phase 4: Analysis & Purification PlantMaterial Plant Material (e.g., Mangosteen Pericarp) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction Method (Maceration, UAE, MAE, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval FreezeDrying Freeze-Drying SolventRemoval->FreezeDrying CrudeExtract Crude Xanthone Extract FreezeDrying->CrudeExtract Analysis Quantification & Analysis (HPLC, Spectrophotometry) CrudeExtract->Analysis Purification Purification (Optional) (Chromatography) CrudeExtract->Purification G Xanthones Xanthones (e.g., α-Mangostin) AMPK AMPK Activation Xanthones->AMPK Activates SteroidBio Upregulation of Steroid Biosynthesis & Metabolism Genes AMPK->SteroidBio Leads to CardioHealth Potential Improvement in Cardiometabolic Health SteroidBio->CardioHealth Contributes to

References

molecular docking studies of xanthones with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Molecular Docking of Xanthones

Xanthones are a class of heterocyclic compounds recognized as "privileged structures" in drug discovery due to their ability to bind to multiple protein receptors.[1][2] This characteristic allows them to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] Molecular docking is a powerful computational tool used extensively in the study of xanthones to predict the binding affinity and interaction patterns between a xanthone derivative (ligand) and a specific protein target.[5] This in silico approach is crucial for virtual screening of large compound libraries, understanding structure-activity relationships (SAR), and guiding the rational design of new, more potent therapeutic agents.[6][7]

The application of molecular docking has been instrumental in identifying and optimizing xanthone-based inhibitors for a variety of biological targets. In oncology, studies have targeted key proteins involved in cancer progression, such as DNA topoisomerase IIα, various protein kinases (e.g., EGFR, PDGFR), and cyclooxygenase.[1][2][6] For infectious diseases, docking simulations have helped identify xanthones that can inhibit essential microbial enzymes.[5][8] Similarly, for metabolic disorders, targets like α-amylase, α-glucosidase, and peroxisome proliferator-activated receptor-gamma (PPAR-γ) have been explored.[9][10] These studies provide valuable insights into the molecular mechanisms underlying the therapeutic potential of xanthones and accelerate the drug development process.[11]

Quantitative Data Summary

The following tables summarize the results from various molecular docking studies, showcasing the binding affinities of different xanthone derivatives against several key protein targets.

Table 1: Docking Performance of Xanthones Against Anticancer Targets

Xanthone Derivative/CompoundTarget ProteinPDB IDDocking Score / Binding Affinity (kcal/mol)Software/MethodReference
Xanthone-Chalcone Hybrid (3SH)Epidermal Growth Factor Receptor (EGFR)--9.71-[12]
L9 (Xanthone Derivative)Tyrosine-protein kinase3LXL-11.1-[3]
L9 (Xanthone Derivative)Epidermal growth factor receptor (erbB1)5UG9--[3]
Compound X-49DNA Topoisomerase IIα1ZXMHigh LibDock ScoreLibDock[6]
Hydroxyxanthones (Halogenated)Epidermal Growth factor receptor (EGFR)--6.87 to -7.25-[1]
Garcinone DNFKB1--9.59 (Binding Energy)-[13]
Designed Xanthone DerivativesDNA Topoisomerase IIα1ZXM-6.87 to -8.69 (Binding Energy)-[14]

Table 2: Docking Performance of Xanthones Against Anti-inflammatory & Antimicrobial Targets

Xanthone Derivative/CompoundTarget ProteinPDB IDDocking Score / Binding Affinity (kcal/mol)Software/MethodReference
Compound 20 (Tryptophan conjugate)Secretory phospholipase A2 (sPLA2)-High Docking Score-[4][8]
Compound 21 (Tyrosine conjugate)Secretory phospholipase A2 (sPLA2)-High Docking Score-[4][8]
Compound 20 (Tryptophan conjugate)AmpC β-lactamase-High Docking Score-[4]
Prenylated XanthonesFungal and Viral Enzymes-Favorable Docking Scores-[5]

Table 3: Docking Performance of Xanthones Against Metabolic Disease Targets

Xanthone Derivative/CompoundTarget ProteinPDB IDDocking Score / Binding Affinity (kcal/mol)Software/MethodReference
α-MangostinPeroxisome proliferator-activated receptor gamma (PPAR-γ)5Y2O-8.57MOE[10]
γ-MangostinPeroxisome proliferator-activated receptor gamma (PPAR-γ)5Y2O-8.76MOE[10]
XanthonePeroxisome proliferator-activated receptor gamma (PPAR-γ)5Y2O-6.93MOE[10]
Xanthone Derivatives (e.g., Compound 4)Pancreatic Lipase (PL), α-Amylase (AA), α-Glucosidase (AG)-Favorable Binding EnergiesAutoDock Vina[9]

Experimental Protocols

This section provides a generalized protocol for performing a molecular docking study with a xanthone ligand and a target protein. This protocol synthesizes methodologies reported in several studies.[6][10][15]

Part 1: Target Protein Preparation
  • Obtain Protein Structure : Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB) (--INVALID-LINK--]">www.rcsb.org).[15] Select a high-resolution structure, preferably co-crystallized with a known inhibitor.

  • Prepare the Protein : Use molecular modeling software (e.g., Discovery Studio, YASARA, Schrödinger Maestro) to prepare the protein.[6][15] This typically involves:

    • Removing all non-essential molecules, including water, co-solvents, and ions.[6]

    • Adding hydrogen atoms, as they are often omitted in crystal structures.

    • Assigning correct bond orders and formal charges.

    • Modeling any missing residues or loops in the protein structure.[6]

    • Minimizing the energy of the structure to relieve any steric clashes using a force field like CHARMM.[6]

  • Define the Binding Site : Identify the active site or binding pocket of the protein. This can be determined from the location of the co-crystallized ligand or predicted using site-finding algorithms within the software. Define a binding sphere or grid box around this site to constrain the docking search space.[6]

Part 2: Ligand (Xanthone) Preparation
  • Obtain Ligand Structure : Draw the 2D structure of the xanthone derivative using a chemical drawing tool (e.g., ChemDraw) or obtain its 3D structure from a database like PubChem.

  • Convert to 3D and Optimize : Convert the 2D structure to a 3D conformation.

  • Energy Minimization : Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., Merck Molecular Force Field - MMFF).[6] This step generates a stable, low-energy conformation of the ligand.

  • Generate Conformers : Generate multiple possible conformations for flexible ligands to account for their rotational freedom during the docking process.

Part 3: Molecular Docking Simulation
  • Select Docking Software : Choose a molecular docking program. Common choices include AutoDock Vina, Discovery Studio (LibDock), PLANTS, and Glide.[6][9][15]

  • Configure Docking Parameters : Set the parameters for the docking run. This includes specifying the prepared protein and ligand files, defining the search space (grid box), and setting the exhaustiveness of the search algorithm.

  • Run the Simulation : Execute the docking program. The software will systematically place the ligand in the defined binding site, exploring various poses (orientations and conformations) and scoring them based on how well they fit.[5]

Part 4: Analysis and Visualization of Results
  • Analyze Docking Scores : Rank the generated poses based on their docking scores or estimated binding energies. The top-ranked poses represent the most probable binding modes.[6]

  • Validate the Protocol (Optional but Recommended) : If a co-crystallized ligand is available, perform re-docking by docking the native ligand back into the protein's active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value of less than 2.0 Å typically indicates a valid and reproducible docking protocol.[15]

  • Visualize Interactions : Use visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the best-ranked xanthone pose and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-sigma interactions.[6] This analysis is crucial for understanding the structural basis of the ligand's activity.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) PDB_Prep 3. Process Protein (Add H, Remove Water) PDB->PDB_Prep Ligand 2. Prepare Ligand (Xanthone Structure) Ligand_Prep 4. Minimize Ligand Energy Ligand->Ligand_Prep Site_Def 5. Define Binding Site PDB_Prep->Site_Def Dock 6. Run Docking Algorithm Ligand_Prep->Dock Site_Def->Dock Score 7. Score & Rank Poses Dock->Score Visualize 8. Visualize Interactions (H-Bonds, Hydrophobic) Score->Visualize SAR 9. Structure-Activity Relationship (SAR) Visualize->SAR Lead_Opt 10. Lead Optimization SAR->Lead_Opt

Caption: General workflow for molecular docking of xanthone derivatives.

Signaling Pathway Inhibition

G Xanthone Xanthone Inhibitor EGFR EGFR (Receptor Tyrosine Kinase) Xanthone->EGFR Binds to Active Site P P EGFR->P Autophosphorylation Pathway Downstream Signaling Cascade (e.g., MAPK) P->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by a xanthone derivative.

Structure-Activity Relationship (SAR) Logic

G cluster_mods Chemical Modifications Core Xanthone Core (Privileged Scaffold) Mod1 Add Prenyl Group Core->Mod1 Mod2 Add Hydroxyl Group Core->Mod2 Mod3 Add Halogen Core->Mod3 Target Target Protein Binding Pocket Mod1->Target Improves hydrophobicity Mod2->Target Forms H-Bonds Mod3->Target Enhances Interactions Outcome Increased Binding Affinity Target->Outcome

Caption: Logic of Structure-Activity Relationships (SAR) for xanthones.

References

Application Notes and Protocols: 1,3,6-Trihydroxy-2,5-dimethoxyxanthone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone derivative that has garnered interest in the field of medicinal chemistry. Xanthones, a class of polyphenolic compounds, are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific substitution pattern of hydroxyl and methoxy groups on the xanthone scaffold of this compound suggests its potential as a lead compound for the development of novel therapeutics. This document provides an overview of its potential applications, relevant quantitative data from closely related analogs, and detailed experimental protocols for its evaluation.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the activities of structurally similar xanthones provide strong indications of its potential therapeutic applications.

  • Anticancer Activity: Hydroxylated xanthones are well-documented for their cytotoxic effects against various cancer cell lines. The 1,3,6-trihydroxy substitution pattern is considered a valuable scaffold for developing anticancer agents.

  • Anti-inflammatory Activity: Many xanthones exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.

  • Antioxidant Activity: The polyphenolic nature of xanthones imparts significant antioxidant and radical scavenging capabilities.

  • Enzyme Inhibition: Xanthone derivatives have been investigated as inhibitors of various enzymes, including phosphodiesterases.

Data Presentation: Biological Activities of Related Xanthone Derivatives

CompoundBiological ActivityCell Line/AssayIC50 ValueReference
1,3,6-Trihydroxyxanthone AnticancerHepG2 (Liver Carcinoma)45.9 µM
1,3,6-Trihydroxy-4,5,7-trichloroxanthone (TTX) Anticancer (in combination with Doxorubicin)Raji (B-cell lymphoma)15.95 µM (TTX alone)[1]
1,3,5-Trihydroxy-4-prenylxanthone PDE5 InhibitionEnzyme Assay3.0 µM[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution to the wells.[5] Add 200 µL of the DPPH working solution to each well.[5] Include a blank (solvent only) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity Assessment using Griess Assay for Nitric Oxide Inhibition

This protocol determines the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[8]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls, LPS-only controls, and compound-only controls.

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.[9]

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production by the compound compared to the LPS-only control and calculate the IC50 value.

Visualizations

Signaling Pathway Diagram

anticancer_pathway Xanthone 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone Cell Cancer Cell Xanthone->Cell Enters Proliferation Cell Proliferation Xanthone->Proliferation Inhibits Apoptosis Apoptosis Xanthone->Apoptosis Induces Topoisomerase Topoisomerase II Xanthone->Topoisomerase Inhibits DNA DNA Replication & Transcription Topoisomerase->DNA Regulates DNA->Proliferation Leads to

Caption: Putative anticancer mechanism of action for a xanthone derivative.

Experimental Workflow Diagram

cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Logical Relationship Diagram

antioxidant_logic Xanthone 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone (Polyphenolic Structure) Scavenging Radical Scavenging Xanthone->Scavenging Donates H+ FreeRadical Free Radicals (e.g., DPPH) FreeRadical->Scavenging StableMolecule Stable Molecule Scavenging->StableMolecule OxidativeStress Reduced Oxidative Stress Scavenging->OxidativeStress

Caption: Logical relationship of antioxidant activity.

References

Application Notes and Protocols: 1,3,6-Trihydroxy-2,5-dimethoxyxanthone as a Chemical Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3,6-trihydroxy-2,5-dimethoxyxanthone as a versatile chemical precursor for the synthesis of novel derivatives with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for xanthone derivatization and are intended to serve as a foundational guide for researchers.

Application Notes

This compound is a polyoxygenated xanthone, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of this xanthone, featuring three hydroxyl groups and two methoxy groups, offers multiple reactive sites for chemical modification. This allows for the systematic development of new derivatives with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.

The hydroxyl groups at positions 1, 3, and 6 can be selectively or exhaustively functionalized through reactions such as alkylation, acylation, glycosylation, and phosphorylation. Such modifications can significantly impact the molecule's biological activity. For instance, the introduction of lipophilic alkyl chains may enhance cell membrane permeability, while glycosylation can improve aqueous solubility and bioavailability.

The strategic derivatization of this xanthone core can be a key strategy in the discovery of novel drug candidates targeting a variety of diseases. The exploration of structure-activity relationships (SAR) by synthesizing and screening a library of derivatives is a promising approach for identifying lead compounds for further development.

Proposed Synthetic Pathway and Derivatization

The synthesis of this compound can be envisioned through a convergent synthesis, followed by derivatization at the hydroxyl groups.

Synthetic Pathway and Derivatization cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization Reactions A 2,5-Dihydroxy-3-methoxybenzoic Acid C Intermediate Benzophenone A->C Condensation (Eaton's Reagent) B 1,3,5-Trimethoxybenzene B->C D This compound C->D Cyclization E O-Alkylated Derivatives D->E Alkylation (e.g., R-Br, Base) F O-Glycosylated Derivatives D->F Glycosylation (e.g., Glycosyl Bromide) G O-Acylated Derivatives D->G Acylation (e.g., Acyl Chloride)

Caption: Proposed synthesis of this compound and subsequent derivatization reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is based on the general Grover, Shah, and Shah (GSS) reaction for xanthone synthesis.

Materials:

  • 2,5-Dihydroxy-3-methoxybenzoic acid

  • 1,3,5-Trimethoxybenzene

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

  • Anhydrous toluene

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2,5-dihydroxy-3-methoxybenzoic acid (1.0 eq) and 1,3,5-trimethoxybenzene (1.1 eq) in anhydrous toluene, add Eaton's reagent (10 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1 hour, and then heat to 80 °C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: O-Alkylation of this compound (Representative)

This protocol describes a general method for the alkylation of the hydroxyl groups. The regioselectivity will depend on the reaction conditions and the specific hydroxyl group's reactivity.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 3.5 eq for full alkylation)

  • Potassium carbonate (K₂CO₃, 5.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (5.0 eq) and the alkyl halide (3.5 eq).

  • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the O-alkylated derivative.

Protocol 3: O-Glycosylation of this compound (Representative)

This protocol provides a general procedure for glycosylation, a key reaction for improving the pharmacological properties of natural products.

Materials:

  • This compound

  • Acetobromo-α-D-glucose (or other glycosyl donor)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Sodium methoxide

  • Celic filter aid

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous pyridine and DCM, add silver(I) oxide (2.0 eq).

  • Stir the mixture in the dark for 30 minutes.

  • Add a solution of acetobromo-α-D-glucose (1.5 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 24-48 hours in the dark.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol and add a catalytic amount of sodium methoxide to deacetylate the sugar moiety.

  • Stir at room temperature for 2-4 hours.

  • Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate.

  • Purify the product by column chromatography to obtain the O-glycosylated xanthone.

Quantitative Data Summary (Illustrative)

Xanthone Derivative Modification Biological Activity Cell Line/Assay IC₅₀ (µM)
1,3,8-Trihydroxyxanthone-AnticancerWiDr>500
1,6-Dihydroxyxanthone-AnticancerWiDr355
3,4,6-Trihydroxyxanthone-AnticancerWiDr38
1-Hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-oneAlkylation/AminationAcetylcholinesterase InhibitionAChE Assay2.403
α-MangostinPrenylationAnticancerVarious~5-20

Potential Signaling Pathway Modulation

Derivatives of this compound, particularly those with enhanced antioxidant and anticancer properties, could potentially modulate various signaling pathways implicated in disease pathogenesis.

Signaling Pathway Precursor This compound Derivative ROS Reactive Oxygen Species (ROS) Precursor->ROS Scavenges NFkB NF-κB Pathway Precursor->NFkB Inhibits Apoptosis Apoptosis Precursor->Apoptosis Induces OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->NFkB Activates CellProliferation Cell Proliferation NFkB->CellProliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,3,6-Trihydroxy-2,5-dimethoxyxanthone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂O₇PubChem[1]
Molecular Weight 304.25 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like xanthones for in vitro assays.[2] It is a powerful organic solvent that can dissolve a wide array of organic materials.[2] For a structurally similar compound, 3,6-Dihydroxyxanthone, a solubility of 50 mg/mL in DMSO has been reported, which may require ultrasonication to achieve.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cell line?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% to 0.5% for most cell lines.[2] However, cell line sensitivity to DMSO can vary significantly. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Maximum Tolerable DMSO Concentrations for Various Cell Lines

Cell LineMaximum Recommended DMSO ConcentrationNotes
General Cancer Cell Lines 0.1% - 1%Sensitivity is cell line specific.[2]
Primary Cells < 0.1%Generally more sensitive than immortalized cell lines.
Breast Cancer Lines (e.g., MCF-7, MDA-MB-231) Can be sensitive to <1% DMSO even in short-term assays.It is crucial to perform a dose-response curve for DMSO alone.

Q4: My compound precipitates when I add the DMSO stock solution to the aqueous cell culture medium. What can I do?

A4: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions in your culture medium.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Increase Final Volume: By increasing the final volume of your working solution, you decrease the final concentration of the compound, which may prevent it from precipitating.

  • Use of Pluronic F-68: A small amount of Pluronic F-68, a non-ionic surfactant, can be added to the culture medium to help stabilize the compound and prevent precipitation.

  • Sonication: Briefly sonicating the final working solution can help to redissolve small precipitates.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid dissolution.
Oily droplets or a film appears on the surface of the culture medium. The compound is coming out of solution.This indicates poor solubility in the aqueous medium. Consider the advanced solubilization techniques described below (cyclodextrins, nanoparticles).
Inconsistent results between experiments. Precipitation of the compound leading to variable effective concentrations.Visually inspect your working solutions for any signs of precipitation before adding them to the cells. Prepare fresh working solutions for each experiment.
High background cytotoxicity in vehicle control wells. The final DMSO concentration is too high for your cell line.Perform a dose-response experiment with DMSO alone to determine the no-observed-adverse-effect level (NOAEL) for your specific cells. Ensure the final DMSO concentration in all experimental wells is below this level.

Advanced Solubilization Strategies

For compounds with very poor aqueous solubility, more advanced formulation strategies may be necessary.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[3] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Solubility Enhancement of Poorly Soluble Compounds with Cyclodextrins

CompoundCyclodextrinFold Increase in SolubilityReference
Beta-lapachoneHP-β-CDSignificant improvement[4]
MyricetinHP-β-CD31.45-fold
Lawsoneβ-CDSignificant improvement
Nanoparticle Formulations

Encapsulating this compound into nanoparticles can significantly improve its solubility and stability in aqueous solutions. Common nanoparticle systems include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.

Example of Xanthone Solubility Enhancement with Nanoformulation

FormulationCompoundImprovement in SolubilityReference
NanoemulsionXanthone extractApprox. 40-fold increase (from 3.2 µg/mL to 128.3 µg/mL)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For a 10 mM stock solution of this compound (MW: 304.25 g/mol ), you will need 3.0425 mg per 1 mL of DMSO.

  • Weigh the compound: Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously. If necessary, use a sonicator or warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure all solid material has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
  • Determine the final desired concentrations: For example, you may want to test the compound at final concentrations of 1, 5, 10, 25, and 50 µM.

  • Calculate the dilution factor: If your stock solution is 10 mM (10,000 µM), the dilution factors will be 1:10000, 1:2000, 1:1000, 1:400, and 1:200, respectively.

  • Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes, first dilute the 10 mM stock solution to a 1 mM intermediate stock in DMSO or cell culture medium.

  • Prepare the final working solutions: Perform serial dilutions of the stock or intermediate solution in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of your compound.

Visualizations

experimental_workflow cluster_stock_solution Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO (Vortex, Sonicate, Warm if needed) weigh->dissolve store Store at -20°C/-80°C dissolve->store dilute_intermediate Prepare Intermediate Dilution (Optional) store->dilute_intermediate dilute_final Serial Dilution in Pre-warmed Culture Medium dilute_intermediate->dilute_final add_to_cells Add to Cell Culture dilute_final->add_to_cells

Caption: Workflow for preparing stock and working solutions.

troubleshooting_precipitation start Compound Precipitates in Media step1 Use Stepwise/Serial Dilution start->step1 step2 Pre-warm Media to 37°C step1->step2 If precipitation persists step3 Increase Final Volume step2->step3 If precipitation persists step4 Add Surfactant (e.g., Pluronic F-68) step3->step4 If precipitation persists step5 Consider Advanced Formulation (Cyclodextrins, Nanoparticles) step4->step5 If other methods fail

Caption: Troubleshooting flowchart for compound precipitation.

solubilization_strategies compound This compound (Poorly Water-Soluble) strategy1 Co-solvent (DMSO) compound->strategy1 strategy2 Cyclodextrin Inclusion Complex compound->strategy2 strategy3 Nanoparticle Formulation compound->strategy3 outcome Enhanced Aqueous Solubility for In Vitro Assays strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Overview of solubilization strategies.

References

Technical Support Center: Stability of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone in various solvents. The information provided is based on general principles of xanthone chemistry and established analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The phenolic hydroxyl and methoxy groups on the xanthone scaffold are susceptible to degradation under certain conditions.

Q2: In which common laboratory solvents is this compound likely to be soluble?

A2: Based on its chemical structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and ethyl acetate.[4] Its solubility in aqueous solutions may be limited but can be enhanced at a higher pH.

Q3: What are the potential degradation pathways for this xanthone?

A3: Potential degradation pathways for xanthones like this compound include oxidation of the phenolic hydroxyl groups, hydrolysis of the methoxy groups under strong acidic or basic conditions, and photodecomposition upon exposure to UV light.[1][3]

Q4: What analytical technique is most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying xanthones and their degradation products.[5][6][7][8] A stability-indicating HPLC method can separate the intact compound from any degradants, allowing for accurate assessment of stability over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the solvent ratio (e.g., methanol/water or acetonitrile/water) and the pH with additives like formic acid or trifluoroacetic acid.[9]
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If necessary, replace the analytical column.
Rapid degradation of the compound observed in all tested solvents. The compound may be inherently unstable under the experimental conditions.Conduct a forced degradation study under milder stress conditions (e.g., lower temperature, protection from light) to identify the primary degradation pathway.[2][3]
Contaminated solvents.Use high-purity, HPLC-grade solvents and prepare fresh solutions for each experiment.
Inconsistent results between replicate experiments. Inaccurate sample preparation or handling.Ensure precise and consistent weighing, dilution, and injection volumes. Use a calibrated micropipette and autosampler.
Fluctuation in instrument performance.Equilibrate the HPLC system until a stable baseline is achieved. Regularly perform system suitability tests.
Appearance of unknown peaks in the chromatogram over time. Formation of degradation products.Perform peak purity analysis using a photodiode array (PDA) detector. If available, use LC-MS to identify the mass of the unknown peaks and elucidate their structures.[10]

Stability Data Summary

Solvent Condition Time Point Initial Concentration (µg/mL) Remaining Compound (%) Degradation Products Observed
Methanol25°C, dark0 hr
24 hr
48 hr
Acetonitrile40°C, dark0 hr
24 hr
48 hr
pH 4 Buffer25°C, light0 hr
24 hr
48 hr
pH 9 Buffer25°C, dark0 hr
24 hr
48 hr

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol (or another suitable solvent).

  • Working Solutions: Prepare a series of working solutions (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution with the respective solvent to be tested.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to develop and validate a stability-indicating analytical method.[1][2][3]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

Protocol 3: Stability-Indicating HPLC Method

The following is a general HPLC method that can be optimized for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; xanthones typically have strong absorbance between 240-320 nm.

  • Column Temperature: 30°C.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solutions in Test Solvents stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) working->acid base Base Hydrolysis (0.1 M NaOH, 60°C) working->base oxidation Oxidation (3% H2O2, RT) working->oxidation thermal Thermal Stress (105°C, solid) working->thermal photo Photolytic Stress (ICH conditions) working->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - Purity - Degradation Products - % Recovery hplc->data report Stability Profile Report data->report

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of xanthones.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.5 may be unacceptable for many assays, as they can compromise resolution, accuracy, and precision.[3]

Q2: Why am I seeing peak tailing specifically with my xanthone analysis?

A2: Xanthones, which contain phenolic hydroxyl groups, can interact with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1] This secondary interaction, in addition to the primary reversed-phase retention mechanism, is a major cause of peak tailing.[1] The extent of this interaction is highly dependent on the pH of the mobile phase.

Q3: Can the mobile phase pH affect the peak shape of my xanthones?

A3: Absolutely. The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like xanthones.[4][5] At a pH above 3, residual silanol groups on the silica packing can become ionized (Si-O-), leading to strong secondary interactions with the hydroxyl groups of xanthones, resulting in peak tailing.[6] It is generally recommended to work with a mobile phase pH below 3 to keep the silanol groups protonated and minimize these interactions.[7]

Q4: What role does the HPLC column play in preventing peak tailing for xanthones?

A4: The choice of HPLC column is crucial. Modern columns, often referred to as "Type B" silica columns, have lower metal content and are less acidic, which reduces silanol interactions.[8] Additionally, "end-capped" columns have many of the residual silanol groups chemically bonded with a small silane to prevent them from interacting with analytes. For particularly challenging separations, consider using columns with alternative stationary phases, such as polar-embedded or hybrid silica/polymer phases, which can further shield the analytes from residual silanols.

Q5: Can my sample preparation be the cause of peak tailing?

A5: Yes, several sample-related factors can contribute to peak tailing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1] Try diluting your sample or reducing the injection volume.

  • Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak broadening and tailing.[9] Whenever possible, dissolve your sample in the initial mobile phase.

  • Matrix Effects: Complex sample matrices, such as those from plant extracts, can contain components that interfere with the chromatography.[3] Implementing a sample clean-up step, like Solid Phase Extraction (SPE), can help remove these interferences.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify the root cause of peak tailing in your xanthone analysis.

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks instrumental_issues Check for Instrumental Issues: - Column void/blockage - Extra-column volume - Leaks check_all_peaks->instrumental_issues Yes specific_peaks Are only specific peaks (e.g., xanthones) tailing? check_all_peaks->specific_peaks No check_column Inspect/Replace Column & Guard Column instrumental_issues->check_column chemical_interactions Investigate Chemical Interactions specific_peaks->chemical_interactions mobile_phase_ph Adjust Mobile Phase pH (e.g., pH < 3 with 0.1% Formic Acid) chemical_interactions->mobile_phase_ph check_tubing Optimize Tubing and Connections check_column->check_tubing end_good Peak Shape Improved check_tubing->end_good mobile_phase_additives Consider Mobile Phase Additives (e.g., 0.1% Acetic Acid) mobile_phase_ph->mobile_phase_additives column_chemistry Evaluate Column Chemistry (End-capped, Type B Silica) mobile_phase_additives->column_chemistry sample_issues Review Sample Preparation: - Sample concentration - Injection solvent - Sample cleanup (SPE) column_chemistry->sample_issues end_bad Problem Persists Consult Manufacturer column_chemistry->end_bad dilute_sample Dilute Sample or Reduce Injection Volume sample_issues->dilute_sample sample_issues->end_good match_solvent Match Sample Solvent to Mobile Phase dilute_sample->match_solvent match_solvent->end_good

Caption: A logical workflow to diagnose and resolve peak tailing issues.

Guide 2: Optimizing Mobile Phase Conditions for Xanthone Analysis

This guide focuses on the critical role of the mobile phase in achieving symmetrical peaks for xanthones.

Q: My xanthone peaks are tailing. Where do I start with mobile phase optimization?

A: Start by adjusting the pH of your mobile phase. Since xanthones have acidic phenolic groups, their interaction with the stationary phase is highly pH-dependent.

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water gradient). Run your xanthone standard and record the tailing factor.

  • Acidification: Prepare a new aqueous mobile phase containing 0.1% formic acid or 0.5-2% acetic acid.[10][11] Ensure the final pH of the aqueous portion is below 3.0.

  • Analysis: Equilibrate the column with the new mobile phase and inject your xanthone standard.

  • Evaluation: Compare the peak shape and tailing factor to the baseline. A significant improvement in peak symmetry is expected.

Data Presentation: Effect of Mobile Phase Additives on Peak Asymmetry (Hypothetical Data)

Mobile Phase AdditiveAnalyteTailing Factor (Tf)Observations
Noneα-Mangostin1.8Significant tailing
0.1% Formic Acidα-Mangostin1.1Symmetrical peak
1% Acetic Acidα-Mangostin1.2Improved peak shape

Q: What if adjusting the pH isn't enough?

A: If peak tailing persists after lowering the pH, consider the following:

  • Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[3]

  • Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can sometimes influence peak shape. Acetonitrile is generally a good starting point for xanthone analysis.

Guide 3: Column Selection and Care for Xanthone Analysis

This guide provides recommendations for choosing and maintaining your HPLC column to minimize peak tailing.

Q: What is the best type of column for analyzing xanthones?

A: A high-quality, end-capped C18 column is a good starting point. Look for columns packed with high-purity, Type B silica, which has a lower concentration of acidic silanol sites. For methods that require a higher pH, consider hybrid silica-polymer columns that offer a wider pH stability range.

Q: How can I tell if my column is the problem?

A: Column degradation is a common cause of peak tailing.

  • Sudden Onset: If peak tailing appears suddenly, it could be due to a blocked inlet frit or a void at the head of the column.

  • Gradual Decline: A gradual increase in peak tailing over time may indicate column aging and contamination.

Experimental Protocol: Column Health Check

  • Guard Column Removal: If you are using a guard column, remove it and re-run your analysis. If the peak shape improves, the guard column needs to be replaced.

  • Column Reversal and Flushing: If your column manufacturer allows it, reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants from the inlet frit.

  • Column Replacement: If the above steps do not resolve the issue, replace the analytical column with a new one of the same type. If the new column provides good peak shape, your old column has likely reached the end of its life.

Signaling Pathway of Peak Tailing due to Silanol Interactions

Silanol_Interaction cluster_column Silica Stationary Phase Silanol_ionized Ionized Silanol (Si-O-) at pH > 3 Peak_Tailing Peak Tailing Silanol_ionized->Peak_Tailing Causes Silanol_protonated Protonated Silanol (Si-OH) at pH < 3 Symmetrical_Peak Symmetrical Peak Silanol_protonated->Symmetrical_Peak Leads to Xanthone Xanthone Analyte Xanthone->Silanol_ionized Strong Secondary Interaction (Ion-Exchange) Xanthone->Silanol_protonated Minimized Interaction

Caption: The influence of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Optimization of Mobile Phase for Xanthone Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of xanthones using chromatography.

Frequently Asked Questions (FAQs)

1. What is a typical starting mobile phase for xanthone separation by reverse-phase HPLC?

A common starting point for the separation of xanthones by reverse-phase HPLC is a gradient elution using a C18 column. The mobile phase typically consists of two solvents:

  • Solvent A: Water, often acidified with a small amount of acid (e.g., 0.1% formic acid or 2% acetic acid).[1][2][3]

  • Solvent B: An organic solvent such as methanol or acetonitrile, which may also be acidified.[1][2][3][4]

The addition of an acid like formic acid helps to improve peak shape and enhance the mass spectrometry response of the xanthones.[1]

2. Should I use isocratic or gradient elution for separating multiple xanthones?

Gradient elution is generally preferred for separating complex mixtures of xanthones with a wide range of polarities.[5][6][7] Isocratic elution, where the mobile phase composition remains constant, is more suitable for separating simple mixtures of compounds with similar properties.[5][7][8]

Gradient elution allows for the separation of both weakly and strongly retained compounds in a single run, providing better resolution and shorter analysis times for complex samples like plant extracts.[5][6][9]

3. How can I improve the resolution between closely eluting xanthone peaks?

To improve the resolution between closely eluting peaks, you can try the following:

  • Optimize the gradient profile: A shallower gradient (slower increase in the percentage of the organic solvent) can increase the separation between peaks.[9]

  • Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[10]

  • Adjust the mobile phase pH: For ionizable xanthones, adjusting the pH of the mobile phase can change their retention behavior and improve separation.[10][11][12] It is recommended to work at a pH at least one unit away from the pKa of the analytes for robust methods.[10]

  • Decrease the flow rate: Lowering the flow rate can lead to better resolution, but it will also increase the analysis time.[13]

  • Use a column with a smaller particle size (e.g., UPLC): Smaller particles provide higher efficiency and better resolution.[4][14]

Troubleshooting Guide

This section addresses common problems encountered during the separation of xanthones and provides potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Interaction of analytes with active sites on the stationary phase.[15]Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanols.[1][15]
Incorrect mobile phase pH for ionizable xanthones.[11]Adjust the pH of the mobile phase to ensure consistent ionization of the analytes.[10][11]
Column overload.[15][16]Reduce the injection volume or the concentration of the sample.[15][16]
Sample solvent is incompatible with the mobile phase.[16]Dissolve the sample in the initial mobile phase or a weaker solvent.[16]
Inconsistent Retention Times Changes in mobile phase composition.[15]Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[13][15]
Fluctuation in column temperature.[13][15]Use a column oven to maintain a constant and consistent temperature.[14]
Inadequate column equilibration.[15]Equilibrate the column with the initial mobile phase for a sufficient time before each injection.[15]
Pump issues (e.g., leaks, faulty seals).[16]Inspect the pump for leaks and perform regular maintenance.[16]
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient profile by adjusting the slope and duration.[9]
Unsuitable organic solvent.Try a different organic solvent (e.g., switch from methanol to acetonitrile).[10]
Column deterioration.Replace the column with a new one of the same type.
High Backpressure Clogged frit or column.[11]Filter all samples and mobile phases before use. If necessary, reverse-flush the column (if permitted by the manufacturer).[11]
Buffer precipitation.[15]Ensure the buffer is soluble in the highest organic concentration of the gradient. Flush the system with water before shutting down.[15]
High mobile phase viscosity.[11]Consider using a less viscous solvent like acetonitrile or increasing the column temperature.[11]

Experimental Protocols

Below are examples of detailed methodologies for xanthone separation cited in the literature.

Example 1: UPLC-TQ-S MS Method [14]

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)

  • Column Temperature: 40 °C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) %A %B
    0 - 0.5 70 30
    0.5 - 2 65 35
    2 - 3.5 25 75
    3.5 - 4.5 10 90
    4.5 - 4.8 5 95

    | 4.8 - 6 | 70 | 30 |

Example 2: HPLC Method for Mangosteen Fruit [2]

  • Column: Kinetex C18 100A (100 × 4.6 mm, 2.6 µm)

  • Column Temperature: 30 °C

  • Mobile Phase A: Aqueous solution with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Flow Rate: 0.5 mL/min

  • Gradient Program:

    Time (min) %A %B
    0 20 80
    1 18 82
    2 17 83
    3 - 9 15.5 84.5
    10 7 93
    11 3 97

    | 12 - 15 | 0 | 100 |

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the optimization of mobile phase for xanthone separation.

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_fine_tune Fine-Tuning cluster_validation Validation Start Define Separation Goals (e.g., resolution, speed) SelectColumn Select Appropriate Column (e.g., C18, UPLC/HPLC) Start->SelectColumn PrepareSolvents Prepare Mobile Phase Solvents (A: Acidified Water, B: Organic Solvent) SelectColumn->PrepareSolvents InitialGradient Run Initial Scouting Gradient (e.g., 5-95% B in 20 min) PrepareSolvents->InitialGradient EvaluateChromatogram Evaluate Chromatogram (Peak shape, resolution) InitialGradient->EvaluateChromatogram OptimizeGradient Optimize Gradient Slope & Time EvaluateChromatogram->OptimizeGradient Resolution Needs Improvement ValidateMethod Validate Optimized Method (Robustness, Reproducibility) EvaluateChromatogram->ValidateMethod Good Separation AdjustSolvent Change Organic Solvent (Methanol vs. Acetonitrile) OptimizeGradient->AdjustSolvent Selectivity Issues AdjustpH Adjust Mobile Phase pH AdjustSolvent->AdjustpH OptimizeTemp Optimize Column Temperature AdjustpH->OptimizeTemp OptimizeTemp->ValidateMethod End Final Method ValidateMethod->End

Caption: Workflow for mobile phase optimization in xanthone separation.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Problem Identify Chromatographic Problem PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Inconsistent Retention Times? Problem->RetentionTime Resolution Poor Resolution? Problem->Resolution Tailing Tailing Peaks PeakShape->Tailing Yes Fronting Fronting Peaks PeakShape->Fronting Yes AddAcid Add/Increase Acid in Mobile Phase Tailing->AddAcid CheckpH Check Mobile Phase pH Tailing->CheckpH ReduceLoad Reduce Sample Load Fronting->ReduceLoad CheckMP Check Mobile Phase Prep RetentionTime->CheckMP Yes CheckTemp Check Column Temperature CheckMP->CheckTemp CheckEquilibration Check Column Equilibration CheckTemp->CheckEquilibration OptimizeGradient Optimize Gradient Resolution->OptimizeGradient Yes ChangeSolvent Change Organic Solvent OptimizeGradient->ChangeSolvent NewColumn Use New Column ChangeSolvent->NewColumn

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Purification of Natural Xanthone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of natural xanthone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying natural xanthone isomers?

The main difficulty in separating natural xanthone isomers stems from their structural similarity.[1] Isomers like α-mangostin and γ-mangostin, or mangiferin and isomangiferin, often have identical molecular weights and very similar polarities and physicochemical properties.[1][2][3] This similarity leads to common issues such as co-elution in chromatographic methods, making it difficult to achieve high purity for individual isomers.[1][4] Furthermore, crude plant extracts are complex mixtures containing numerous other compounds, which can interfere with the separation process.[5][6]

Q2: What are the most effective methods for separating xanthone isomers?

Several chromatographic techniques are commonly employed, each with its own advantages:

  • High-Performance Liquid Chromatography (HPLC) and Preparative HPLC: These are the most traditional and widely used methods for both analysis and purification of xanthones.[1] Reversed-phase columns, such as C18, are frequently used.[5][7]

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, reducing the risk of irreversible sample adsorption. It has proven effective for single-step purification of α- and γ-mangostin with high purity and yield.[8][9]

  • Column Chromatography: Methods using silica gel, polyamide, or macroporous resins are often used for initial fractionation or purification of crude extracts to enrich the xanthone content before a final high-resolution step.[10][11]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and speed, presenting a powerful alternative to HPLC. Different modes like Micellar Electrokinetic Chromatography (MEKC) can be used to enhance selectivity.[1][12]

  • Supercritical Fluid Chromatography (SFC): SFC is a promising "green" technique that uses supercritical CO2 as the mobile phase. It is particularly effective for separating isomeric compounds and thermally labile substances.[13][14]

Q3: How do I select an appropriate solvent system for initial extraction?

The choice of solvent is critical and depends on the polarity of the target xanthones.[15] Ethanol, methanol, and ethyl acetate are common solvents for extracting xanthones from plant material like mangosteen pericarp.[5][16]

  • Ethanol/Water Mixtures: Solutions of 60-80% ethanol are effective for extracting a broad range of xanthones.[11][17][18]

  • Ethyl Acetate: This solvent can yield a high concentration of α-mangostin.[5]

  • Solvent Polarity: The polarity of the solvent directly impacts extraction efficiency. Polar xanthones are more readily extracted by polar solvents.[15] High temperatures can increase solubility but may also extract more impurities.[17]

Troubleshooting Guide

Q1: My xanthone isomers are co-eluting or showing poor resolution in HPLC. What steps can I take?

Co-elution is a frequent problem due to the similar structures of isomers.[4] A systematic approach is needed to improve separation.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: This is the most critical parameter.[4]

    • Adjust Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[5]

    • Change Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa. Methanol can offer different selectivity for polar and aromatic compounds.[19]

    • Modify Aqueous Phase: Adjust the pH by adding a small amount of acid (e.g., formic acid, phosphoric acid) to the aqueous phase. This can alter the ionization state of hydroxylated xanthones and improve separation.[16]

  • Adjust Operating Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[5]

    • Modify Temperature: Changing the column temperature affects solvent viscosity and mass transfer, which can alter selectivity.[5]

  • Evaluate the Stationary Phase:

    • Try a Different Column Chemistry: If a standard C18 column fails, consider a column with a different selectivity, such as a biphenyl or phenyl-hexyl phase, which provides alternative interactions (e.g., π-π interactions) for aromatic compounds like xanthones.[19]

  • Check for System Issues:

    • Ensure the column is not clogged or has developed a void at the inlet, which can cause peak splitting or broadening. Use an inline filter to protect the column.[20]

Caption: Troubleshooting workflow for HPLC co-elution.

Q2: The purity of my final product is low despite successful separation. What could be the cause?

Contamination can occur at various stages. Single-step purification from a crude natural extract often results in impurities.[5]

  • Cause: Insufficient initial cleanup.

    • Solution: Introduce a pre-purification step. Use techniques like solid-phase extraction (SPE) or flash chromatography on silica gel or macroporous resin to remove pigments, flavonoids, and other classes of compounds before the final high-resolution HPLC or CPC step.[10][21]

  • Cause: Compound degradation on the column.

    • Solution: Some compounds are unstable on acidic silica gel.[21] Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using a less acidic stationary phase like alumina or a different technique like CPC.[21]

  • Cause: Overloading the column.

    • Solution: Injecting too much sample leads to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample.[20]

Q3: My recovery and yield are very low. How can I improve this?

Low yield is a common issue, especially with multi-step purification processes.[9]

  • Cause: Inefficient initial extraction.

    • Solution: Re-evaluate your extraction method. Techniques like microwave-assisted or ultrasonic-assisted extraction can sometimes provide higher yields in less time compared to traditional maceration or Soxhlet extraction.[16][17]

  • Cause: Irreversible adsorption to the stationary phase.

    • Solution: This is a known issue with silica-based columns. If you suspect this is happening, flushing the column with a very strong solvent may help. For future purifications, consider a technique that avoids a solid stationary phase, such as Centrifugal Partition Chromatography (CPC).[8][9]

  • Cause: Product loss during solvent evaporation or crystallization.

    • Solution: Be meticulous during post-purification steps. Use reduced pressure (rotary evaporation) at a controlled temperature to avoid degrading the product. When crystallizing, optimize the solvent/anti-solvent system and cooling rate to maximize crystal formation.[10][22]

Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize quantitative data from successful xanthone isomer purification experiments.

Table 1: Comparison of Purification Techniques for α- and γ-Mangostin

TechniqueStarting MaterialTarget Isomer(s)Purity AchievedYieldReference(s)
Preparative HPLC Xanthone-rich powderα-Mangostin>93%Not specified[5]
HPCPC Crude MFP Extract (200mg)α-Mangostin93.6%86.3% (55.4 mg)[9][23]
γ-Mangostin98.4%76.3% (12.4 mg)[9][23]
Macroporous Resin + Crystallization Mangosteen Bark Extractα-Mangostin95.67%90.24%[10]
γ-Mangostin93.61%90.21%[10]

MFP: Mangosteen Fruit Pericarp; HPCPC: High-Performance Centrifugal Partition Chromatography.

Table 2: Example Operating Conditions for Xanthone Isomer Separation

ParameterPreparative HPLC (α-Mangostin)[5]HPCPC (α- & γ-Mangostin)[9]
Stationary Phase C18 (10 µm)Liquid (lower phase of solvent system)
Mobile Phase 80:20 Acetonitrile:Deionized Water (v/v)Liquid (upper phase of solvent system)
Solvent System N/APetroleum ether:Ethyl acetate:Methanol:Water (10:5:5:1 v/v/v/v)
Flow Rate 3 mL/minNot specified
Temperature 35 °CNot specified
Detection UV at 320 nmNot specified
Key Experimental Protocols

Protocol 1: Two-Stage Purification of α-Mangostin via Solvent Extraction and Preparative HPLC [5]

This protocol describes the purification of α-mangostin from mangosteen pericarp.

  • Solvent Extraction (Stage 1):

    • Perform a sequential solvent extraction on dried mangosteen pericarp powder using hexane, followed by dichloromethane, and finally ethyl acetate to obtain a xanthone-rich powder.

  • Preparative HPLC (Stage 2):

    • Sample Preparation: Dissolve the xanthone-rich powder in a mixture of 60% acetonitrile and 40% deionized water.

    • Chromatography System: Use a preparative HPLC system with a C18 column (e.g., 20 mm ID, 10 µm particle size).

    • Column Equilibration: Equilibrate the column with the mobile phase (80:20 acetonitrile:deionized water) until a stable baseline is achieved at the UV detector (320 nm).

    • Injection and Elution: Inject the dissolved sample and perform isocratic elution with the mobile phase at a flow rate of 3 mL/min and a column temperature of 35 °C.

    • Fraction Collection: Collect the fraction corresponding to the α-mangostin peak based on the retention time determined from an analytical run.

    • Post-Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified α-mangostin. Confirm purity using analytical HPLC.

Caption: General workflow for α-mangostin purification.

Protocol 2: Single-Step HPCPC Purification of α- and γ-Mangostin [9]

This method isolates both α- and γ-mangostin from a crude extract in a single run.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of petroleum ether, ethyl acetate, methanol, and water in a 10:5:5:1 volume ratio.

    • Mix the solvents thoroughly in a separatory funnel, allow the layers to separate, and degas both the upper (stationary) phase and lower (mobile) phase.

  • HPCPC System Preparation:

    • Fill the entire CPC column with the stationary phase (upper phase).

    • Set the rotational speed (e.g., 800-1700 rpm) and then pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached (when the mobile phase emerges from the outlet).

  • Sample Injection and Separation:

    • Dissolve the crude mangosteen pericarp extract (e.g., 200 mg) in a small volume of the solvent mixture.

    • Inject the sample into the system.

    • Continue pumping the mobile phase and collect fractions at the outlet.

  • Fraction Analysis and Processing:

    • Analyze the collected fractions using analytical HPLC or TLC to identify those containing pure α-mangostin and γ-mangostin.

    • Combine the respective pure fractions and remove the solvent under reduced pressure to obtain the purified compounds.

References

Technical Support Center: Refining Protocols for Xanthone Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up synthesis of xanthones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning xanthone synthesis from laboratory to pilot or production scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your process refinement.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield upon scaling up our xanthone synthesis. What are the likely causes?

A1: A decrease in yield during scale-up is a common issue that can stem from several factors. Key areas to investigate include:

  • Inefficient Heat Transfer: Exothermic reactions that are easily controlled at a lab scale can become problematic in larger reactors. Poor heat dissipation can lead to side reactions and degradation of reactants or products. Ensure your reactor's cooling capacity is sufficient for the increased reaction volume.

  • Inadequate Mixing: As the reactor volume increases, achieving homogenous mixing becomes more challenging. This can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of byproducts. Evaluate your agitator design and speed to ensure proper mixing.

  • Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast for a larger volume, causing localized high concentrations and side reactions. Consider a slower, controlled addition rate for critical reagents.

  • Longer Reaction Times: In some cases, longer reaction times may be necessary at a larger scale to achieve complete conversion. Monitor the reaction progress closely to determine the optimal reaction time for your scaled-up process.

Q2: We are seeing new, unidentified impurities in our scaled-up batches that were not present at the lab scale. How can we address this?

A2: The appearance of new impurities upon scale-up is often related to the issues of heat transfer and mixing mentioned above. To address this:

  • Impurity Profiling: Utilize analytical techniques like HPLC-MS to identify the structure of the new impurities. Understanding the structure can provide clues about their formation pathway.

  • Reaction Monitoring: Implement in-process controls (IPCs) to monitor the reaction at different stages. This can help pinpoint when the impurities are being formed. Techniques like NMR spectroscopy can be valuable for reaction monitoring.

  • Process Parameter Optimization: Once the formation of impurities is understood, you can adjust reaction parameters such as temperature, concentration, and reagent stoichiometry to minimize their formation.

  • Purification Strategy: You may need to adapt your purification method to effectively remove the new impurities. This could involve exploring different crystallization solvents or employing chromatographic techniques.

Q3: What are the key safety considerations when scaling up xanthone synthesis, particularly when using reagents like Eaton's reagent?

A3: Safety is paramount during scale-up. When using strong acids and dehydrating agents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), consider the following:

  • Exothermic Reactions: The reaction of Eaton's reagent with starting materials can be highly exothermic. Ensure your reactor is equipped with adequate cooling and temperature monitoring systems. A slow, controlled addition of reagents is crucial.

  • Pressure Buildup: The reaction may generate gaseous byproducts, leading to a pressure increase in a sealed reactor. Ensure the reactor is properly vented.

  • Corrosive Nature: Eaton's reagent is highly corrosive. Use appropriate personal protective equipment (PPE) and ensure all equipment is compatible with strong acids.

  • Quenching Procedure: The quenching of the reaction mixture, typically with ice or water, can also be highly exothermic. Perform this step slowly and with efficient cooling.

Troubleshooting Guides

Issue 1: Low Yield in Grover, Shah, and Shah Reaction

The Grover, Shah, and Shah reaction, a common method for synthesizing hydroxyxanthones, can sometimes suffer from low yields, especially at a larger scale.

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time if starting materials are still present.Larger volumes may require longer reaction times to achieve full conversion.
Side Product Formation (Benzophenones) The formation of a benzophenone intermediate can reduce the yield of the desired xanthone. Consider using Eaton's reagent as an alternative cyclizing agent, which can sometimes favor direct xanthone formation.Eaton's reagent can be more efficient in promoting the final ring closure to the xanthone.
Decomposition of Starting Materials or Product Ensure the reaction temperature is carefully controlled. Overheating can lead to degradation.The use of a water bath for heating, as described in the original procedure, provides gentle and uniform heating.
Inefficient Work-up During the work-up, ensure the pH is properly adjusted to precipitate the product. Thoroughly wash the crude product to remove impurities that may hinder crystallization.Proper work-up is crucial for isolating the product in good purity and yield.
Issue 2: Purification Challenges - Difficulty in Crystallization

Achieving a crystalline product with high purity can be challenging when scaling up.

Potential Cause Troubleshooting Step Rationale
Presence of Impurities Analyze the crude product by HPLC to identify the level and nature of impurities. Consider a pre-purification step, such as a solvent wash or slurry, to remove major impurities before crystallization.Impurities can inhibit crystal formation or co-crystallize with the product, reducing purity.
Inappropriate Crystallization Solvent Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. Key properties to consider are the solubility of the xanthone at different temperatures in the chosen solvent.A good crystallization solvent will dissolve the compound at a higher temperature and allow it to crystallize out upon cooling, leaving impurities in the solution.
Supersaturation and Nucleation Issues Experiment with different cooling rates. A slower cooling rate often leads to larger, more well-defined crystals. Seeding the solution with a small amount of pure product can help induce crystallization.Controlled cooling and seeding can promote the formation of a stable crystalline form.
Polymorphism Be aware that xanthones can exhibit polymorphism, meaning they can exist in different crystalline forms with different physical properties. Characterize the crystalline form using techniques like Powder X-ray Diffraction (PXRD) to ensure consistency between batches.Different polymorphs can have different solubilities and stabilities, which can impact the final product's performance.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1,3-Dihydroxyxanthone using Eaton's Reagent

This protocol is an adaptation for a larger scale based on a literature procedure.

Materials:

  • Phloroglucinol

  • Salicylic acid

  • Eaton's reagent (7.7 wt. % P₂O₅ in CH₃SO₃H)

  • Pentane

  • Diethyl ether (Et₂O)

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, charge the jacketed reactor with phloroglucinol and salicylic acid (1.5 equivalents).

  • Begin stirring and slowly add Eaton's reagent via the addition funnel. An exotherm may be observed; control the addition rate to maintain the desired temperature.

  • Once the addition is complete, heat the mixture to 80°C and maintain for 1.5 - 2 hours. Monitor the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate, appropriately sized vessel equipped with a stirrer, prepare a mixture of ice and water.

  • Slowly and carefully transfer the reaction mixture to the ice/water slurry with vigorous stirring. A precipitate will form.

  • Stir the slurry for at least 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash thoroughly with water.

  • To further purify, triturate the solid with a mixture of pentane/Et₂O.

  • Filter the purified solid and dry under vacuum to a constant weight.

Protocol 2: Scale-Up of the Grover, Shah, and Shah Synthesis of 3,6-Dihydroxyxanthone

This protocol is a scaled-up adaptation of the classical method.

Materials:

  • 2,2',4,4'-Tetrahydroxybenzophenone

  • Water

  • Pyridine (for crystallization)

Equipment:

  • High-pressure reactor (autoclave) with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Charge the high-pressure reactor with 2,2',4,4'-tetrahydroxybenzophenone and water.

  • Seal the reactor and begin stirring.

  • Heat the mixture to 200-220°C. The pressure will increase as the temperature rises.

  • Maintain the reaction at this temperature for 2-3 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent any residual pressure and open the reactor.

  • Collect the solid product by filtration and wash with water.

  • Crystallize the crude product from dilute pyridine to obtain pure 3,6-dihydroxyxanthone.

Data Presentation

Table 1: Influence of Salicylic Acid Substituents on Xanthone Yield using Eaton's Reagent

Salicylic Acid DerivativePhenol PartnerProductYield (%)
Salicylic acidPhloroglucinol1,3-Dihydroxyxanthone67
4-Hydroxysalicylic acidPhloroglucinol1,3,6-Trihydroxyxanthone85
4-Methoxysalicylic acidPhloroglucinol6-Hydroxy-1,3-dimethoxyxanthone91
4-Chlorosalicylic acidPhloroglucinol6-Chloro-1,3-dihydroxyxanthone40
Data adapted from literature demonstrating the effect of electron-donating and electron-withdrawing groups on the salicylic acid moiety.

Visualizations

Troubleshooting Workflow for Low Yield in Xanthone Synthesis

LowYieldTroubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes increase_temp Increase Temperature (with caution) incomplete->increase_temp If time extension is ineffective complete Reaction Complete incomplete->complete No end_good Yield Improved extend_time->end_good increase_temp->end_good analyze_impurities Analyze Impurity Profile (HPLC/MS) complete->analyze_impurities side_reactions Significant Side Reactions analyze_impurities->side_reactions optimize_conditions Optimize Reaction Conditions (Temp, Conc, Addition Rate) side_reactions->optimize_conditions Yes change_reagents Consider Alternative Reagents/Catalyst side_reactions->change_reagents If optimization fails workup_issue Check Work-up Procedure side_reactions->workup_issue No optimize_conditions->end_good end_bad Yield Still Low (Further Investigation Needed) optimize_conditions->end_bad change_reagents->end_good change_reagents->end_bad adjust_ph Adjust pH during extraction/precipitation workup_issue->adjust_ph solvent_choice Evaluate Crystallization Solvent workup_issue->solvent_choice adjust_ph->end_good adjust_ph->end_bad solvent_choice->end_good solvent_choice->end_bad

Caption: A decision-making workflow for troubleshooting low yields in xanthone synthesis scale-up.

Logical Relationship in Eaton's Reagent Synthesis

EatonsReagentLogic cluster_reactants Reactants salicylic_acid Salicylic Acid Derivative eatons_reagent Eaton's Reagent (P₂O₅ in CH₃SO₃H) salicylic_acid->eatons_reagent phenol Phenol Derivative friedel_crafts Friedel-Crafts Acylation phenol->friedel_crafts acylium Acylium Ion Intermediate eatons_reagent->acylium acylium->friedel_crafts benzophenone Benzophenone Intermediate friedel_crafts->benzophenone cyclization Intramolecular Cyclization benzophenone->cyclization xanthone Xanthone Product cyclization->xanthone

Caption: The reaction pathway for xanthone synthesis using Eaton's reagent.

Technical Support Center: Matrix Effects in Mass Spectrometry of Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in the mass spectrometry of complex plant extracts.

Part 1: FAQs - Understanding Matrix Effects

Q1: What are matrix effects in mass spectrometry?

A: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] When analyzing plant extracts, these components can include a vast array of molecules like pigments, lipids, sugars, and secondary metabolites.[3][4] This interference can lead to either a decreased signal response, known as ion suppression , or an increased signal response, called ion enhancement .[2][5][6] Both phenomena can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][6]

Q2: Why are plant extracts particularly challenging for mass spectrometry analysis?

A: Plant extracts are exceptionally complex mixtures containing a high diversity of phytochemicals. Many of these endogenous compounds are present at concentrations far exceeding the analyte of interest.[7] When these matrix components co-elute with the target analyte, they compete for ionization in the mass spectrometer's source (e.g., during electrospray ionization - ESI), leading to significant matrix effects.[6][8] The specific composition of the matrix can vary dramatically between different plant species, tissues, and even growth conditions, making it difficult to develop a universal analytical method.[5]

Q3: What are the common signs of matrix effects in my data?

A: The most common indicators of matrix effects include:

  • Poor reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate quantification: Over- or underestimation of the analyte concentration.[6]

  • Low analyte recovery: Significant loss of analyte signal when comparing spiked samples to pure standards.

  • Non-linear calibration curves: Difficulty in obtaining a linear response across a range of concentrations when using matrix-matched standards.

  • Peak shape distortion: Co-eluting matrix components can sometimes affect the chromatography, leading to tailing, fronting, or split peaks.[9][10]

Part 2: Troubleshooting Guide - Identifying and Mitigating Matrix Effects

This section provides a logical workflow to diagnose and address matrix effects.

A troubleshooting workflow for matrix effects.

Q4: How can I quantitatively assess if my analysis is affected by matrix effects?

A: The most direct method is the post-extraction spike experiment .[11] This involves comparing the signal response of an analyte spiked into a blank plant extract (that has already gone through the extraction procedure) with the response of the same amount of analyte in a pure solvent.

The Matrix Effect (ME) can be calculated as follows:

ME (%) = [(Peak Response in Matrix) / (Peak Response in Solvent) - 1] * 100

  • A value of 0% indicates no matrix effect.

  • A negative value (e.g., -40%) indicates ion suppression.

  • A positive value (e.g., +30%) indicates ion enhancement.

  • Generally, values between -20% and +20% are considered acceptable, but this can depend on the specific assay requirements.[12]

Q5: My results show significant ion suppression. What is the simplest first step to try?

A: The simplest initial approach is sample dilution .[11] Diluting the extract with the mobile phase or a suitable solvent reduces the concentration of interfering matrix components along with the analyte.[13] Often, this can decrease ion suppression to an acceptable level.[5] However, this strategy may not be feasible if the analyte concentration is already low, as dilution could push it below the limit of quantification.[11]

Q6: Dilution didn't work. What are more robust methods for mitigating matrix effects?

A: If dilution is insufficient, you must either improve the sample cleanup process or use a calibration strategy that compensates for the effect.

  • Improve Sample Cleanup: The goal is to remove interfering components before injection.[3]

    • Solid-Phase Extraction (SPE): A highly effective and widely used technique to selectively isolate analytes from complex matrices.[8][14]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An increasingly popular method in food and agricultural analysis that combines solvent extraction with a cleanup step called dispersive SPE (dSPE).[4][15]

    • Liquid-Liquid Extraction (LLE): A classic technique to partition the analyte into a solvent that is immiscible with the sample solution.[14]

  • Use Compensatory Calibration Methods:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is assumed to be identical to the samples.[8][16] This ensures that the standards experience the same matrix effects as the analyte in the unknown samples, improving accuracy.[17]

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the very beginning and co-elutes with the analyte, experiencing the same ionization suppression or enhancement.[8] By calculating the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out.

Part 3: Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Phenolic Compound Cleanup

This is a general protocol for cleaning up plant extracts to isolate phenolic compounds using a polymeric reversed-phase SPE cartridge. Note: This protocol may require optimization for specific analytes and matrices.

  • Sorbent Selection: Choose a reversed-phase sorbent (e.g., Strata-X, Oasis HLB) suitable for retaining a broad range of polar and nonpolar compounds.[14][18]

  • Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol through it. This activates the sorbent.[14]

  • Equilibration: Equilibrate the cartridge by passing 3 mL of acidified water (e.g., pH 3 with formic acid) through it. This prepares the sorbent for the aqueous sample.[14]

  • Sample Loading: Reconstitute the dried plant extract in a small volume of the equilibration solvent. Load the sample onto the cartridge. Allow the sample to pass through slowly.

  • Washing: Wash the cartridge with 4 mL of water to remove highly polar interferences like sugars and organic acids.[14][18]

  • Elution: Elute the target phenolic compounds with 2-4 mL of methanol or an acetonitrile/water mixture.[14][18]

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.[18]

A standard workflow for Solid-Phase Extraction (SPE).

Protocol 2: Preparation of a Matrix-Matched Calibration Curve

This protocol describes how to create standards that compensate for matrix effects.

  • Prepare Blank Matrix: Obtain a sample of the plant material that is known to be free of the analyte of interest. Process this sample using your validated extraction method to create a "blank matrix extract."

  • Prepare Stock Solutions: Create a series of standard stock solutions of your analyte in a pure solvent (e.g., acetonitrile) at known concentrations.

  • Create Calibration Standards:

    • For each calibration point, take a fixed volume of the blank matrix extract (e.g., 10 µL).

    • Add a specific volume of the corresponding analyte stock solution (e.g., 10 µL).[9]

    • Add dilution solvent (e.g., 80 µL of water) to reach the final volume and ensure the solvent composition is compatible with the initial mobile phase.[9]

    • This results in a series of calibration standards, each containing the matrix components, at increasing analyte concentrations.

  • Analysis: Analyze these matrix-matched standards using the same LC-MS/MS method as your unknown samples. The resulting calibration curve will be inherently corrected for the systematic suppression or enhancement caused by the matrix.[17]

Data Summary: Comparing Mitigation Strategies

The following table summarizes hypothetical but realistic quantitative data comparing the effectiveness of different strategies for mitigating matrix effects for a model analyte in a complex plant extract.

Mitigation StrategyAnalyte Recovery (%)Matrix Effect (ME %)Relative Standard Deviation (RSD) % (n=5)Comments
None (Dilute-and-Shoot) 45%-55% (Suppression)18%Simple but inaccurate and imprecise due to strong matrix effects.
10x Dilution 78%-22% (Suppression)9%Improves results, but significant suppression may remain.[5]
SPE Cleanup 92%-8% (Suppression)4%Highly effective at removing interferences, leading to high recovery and minimal ME.[8]
QuEChERS 88%-12% (Suppression)5%Good performance, very efficient for multi-residue screening.[5]
Matrix-Matched Calibration N/A (Compensates)0% (Corrected)3%Excellent precision by compensating for, rather than removing, matrix effects.[16]
SIL Internal Standard 99%0% (Corrected)< 2%The most accurate and precise method, but requires a specific labeled standard.[8]

References

Technical Support Center: Enhancing the Bioavailability of Xanthone Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working to enhance the in vivo bioavailability of xanthone compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why do my xanthone compounds exhibit low oral bioavailability in animal studies?

A1: The low oral bioavailability of many xanthone compounds is a common challenge stemming from several key factors:

  • Poor Aqueous Solubility: Xanthones are polyphenolic compounds with a tricyclic aromatic structure, which often results in low solubility in water. This limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: After absorption from the gut, xanthones travel via the portal vein to the liver, where they undergo significant metabolism (Phase I and Phase II conjugation) before reaching systemic circulation.[2] This "first-pass effect" substantially reduces the amount of active compound.

  • P-glycoprotein (P-gp) Efflux: Xanthones can be substrates for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter found in the intestinal epithelium.[3][4] P-gp actively pumps the compounds back into the GI lumen, preventing their absorption into the bloodstream.[3][4]

Q2: I've observed poor dissolution of my xanthone compound. How can I improve its solubility for an in vivo study?

A2: Improving solubility is the first critical step. Two highly effective formulation strategies are nanoemulsions and solid dispersions.

  • Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 10-100 nm.[5] Encapsulating lipophilic xanthones within the oil phase of a nanoemulsion enhances their solubility and facilitates absorption.[5][6]

  • Solid Dispersions: This technique involves dispersing the poorly soluble xanthone in a solid, water-soluble carrier or matrix.[7][8] By reducing the particle size to a molecular level and converting the drug to an amorphous state, solid dispersions can significantly increase the dissolution rate and, consequently, bioavailability.[9][10]

Q3: My xanthone formulation appears soluble, but the in vivo bioavailability remains low. What other factors should I investigate?

A3: If solubility is addressed, the likely culprits are metabolic breakdown and active efflux.

  • P-gp Efflux: This is a major barrier. The P-gp transporter in the intestinal wall recognizes the xanthone as a foreign substance and expels it.[4] Consider co-administration with a known P-gp inhibitor. Some xanthones themselves can act as P-gp modulators, either inhibiting or inducing its activity, which can complicate pharmacokinetic profiles.[3][11][12]

  • Metabolism: Xanthones are rapidly conjugated (e.g., glucuronidation, sulfation) in the enterocytes and liver.[2][13] Using a whole fruit extract rather than a pure compound may sometimes slow this process, as other components in the extract can compete for metabolic enzymes, increasing the exposure to the free, active xanthone.[2]

Q4: How can I determine if P-glycoprotein (P-gp) efflux is the primary issue for my compound?

A4: You can investigate P-gp involvement through several experimental approaches:

  • In Vitro Caco-2 Permeability Assay: The Caco-2 cell line is a widely used model for the human intestinal epithelium and expresses P-gp. A bidirectional transport study can reveal if your compound is actively effluxed.

  • Ex Vivo Everted Gut Sac Model: This method uses a segment of an animal's intestine to directly measure the transport of the compound from the mucosal (luminal) to the serosal (blood) side, with and without P-gp inhibitors.[4][11]

  • In Vivo Co-administration Studies: Administer your xanthone compound with and without a known P-gp inhibitor (e.g., verapamil, tariquidar) in your animal model. A significant increase in plasma concentration of the xanthone in the presence of the inhibitor strongly suggests P-gp-mediated efflux.

Q5: What are the key pharmacokinetic parameters I should be measuring and how do I interpret them?

A5: For an oral bioavailability study, the essential pharmacokinetic parameters to determine from plasma concentration-time profiles are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the blood. A higher Cmax suggests better absorption.

  • Tmax (Time to Cmax): The time at which Cmax is reached. It indicates the rate of absorption.

  • AUC (Area Under the Curve): The total exposure to the compound over time. This is the most critical parameter for assessing overall bioavailability.

  • Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration (AUCoral / AUCiv). This value gives the fraction of the orally administered dose that reaches systemic circulation. An absolute bioavailability of less than 10% is generally considered low.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize quantitative data from studies on α-mangostin, a well-researched xanthone, demonstrating the impact of different formulation strategies.

Table 1: Pharmacokinetic Parameters of α-Mangostin in Rats with Different Formulations

Formulation / VehicleDose (mg/kg)RouteCmax (µg/mL)Tmax (min)AUC (µg·min/mL)Absolute Bioavailability (F%)Reference
Aqueous solution (2% ethanol, 2% Tween 80)20Oral---0.4%[14]
Corn Oil40Oral4.863--[14]
Soft Capsule (Vegetable Oil Matrix) - Low Dose4.1Oral---61.1%[15]
Soft Capsule (Vegetable Oil Matrix) - Med Dose8.2Oral---51.5%[15]
Soft Capsule (Vegetable Oil Matrix) - High Dose16.4Oral---42.5%[15]

Table 2: Physicochemical Properties of Xanthone Nanoemulsions

FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Xanthone Extract22.1-87.7-[5][16]
Xanthone Nanoemulsion14.0-61.5-[5][16]
Xanthohumol Nanoemulsion--73.85 - 91.05%[17]

Experimental Protocols

Protocol 1: Preparation of a Xanthone-Loaded Nanoemulsion (High-Energy Emulsification)

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion to enhance the solubility of a lipophilic xanthone compound.

Materials:

  • Xanthone compound/extract

  • Oil phase: Medium-chain triglycerides (MCT) or soybean oil[5]

  • Aqueous phase: Deionized water

  • Surfactant: Tween 80[5]

  • Co-surfactant: CITREM or Lecithin[5][16]

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Preparation of Oil Phase: Dissolve the xanthone compound in the selected oil (e.g., soybean oil) to a final concentration (e.g., 4-8 mg/mL).[5] Gently heat and stir until fully dissolved.

  • Preparation of Aqueous Phase: In a separate vessel, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., CITREM) in deionized water.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer. Mix for 30 minutes to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy emulsification.

    • Using a High-Pressure Homogenizer: Process the emulsion for 5-10 cycles at 15,000-20,000 psi.

    • Using an Ultrasonicator: Process the emulsion with a probe sonicator for 10-15 minutes in an ice bath to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The particle size should ideally be below 100 nm with a PDI < 0.3 for a stable formulation.[5]

Protocol 2: Preparation of a Xanthone Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate of a xanthone compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • Xanthone compound

  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000)

  • Solvent: Ethanol or methanol

  • Rotary evaporator

  • Mortar and pestle, sieve

Methodology:

  • Dissolution: Dissolve both the xanthone compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio) in a suitable volume of solvent (e.g., ethanol) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Size Reduction: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle.

  • Sieving: Pass the pulverized powder through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.

Protocol 3: General Protocol for an In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a xanthone formulation after oral administration.

Materials:

  • Sprague-Dawley or Wistar rats (male, 200-250g)

  • Xanthone formulation

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • Analytical method for xanthone quantification (e.g., HPLC-UV or LC-MS/MS)[18]

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (10-12 hours) before dosing, with free access to water.

  • Dosing: Divide rats into groups (n=6 per group is common).[18] Administer the xanthone formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). Include a control group receiving the vehicle alone. For absolute bioavailability, a separate group will receive an IV administration of the drug.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) into heparinized tubes.[18]

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Quantification: Analyze the concentration of the xanthone in the plasma samples using a validated LC-MS/MS or HPLC method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate Cmax, Tmax, and AUC from the plasma concentration-time data.

Visualizations: Workflows and Mechanisms

bioavailability_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Formulation & Strategy cluster_validation Validation start Low In Vivo Bioavailability of Xanthone Compound solubility Assess Solubility (Poor Dissolution?) start->solubility metabolism Assess Metabolism & Efflux (P-gp Substrate?) start->metabolism nano Nanoemulsion solubility->nano If Yes sd Solid Dispersion solubility->sd If Yes pgp_inhibitor Co-administer P-gp Inhibitor metabolism->pgp_inhibitor If P-gp Efflux Confirmed pk_study Perform In Vivo Pharmacokinetic Study nano->pk_study sd->pk_study pgp_inhibitor->pk_study end Optimized Bioavailability pk_study->end

Caption: Workflow for troubleshooting and enhancing xanthone bioavailability.

pgp_efflux cluster_membrane Intestinal Epithelial Cell pgp P-glycoprotein (P-gp) Pump lumen GI Lumen (Outside Cell) pgp->lumen Efflux X_in Xanthone X_in->pgp blood Bloodstream (Inside Body) X_in->blood Successful Absorption I P-gp Inhibitor I->pgp Blocks lumen->X_in Absorption

Caption: P-glycoprotein (P-gp) mediated efflux of xanthones and inhibition.

metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism X Xanthone (Lipophilic) p1 Oxidation, Hydroxylation (via Cytochrome P450) X->p1 p2 Conjugation (Glucuronidation, Sulfation) p1->p2 metabolite Metabolite (Hydrophilic) p2->metabolite excretion Renal/Biliary Excretion metabolite->excretion

Caption: Simplified metabolic pathway of xanthone compounds in the liver.

References

Technical Support Center: Method Refinement for Consistent Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in bioassays?

A1: Bioassay variability can stem from multiple factors, broadly categorized as biological and operational. Biological sources include cell line instability, passage number, and operator-dependent variations in cell handling.[1][2] Operational factors involve reagent quality and storage, pipette calibration, incubation times and temperatures, and plate reader settings.[3][4][5] Due to these numerous influences, bioassays generally exhibit higher variability compared to physicochemical methods.[1]

Q2: How can I improve the reproducibility of my bioassays?

A2: Improving reproducibility requires a systematic approach to identify and control sources of variation.[6] Key strategies include:

  • Standardizing Protocols: Ensure all experimental steps, including pipetting, incubation, and washing, are standardized across all experiments and operators.[3]

  • Reagent Consistency: Use the same lot of critical reagents whenever possible and ensure proper storage conditions are maintained.[3][4]

  • Instrument Calibration: Regularly calibrate pipettes and ensure consistent settings on plate readers.[3]

  • Detailed Record Keeping: Track experimental data to identify trends in signal associated with specific operators or assay dates.[7]

Q3: What is the "edge effect" in plate-based assays and how can I mitigate it?

A3: The edge effect refers to the phenomenon where wells on the periphery of a microtiter plate behave differently than the interior wells, often leading to inconsistent results. This can be caused by uneven temperature and humidity across the plate.[8][9] To mitigate this, ensure uniform incubation conditions and consider leaving the outer wells empty or filling them with a buffer solution.[9] Using a plate sealer can also help prevent evaporation.[10]

Troubleshooting Guides

This section provides solutions to specific issues commonly encountered during bioassay experiments.

High Background in ELISA

High background in an ELISA can obscure the specific signal, leading to inaccurate results.[11]

Potential Causes and Solutions

Potential Cause Recommended Solution
Insufficient WashingIncrease the number and/or duration of wash steps. Ensure complete aspiration of wash buffer after each step.[10][12]
Inadequate BlockingIncrease the blocking time or the concentration of the blocking agent (e.g., BSA, casein).[10]
Non-specific Antibody BindingAdd a non-ionic detergent like Tween-20 (typically 0.01-0.1%) to the wash buffers.[10]
Substrate DeteriorationEnsure the substrate solution is colorless before adding it to the plate. Store it protected from light.[11][13]
High Incubation TemperatureMaintain the recommended incubation temperature, typically between 18–25°C.[11][12]
Cross-ContaminationUse fresh pipette tips for each sample and reagent. Properly seal plates during incubation.[3][11]
Poor Water QualityUse distilled or deionized water for preparing buffers and solutions.[11]
Weak or No Signal in ELISA

A weak or absent signal can indicate a problem with one or more steps of the assay.[8]

Potential Causes and Solutions

Potential Cause Recommended Solution
Reagents Not at Room TemperatureAllow all reagents to equilibrate to room temperature for 15-20 minutes before starting the assay.[13]
Incorrect Reagent Storage or ExpirationVerify the storage conditions and expiration dates of all kit components.[13]
Improper Reagent PreparationDouble-check the protocol for correct reagent dilutions and order of addition.[13]
Ineffective Antibody BindingIf coating your own plates, ensure you are using an ELISA-grade plate and that the antibody is diluted in an appropriate buffer like PBS.[13]
Antibody Pair Recognizes Same EpitopeFor sandwich ELISAs, confirm that the capture and detection antibodies bind to different epitopes on the target antigen.[10]
Omission of a ReagentCarefully review the protocol to ensure all necessary reagents were added.[12]
Inconsistent Results in Cell-Based Assays

Variability in cell-based assays can be particularly challenging due to the biological nature of the system.[2]

Potential Causes and Solutions

Potential Cause Recommended Solution
Poor Cell HealthEnsure cells are healthy, adherent, and at the appropriate confluence before starting the assay. Check for signs of contamination.[14]
Inconsistent Cell SeedingUse a calibrated pipette and proper technique to ensure a uniform number of cells is dispensed into each well.[9]
Suboptimal Drug Concentration RangeDetermine the optimal concentration range for your drug to avoid cell toxicity.[15]
Inadequate Fixation and PermeabilizationOptimize fixation and permeabilization times, concentrations, and temperatures for your specific cell type to ensure complete antibody penetration.[14]
Biological ContaminationPractice proper aseptic technique, including regular cleaning of equipment and the cell culture hood.[15]
Improper Reagent StorageStore all reagents, media, and supplements at their recommended temperatures.[15]

Experimental Protocols & Workflows

General ELISA Workflow

The following diagram illustrates a typical workflow for a sandwich ELISA.

ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block 2. Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample 3. Add Sample/ Standard Wash2->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Detection_Ab 4. Add Detection Antibody Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Enzyme_Conj 5. Add Enzyme- Conjugated Secondary Antibody Wash4->Add_Enzyme_Conj Incubate3 Incubate Add_Enzyme_Conj->Incubate3 Wash5 Wash Incubate3->Wash5 Add_Substrate 6. Add Substrate Wash5->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop_Solution 7. Add Stop Solution Incubate4->Add_Stop_Solution Read_Plate 8. Read Plate Add_Stop_Solution->Read_Plate End End Read_Plate->End

Caption: A generalized workflow for a sandwich ELISA protocol.

Troubleshooting Logic for Inconsistent Bioassay Results

This decision tree provides a logical approach to troubleshooting inconsistent results.

Troubleshooting_Logic Start Inconsistent Results Check_Reagents Review Reagent Prep & Storage Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Fix_Reagents Prepare Fresh Reagents/ Verify Storage Reagent_OK->Fix_Reagents No Check_Protocol Review Protocol Execution Reagent_OK->Check_Protocol Yes Fix_Reagents->Check_Protocol Protocol_OK Protocol Followed Exactly? Check_Protocol->Protocol_OK Standardize_Protocol Standardize Pipetting, Incubation & Washing Protocol_OK->Standardize_Protocol No Check_Equipment Inspect Equipment & Calibration Protocol_OK->Check_Equipment Yes Standardize_Protocol->Check_Equipment Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Calibrate_Equipment Calibrate Pipettes/ Check Reader Settings Equipment_OK->Calibrate_Equipment No Check_Cells Evaluate Cell Health & Culture Equipment_OK->Check_Cells Yes Calibrate_Equipment->Check_Cells Cells_OK Cells Healthy? Check_Cells->Cells_OK Optimize_Culture Optimize Seeding Density/ Check for Contamination Cells_OK->Optimize_Culture No Consult_Expert Consult Senior Researcher Cells_OK->Consult_Expert Yes Optimize_Culture->Consult_Expert

Caption: A decision tree for troubleshooting inconsistent bioassay data.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Hydroxyxanthone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyxanthones, a class of oxygenated heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The position and number of hydroxyl groups on the xanthone scaffold play a crucial role in determining their biological efficacy. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antioxidant activities of various hydroxyxanthone isomers, supported by experimental data from multiple studies.

Comparative Biological Activity of Hydroxyxanthone Isomers

The biological activities of hydroxyxanthone isomers are profoundly influenced by the substitution pattern of hydroxyl groups on the xanthone core. The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of their anticancer, anti-inflammatory, and antioxidant potencies.

Anticancer Activity

The cytotoxic effects of hydroxyxanthone isomers have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in Table 1. A lower IC50 value indicates a higher anticancer activity.

Table 1: Anticancer Activity (IC50 in µM) of Hydroxyxanthone Isomers Against Various Cancer Cell Lines.

Hydroxyxanthone IsomerWiDr (Colon)MCF-7 (Breast)HeLa (Cervical)T47D (Breast)HepG2 (Liver)
Monohydroxyxanthones
1-Hydroxyxanthone--->100043.2
3-Hydroxyxanthone---100.19[1]85.3
Dihydroxyxanthones
1,3-Dihydroxyxanthone1255--134.79[1]71.4
1,6-Dihydroxyxanthone355---40.4
1,7-Dihydroxyxanthone----13.2
3,4-Dihydroxyxanthone>500----
3,6-Dihydroxyxanthone452--185.33[1]-
Trihydroxyxanthones
1,3,6-Trihydroxyxanthone---119.56[1]-
1,3,7-Trihydroxyxanthone-----
1,3,8-Trihydroxyxanthone254 ± 15[2]184 ± 15[2]277 ± 9[2]--
1,5,6-Trihydroxyxanthone209 ± 4[2]419 ± 27[2]241 ± 13[2]--
Tetrahydroxyxanthones
1,3,5,6-Tetrahydroxyxanthone-----
1,3,6,7-Tetrahydroxyxanthone----23.7
1,3,6,8-Tetrahydroxyxanthone----9.18[3]
3,5,6,7-Tetrahydroxyxanthone--->1000-
Pentahydroxyxanthones
1,3,4,5,6-Pentahydroxyxanthone----12.6

Note: "-" indicates that data was not available in the searched literature. Data is compiled from multiple sources and experimental conditions may vary.

From the collected data, it is evident that trihydroxyxanthones and some tetrahydroxyxanthones, particularly 1,3,6,8-tetrahydroxyxanthone, exhibit potent anticancer activity against various cancer cell lines.[3][4] In some cases, dihydroxyxanthones showed weaker activity compared to trihydroxyxanthones.[4] For instance, against the WiDr cancer cell line, dihydroxyxanthones had higher IC50 values (355–1255 µM) compared to trihydroxyxanthones (38–384 µM).[4] The position of the hydroxyl group also plays a critical role; for example, 3-hydroxyxanthone was found to be the most potent among the studied monohydroxyxanthones against the T47D breast cancer cell line.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of hydroxyxanthone isomers have been investigated through their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). A lower IC50 value for NO inhibition indicates greater anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Hydroxyxanthone Isomers.

Hydroxyxanthone IsomerTargetActivity
1,3,5,6-TetrahydroxyxanthoneNO Production (LPS-stimulated RAW 264.7 cells)Significant inhibition at 10 µM
1,3,6,7-TetrahydroxyxanthoneNO Production (LPS-stimulated RAW 264.7 cells)Significant inhibition at 10 µM
3,4-Dihydroxy-2-methoxyxanthoneNO Production (LPS-stimulated RAW 264.7 cells)Significant inhibition at 10 µM
1,3,6,7-TetrahydroxyxanthoneCOX-1 and COX-2High inhibitory potency to both

Studies have shown that several polyhydroxyxanthones can significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] For example, 1,3,5,6-tetrahydroxyxanthone and 1,3,6,7-tetrahydroxyxanthone demonstrated notable inhibitory effects. Additionally, molecular simulation studies suggest that 1,3,6,7-tetrahydroxyxanthone has a high inhibitory potency for both COX-1 and COX-2 enzymes, which are key players in the inflammatory cascade.

Antioxidant Activity

The antioxidant capacity of hydroxyxanthone isomers is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value signifies stronger antioxidant activity.

Table 3: Antioxidant Activity (DPPH Radical Scavenging IC50 in µM) of Hydroxyxanthone Isomers.

Hydroxyxanthone IsomerDPPH IC50 (µM)
Dihydroxyxanthones
1,6-Dihydroxyxanthone349 ± 68[2]
Trihydroxyxanthones
1,3,8-Trihydroxyxanthone> 500[2]
1,5,6-Trihydroxyxanthone> 500[2]

Interestingly, one study found that a dihydroxyxanthone (1,6-dihydroxyxanthone) exhibited stronger antioxidant activity than the tested trihydroxyxanthones.[2] The authors suggest that a higher number of hydroxyl groups might lead to stronger intramolecular hydrogen bonding, which could decrease the antioxidant activity.[2]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the hydroxyxanthone isomers and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the percentage of cell viability versus the concentration of the compound.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium of LPS-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of hydroxyxanthone isomers for 30 minutes.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 20 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • IC50 Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve, and the IC50 value for NO inhibition is calculated.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare various dilutions of the hydroxyxanthone isomers in a suitable solvent.

  • Reaction: Mix a defined volume of each sample dilution with an equal volume of the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.

  • IC50 Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from the plot of scavenging activity against the concentration of the compound.

Visualizations

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Hydroxyxanthones Hydroxyxanthones Hydroxyxanthones->iNOS Inhibits Hydroxyxanthones->COX2 Inhibits

Caption: Anti-inflammatory mechanism of hydroxyxanthones.

Experimental_Workflow cluster_Anticancer Anticancer Activity cluster_AntiInflammatory Anti-inflammatory Activity cluster_Antioxidant Antioxidant Activity CancerCells Cancer Cell Culture Treatment_AC Treatment with Hydroxyxanthones CancerCells->Treatment_AC MTT_Assay MTT Assay Treatment_AC->MTT_Assay IC50_AC IC50 Determination MTT_Assay->IC50_AC Macrophages Macrophage Culture Treatment_AI Treatment & LPS Stimulation Macrophages->Treatment_AI NO_Assay Nitric Oxide Assay Treatment_AI->NO_Assay IC50_AI IC50 Determination NO_Assay->IC50_AI DPPH_Solution DPPH Solution Treatment_AO Reaction with Hydroxyxanthones DPPH_Solution->Treatment_AO Absorbance Absorbance Measurement Treatment_AO->Absorbance IC50_AO IC50 Determination Absorbance->IC50_AO

Caption: General experimental workflow for activity screening.

References

A Comparative Guide to HPLC Method Validation for Xanthone Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. Xanthones, a class of polyphenolic compounds with significant therapeutic potential, require robust analytical methods for their determination in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for xanthone analysis against other analytical techniques, adhering to the International Conference on Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.

ICH Guidelines on Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. The ICH Q2(R1) guideline outlines the validation characteristics required for different types of analytical procedures. For a quantitative assay of an active substance like xanthone, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Validated HPLC Method for Xanthone Analysis

This section details a typical experimental protocol for the analysis of xanthone, validated according to ICH guidelines.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample (e.g., plant extract, formulation).

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of solvents. A common mobile phase is a mixture of an aqueous solvent with a weak acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection Wavelength: Based on the UV absorbance maximum of the specific xanthone being analyzed (e.g., around 240-320 nm).

  • Injection Volume: Typically 10-20 µL.

3. Standard Preparation:

  • Prepare a stock solution of the xanthone reference standard in the mobile phase or a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the analyte in the samples.

Performance Data of the Validated HPLC Method

The following table summarizes the typical performance data for a validated HPLC method for xanthone analysis, compiled from various studies adhering to ICH guidelines.

Validation ParameterTypical Performance Data
Linearity (r²) > 0.999
Range 0.4 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.06 - 0.25 µg/mL
Limit of Quantitation (LOQ) 0.14 - 0.75 µg/mL
Specificity No interference from excipients or degradation products
Robustness Unaffected by minor changes in mobile phase composition, pH, flow rate, and column temperature

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used method, other techniques can also be employed for xanthone analysis. This section compares the validated HPLC method with other common analytical alternatives.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and a liquid mobile phase.High resolution and sensitivity, well-established and robust, suitable for a wide range of compounds.Longer analysis times compared to UHPLC, higher solvent consumption.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses columns with smaller particle sizes (<2 µm) and higher pressures.[1]Faster analysis times, better resolution, higher sensitivity, and lower solvent consumption compared to HPLC.[1][2]Higher initial instrument cost, more susceptible to clogging from particulate matter.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a thin layer of adsorbent material with a liquid mobile phase.High sample throughput, low solvent consumption per sample, cost-effective.Lower resolution and sensitivity compared to HPLC and UHPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High selectivity and sensitivity, provides structural information for compound identification.[3][4]High instrument and maintenance costs, requires specialized expertise.
UV-Vis Spectrophotometry Measures the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective for the quantification of total xanthones.Lacks specificity for individual xanthones in a mixture, susceptible to interference from other UV-absorbing compounds.

The following table provides a quantitative comparison of the performance of these methods for xanthone analysis.

Performance ParameterHPLCUHPLCHPTLCLC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.9990.981 - 0.995[5]> 0.99[3]> 0.99
Limit of Detection (LOD) 0.06 - 0.25 µg/mLGenerally lower than HPLCng/spot range[5]5 - 500 ng/mL[3]Higher than chromatographic methods
Limit of Quantitation (LOQ) 0.14 - 0.75 µg/mLGenerally lower than HPLCng/spot range[5]25 - 5000 ng/mL[3]Higher than chromatographic methods
Analysis Time 15 - 30 min< 10 min[6]High throughput (multiple samples per plate)15 - 30 min< 5 min
Specificity HighVery HighModerateVery HighLow

Visualizing the Validation Workflow and Parameter Relationships

To further clarify the process, the following diagrams, generated using Graphviz, illustrate the workflow of an HPLC method validation and the interrelationship of the validation parameters according to ICH guidelines.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Method's Purpose Select_Parameters Select Validation Parameters (ICH Q2) Define_Purpose->Select_Parameters Develop_Protocol Develop Validation Protocol Select_Parameters->Develop_Protocol Perform_Experiments Perform Experiments Develop_Protocol->Perform_Experiments Analyze_Data Analyze and Interpret Data Perform_Experiments->Analyze_Data Document_Results Document Results in Validation Report Analyze_Data->Document_Results

Caption: Workflow of HPLC Method Validation according to ICH Guidelines.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy Linearity->Precision Accuracy->Range Precision->Range Precision->Accuracy LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ Robustness Robustness Robustness->Precision

Caption: Interrelationship of Analytical Method Validation Parameters.

References

Comparative Cytotoxicity Analysis: A Natural Xanthone Derivative Versus a Conventional Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

This comparison is aimed at researchers, scientists, and professionals in drug development, providing a succinct overview of cytotoxic efficacy, detailed experimental protocols for assessment, and a visualization of a key cellular pathway implicated in cancer cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. The following table summarizes the IC50 values of 1,3,6-Trihydroxy-4,5,7-trichloroxanthone and Doxorubicin against the Raji lymphoma cell line, as determined by a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

CompoundCancer Cell LineIC50 (µM)Cytotoxicity Classification
1,3,6-Trihydroxy-4,5,7-trichloroxanthoneRaji (Lymphoma)15.948 (± 3.101)Moderate
DoxorubicinRaji (Lymphoma)25.432 (± 1.417)Moderate

Data sourced from a study on the synergistic effects of the xanthone derivative and doxorubicin on B-cell lymphoma cells.[1]

The data indicates that 1,3,6-Trihydroxy-4,5,7-trichloroxanthone exhibits a moderate level of cytotoxicity against Raji lymphoma cells, with a lower IC50 value than the conventional anticancer drug Doxorubicin in this specific study, suggesting a comparable or potentially higher potency in this cell line.[1]

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The MTT assay is a widely used colorimetric assay to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Cancer cells (e.g., Raji lymphoma cells) are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1,3,6-Trihydroxy-4,5,7-trichloroxanthone) and a reference drug (e.g., Doxorubicin). A control group with untreated cells is also maintained.

  • Incubation: The treated plates are incubated for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and a Potential Mechanism of Action

To better understand the experimental process and the potential biological pathways affected, the following diagrams are provided.

G cluster_0 Experimental Workflow: Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Workflow of an MTT-based cytotoxicity assay.

While the precise mechanism of action for 1,3,6-Trihydroxy-2,5-dimethoxyxanthone is not established, many xanthone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway, a common mechanism for anticancer agents.

G cluster_1 Potential Signaling Pathway: Intrinsic Apoptosis Xanthone Derivative Xanthone Derivative Mitochondrial Stress Mitochondrial Stress Xanthone Derivative->Mitochondrial Stress induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified intrinsic apoptosis pathway.

Disclaimer: The information provided in this guide is for research and informational purposes only. The cytotoxicity data presented is for a chlorinated derivative of the xanthone of interest and may not be representative of the activity of this compound. Further experimental validation is necessary to determine the specific biological activities of this compound.

References

A Comparative Guide to Analytical Methods for Xanthone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of xanthones, a class of polyphenolic compounds with significant pharmacological interest, is crucial for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of commonly employed analytical methods for xanthone quantification, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information herein is supported by data from various validation studies.

Methodology Comparison

The choice of an analytical method for xanthone quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific xanthone or group of xanthones to be analyzed. The following tables summarize the performance characteristics of HPLC-UV, UPLC-MS/MS, and UV-Vis spectrophotometry based on published validation data.

Table 1: Performance Characteristics of HPLC-UV Methods for Xanthone Quantification

ParameterXanthoneLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
LinearityXanthone (XAN)0.4 - 2.599.6 - 102.81.2 (Intra-assay)--[1][2]
Linearity3-Methoxyxanthone1.0 - 5.898.8 - 102.40.3 (Intra-assay)--[1][2]
LinearityRubraxanthone2.5 - 25102.18≤1.58 (Intraday), ≤3.20 (Interday)0.471.56[3]
Linearityα-mangostin, β-mangostin, γ-mangostin0.781 - 100----[4]
PrecisionSix Xanthones-96.58 - 113.45≤ 4.6≤ 0.248-[5]

Table 2: Performance Characteristics of UPLC-MS/MS Methods for Xanthone Quantification

ParameterXanthoneLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
RecoveryGarcinone C-91.642.53 (Intra-day), 3.67 (Inter-day)0.4861.457[6]
RecoveryGarcinone D-95.931.33 (Intra-day), 1.99 (Inter-day)0.3931.179[6]
Recoveryγ-mangostin-96.682.87 (Intra-day), 2.08 (Inter-day)0.5431.629[6]
Recovery8-desoxygartanin-97.661.14 (Intra-day), 1.60 (Inter-day)0.3651.095[6]
RecoveryGartanin-93.982.62 (Intra-day), 1.56 (Inter-day)0.4081.224[6]
Recoveryα-mangostin-96.542.19 (Intra-day), 2.27 (Inter-day)0.6742.022[6]
Recoveryβ-mangostin-90.340.93 (Intra-day), 1.84 (Inter-day)0.4371.311[6]

Table 3: Performance Characteristics of UV-Vis Spectrophotometric Methods for Total Xanthone Quantification

ParameterLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Validation at 4 wavelengths0.5 - 2099 - 1041.1 (Intra-day), 1.8 (Inter-day)0.101 - 0.1240.307 - 0.375[7][8]
Validation at 243 nm2 - 1095.550.16 - 0.34 (Intraday), 0.16 - 0.35 (Interday)0.351.15[9][10]
Validation for nanoparticles0.5 - 4.086.5 - 95.90.3 - 3.0 (Intra-assay), 1.4 - 3.1 (Intermediate)--[11]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are generalized protocols for each of the compared techniques.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: This method separates xanthones from a sample mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The separated compounds are then detected by a UV detector at a specific wavelength.

  • Sample Preparation: Extraction of xanthones from the sample matrix is typically performed using an organic solvent like methanol or an acetone/water mixture. The resulting extract is filtered before injection.[4][12]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1][12]

    • Mobile Phase: A mixture of methanol and water, or acetonitrile and water with an acid modifier like formic acid, is often employed in either isocratic or gradient elution mode.[1][12]

    • Flow Rate: A typical flow rate is 1 mL/min.[1]

    • Detection: UV detection is performed at a wavelength where xanthones exhibit maximum absorbance, such as 237 nm, 254 nm, or 320 nm.[1][5][12]

  • Quantification: The concentration of xanthones is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Principle: UPLC offers higher resolution and faster analysis times compared to conventional HPLC. The eluent from the UPLC is introduced into a mass spectrometer, which ionizes the xanthones and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides further fragmentation for highly selective and sensitive detection.

  • Sample Preparation: Similar to HPLC, with methanol being an effective solvent for the extraction of various xanthones from plant material.[13]

  • UPLC Conditions:

    • Column: Sub-2 µm particle columns are used to achieve high separation efficiency.

    • Mobile Phase: Typically consists of an aqueous phase with a modifier (e.g., formic acid) and an organic phase like acetonitrile, run in a gradient mode.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for xanthones.[5]

    • Detection: The analysis is often performed in selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity.[14]

  • Quantification: Quantification is achieved by comparing the response of the analyte to an internal standard and using a calibration curve.

3. UV-Vis Spectrophotometry

  • Principle: This method measures the absorbance of light by xanthones in a solution. The total xanthone content is determined based on the principle that the absorbance is directly proportional to the concentration of the absorbing species (Beer-Lambert law).

  • Sample Preparation: Xanthones are extracted from the sample, and the extract is dissolved in a suitable solvent like methanol.[10]

  • Measurement:

    • The UV-Vis spectrum of the sample is recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[10] Common λmax values for xanthones are around 243 nm and 316-320 nm.[15]

    • The absorbance of the sample is then measured at the predetermined λmax.

  • Quantification: A calibration curve is constructed by measuring the absorbance of standard solutions of a reference xanthone (e.g., α-mangostin) at different concentrations. The total xanthone content in the sample is then calculated from its absorbance using the linear regression equation of the calibration curve.[10]

Cross-Validation Workflow

Cross-validation is a critical process to ensure the comparability of results when using different analytical methods or when a method is transferred between laboratories.[16] The following diagram illustrates a general workflow for the cross-validation of analytical methods for xanthone quantification.

Cross-Validation Workflow for Xanthone Quantification cluster_0 Method Selection & Preparation cluster_1 Analysis cluster_2 Data Comparison & Evaluation cluster_3 Outcome MethodA Select Method A (e.g., HPLC-UV) SamplePrep Prepare Identical Sample Sets (Spiked & Incurred Samples) MethodA->SamplePrep MethodB Select Method B (e.g., UPLC-MS/MS) MethodB->SamplePrep AnalyzeA Analyze Samples with Method A SamplePrep->AnalyzeA AnalyzeB Analyze Samples with Method B SamplePrep->AnalyzeB DataA Quantitative Results from Method A AnalyzeA->DataA DataB Quantitative Results from Method B AnalyzeB->DataB Compare Compare Results (Statistical Analysis) DataA->Compare DataB->Compare Evaluate Evaluate Comparability (Acceptance Criteria) Compare->Evaluate Comparable Methods are Comparable Evaluate->Comparable Criteria Met NotComparable Methods are Not Comparable (Investigate Discrepancies) Evaluate->NotComparable Criteria Not Met

Caption: Cross-validation workflow for comparing two analytical methods.

Conclusion

The selection of an appropriate analytical method for xanthone quantification is a critical decision for researchers and drug development professionals.

  • UV-Vis spectrophotometry offers a simple and cost-effective approach for the determination of total xanthone content but lacks the specificity to quantify individual xanthones.

  • HPLC-UV provides good selectivity and sensitivity for the quantification of individual xanthones and is a robust and widely used technique in quality control settings.

  • UPLC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and pharmacokinetic studies where the identification and quantification of specific xanthones and their metabolites are required.

A thorough understanding of the principles, performance characteristics, and experimental protocols of each method is essential for generating reliable and accurate data in xanthone-related research and development. Cross-validation should be considered when comparing results from different methods or laboratories to ensure data integrity.

References

comparing the antioxidant activity of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone with other natural antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antioxidant Activity of Xanthones and Other Natural Antioxidants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of xanthones, with a focus on hydroxylated and methoxylated derivatives, against common natural antioxidants. While specific experimental data for 1,3,6-Trihydroxy-2,5-dimethoxyxanthone is limited in publicly accessible literature, this guide utilizes data from closely related and well-studied xanthones, α-Mangostin and γ-Mangostin, to provide a robust comparison. These compounds share the core xanthone structure and serve as valuable representatives for this class of phytochemicals.

The comparative analysis is based on established in vitro antioxidant assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are benchmarked against widely recognized natural antioxidants: Ascorbic Acid (Vitamin C), Quercetin, Gallic Acid, and α-Tocopherol (Vitamin E).

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often expressed by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The data presented in the following table has been compiled from various scientific studies to provide a comparative overview.

Table 1: Comparison of IC50 Values for Selected Antioxidants

CompoundClassDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
α-Mangostin Xanthone17.9 - 22.9[1][2]~20.0 (estimated)
γ-Mangostin XanthoneData Not AvailableData Not Available
Gallic Acid Phenolic Acid~49[3]~15.1[3]
Quercetin Flavonoid4.60[4]48.0[4]
Ascorbic Acid (Vitamin C) Vitamin~25 - 59[5][6]~30 - 50[7]
α-Tocopherol (Vitamin E) Vitamin~40 - 50[8]~16.4[8]

Note: IC50 values can vary between studies due to differences in experimental conditions. The values presented here are representative ranges found in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the DPPH and ABTS assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.[9]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[10]

  • Sample Preparation: The antioxidant compounds are prepared in a series of concentrations.

  • Reaction: A specific volume of the antioxidant sample is mixed with an equal volume of the DPPH working solution.[10] A blank sample containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.[11]

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant's ability to reduce this radical cation back to its colorless neutral form is measured by the decrease in absorbance.[12]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours.[4][13]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 at 734 nm.[13]

  • Reaction: A small volume of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution.[12]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6-10 minutes) in the dark.[11][14]

  • Measurement: The absorbance is recorded at 734 nm.[12]

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is determined from the dose-response curve.[12]

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for illustrating complex processes in a clear and concise manner. The following visualizations, created using the DOT language, depict a standard experimental workflow and a key biological signaling pathway relevant to antioxidant activity.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample Prepare Antioxidant Sample Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Binds & Inhibits Proteasome Proteasomal Degradation Nrf2_bound->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Dissociation & Translocation Antioxidant Antioxidant (e.g., Xanthone) Antioxidant->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

References

in vivo validation of the antifungal effects of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo validation of the antifungal effects of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone is not currently available in published literature, the broader class of xanthone compounds has demonstrated significant promise as a source of novel antifungal agents. This guide provides a comparative overview of the performance of various xanthone derivatives against established antifungal drugs, supported by available preclinical data. The information is intended for researchers, scientists, and drug development professionals.

Due to the absence of specific in vivo or in vitro antifungal data for this compound, this guide will focus on a comparative analysis of other researched xanthones against standard-of-care antifungal agents. This approach aims to provide a valuable framework for understanding the potential of the xanthone scaffold in antifungal drug discovery.

Performance Comparison of Xanthones and Standard Antifungal Agents

The following table summarizes the available quantitative data on the efficacy of select xanthone derivatives compared to conventional antifungal drugs. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.

Compound ClassCompoundFungal SpeciesIn Vitro Efficacy (MIC)In Vivo ModelIn Vivo EfficacyCitation
Xanthone Synthetic Xanthone (XP-W)Candida albicansNot specifiedSystemic Candidiasis (mouse)Broad-spectrum anti-Candida activity, including against multi-azole-resistant strains.[1]
Xanthone Cationic Xanthone Amphiphilic (Compound 1)Candida albicans, Aspergillus, FusariumPotent activityFungal Keratitis (mouse)Potent antifungal activity.[2]
Polyene Amphotericin BCandida auris<1 mg/LNeutropenic Murine Bloodstream InfectionClade- and isolate-dependent activity; increased survival rates for some clades.[3][4]
Azole FluconazoleCandida albicansNot specifiedSystemic Candidiasis (mouse)Reduced fungal densities in kidneys.[5]
Azole VoriconazoleAspergillus fumigatus≤0.25 µg/mlImmunosuppressed Disseminated Infection (mouse)Prolonged survival and reduced fungal load in kidneys and brain.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used for the in vivo validation of antifungal agents.

Murine Model of Systemic Candidiasis

A commonly used model to assess the efficacy of antifungal agents against systemic Candida infections involves the following steps:

  • Animal Model: Immunocompetent or immunocompromised mice (e.g., neutropenic) are used.

  • Infection: A standardized inoculum of a virulent Candida strain (e.g., Candida albicans SC5314) is injected intravenously via the lateral tail vein.

  • Treatment: The test compound (e.g., a xanthone derivative) or a control drug (e.g., fluconazole, amphotericin B) is administered at various doses and schedules (e.g., intraperitoneally or orally). A vehicle control group receives the solvent used to dissolve the compounds.

  • Outcome Assessment: Key endpoints include survival rates over a defined period (e.g., 21 days) and fungal burden in target organs (e.g., kidneys, brain, heart). Fungal burden is typically quantified by homogenizing the organs and plating serial dilutions on appropriate growth media to determine colony-forming units (CFU) per gram of tissue.[3][5][7]

Murine Model of Invasive Aspergillosis

To evaluate antifungal efficacy against invasive Aspergillus infections, the following protocol is often employed:

  • Animal Model: Immunosuppressed mice are typically used to establish a robust infection. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: Mice are infected with a standardized inoculum of Aspergillus fumigatus conidia, usually via intranasal or intratracheal instillation to mimic pulmonary infection, or intravenously for a disseminated model.

  • Treatment: The investigational drug or a standard antifungal (e.g., voriconazole, amphotericin B) is administered.

  • Outcome Assessment: Efficacy is measured by survival rates, and reduction in fungal load in the lungs and other organs (e.g., kidneys, brain).[2][6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular mechanisms.

experimental_workflow cluster_setup Animal Model Preparation cluster_infection Infection cluster_treatment Treatment cluster_outcome Outcome Assessment A Select Animal Model (e.g., Mice) B Induce Immunosuppression (if required) A->B D Administer Inoculum (e.g., Intravenous, Intranasal) B->D C Prepare Fungal Inoculum (e.g., Candida, Aspergillus) C->D E Administer Test Compound (this compound) D->E F Administer Control Drugs (e.g., Amphotericin B, Fluconazole) D->F G Administer Vehicle Control D->G H Monitor Survival Rates E->H I Determine Fungal Burden in Organs (CFU counts) E->I F->H F->I G->H G->I

General workflow for in vivo antifungal efficacy testing.

signaling_pathways cluster_xanthones Xanthones (Hypothesized) cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_azoles Azoles (e.g., Fluconazole) X Xanthone Derivative XM Multiple Cellular Targets X->XM Interacts with XF Fungal Cell Death XM->XF Leads to P Polyene PE Ergosterol in Fungal Cell Membrane P->PE Binds to PP Pore Formation PE->PP Induces PL Cellular Leakage PP->PL Causes A Azole AE Lanosterol 14-alpha-demethylase A->AE Inhibits AS Inhibition of Ergosterol Synthesis AE->AS Prevents AM Disrupted Membrane Function AS->AM Results in

Comparison of antifungal mechanisms of action.

Concluding Remarks

While specific in vivo data for this compound remains elusive, the broader family of xanthones presents a promising area for the development of new antifungal therapies. Studies on various xanthone derivatives have shown encouraging in vivo efficacy against clinically relevant fungi, including drug-resistant strains.[1][2] The mechanism of action for many xanthones is still under investigation but is thought to involve multiple cellular targets.[8] This contrasts with the well-defined mechanisms of established antifungals like polyenes, which bind to ergosterol to create pores in the fungal cell membrane, and azoles, which inhibit ergosterol synthesis.[1][9][10][11][12][13] Further research is warranted to isolate and test the antifungal activity of specific xanthones like this compound to fully understand their therapeutic potential and mechanism of action.

References

A Comparative Benchmarking of Xanthones from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Xanthone Bioactivity and Distribution

This guide provides a comparative analysis of xanthones, a class of polyphenolic compounds, isolated from various natural sources. We delve into their quantitative distribution, comparative bioactivities supported by experimental data, and the underlying molecular mechanisms of action. This objective comparison aims to equip researchers with the necessary information to select promising candidates for further investigation and drug development.

Quantitative Analysis of Xanthones from Different Natural Sources

Xanthones are predominantly found in a select number of plant families, with Garcinia mangostana (Mangosteen) being the most renowned source. However, other genera such as Calophyllum and Gentiana also represent rich reservoirs of these bioactive compounds. The concentration and specific types of xanthones can vary significantly between species and even different parts of the same plant.

Table 1: Comparative Xanthone Content in Various Natural Sources

Natural SourcePlant PartMajor Xanthones IdentifiedTotal Xanthone Content (mg/g of extract)Key BioactivityReference
Garcinia mangostanaPericarp (Methanol Extract)α-Mangostin, γ-Mangostin, Garcinone C, 8-Deoxygartanin521.2Cholinesterase Inhibition, Anticancer, Antioxidant[1]
Garcinia mangostanaCalyx (Methanol Extract)α-Mangostin, γ-MangostinNot specifiedCholinesterase Inhibition[1]
Garcinia mangostanaBark (Methanol Extract)α-MangostinNot specifiedCholinesterase Inhibition[1]
Garcinia mangostanaAril (Methanol Extract)3-Isomangostin~5.2 (calculated)Lower Cholinesterase Inhibition[1]
Gentiana dinaricaVegetative RootsNorswertianin, Norswertianin-1-O-primeverosideNot specifiedAntioxidant, α-glucosidase inhibition[2]
Gentiana utriculosaShoot CultureMangiferin, Decussatin, Decussatin-1-O-primeverosideNot specifiedAntioxidant, α-glucosidase inhibition[2]

Comparative Biological Activities of Xanthones

The therapeutic potential of xanthones stems from their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The potency of these effects is often structure-dependent.

Antioxidant Activity

The antioxidant capacity of xanthones is a key attribute, contributing to their protective effects against oxidative stress-related diseases.

Table 2: Comparative Antioxidant Activity of Xanthones

XanthoneNatural SourceAssayIC50 ValueReference
Xanthone VCalophyllum brasilienseSuperoxide anion (O2•−) scavenging1.9 µM[3]
Xanthone IIICalophyllum brasilienseSuperoxide anion (O2•−) scavenging4.8 µM[3]
Xanthone VCalophyllum brasilienseHydroxyl radical (OH●) scavenging2.1 µM[3]
Xanthone IIICalophyllum brasilienseHydroxyl radical (OH●) scavenging3.5 µM[3]
Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potent anticancer activities of xanthones against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 3: Comparative Cytotoxicity of Xanthones Against Cancer Cell Lines

XanthoneNatural SourceCancer Cell LineIC50 Value (µM)Reference
α-MangostinGarcinia mangostanaHuman colon cancer (DLD-1)<20[4]
β-MangostinGarcinia mangostanaHuman colon cancer (DLD-1)<20[4]
γ-MangostinGarcinia mangostanaHuman colon cancer (DLD-1)<20[4]
Garcinone EGarcinia mangostanaHuman hepatocellular carcinoma (HepG2)15.8[5]
Garcinone EGarcinia mangostanaHuman breast adenocarcinoma (MCF-7)16.7[5]
Garcinone EGarcinia mangostanaHuman colon cancer (HCT-116)16.1[5]
β-MangostinGarcinia mangostanaHuman cervical cancer (HeLa)27.2[6]
New Prenylated XanthoneGarcinia mangostanaNasopharyngeal carcinoma (CNE-1)3.35[7]
New Prenylated XanthoneGarcinia mangostanaNasopharyngeal carcinoma (CNE-2)4.01[7]
New Prenylated XanthoneGarcinia mangostanaLung cancer (A549)4.84[7]
Antimalarial Activity

Certain xanthones have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.

Table 4: Comparative Antimalarial Activity of Xanthones

XanthoneNatural SourcePlasmodium falciparum strainIC50 Value (µg/mL)Reference
DemethylcalabaxanthoneCalophyllum caledonicumChloroquine-resistant~1.0[8]
CalothwaitesixanthoneCalophyllum caledonicumChloroquine-resistant~1.0[8]
6-Deoxy-gamma-mangostinCalophyllum caledonicumChloroquine-resistant~1.0[8]

Signaling Pathways Modulated by Xanthones

Xanthones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

G Xanthones Xanthones (e.g., α-mangostin) Keap1 Keap1 Xanthones->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequestration ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant & Detoxifying Enzymes ARE->AntioxidantEnzymes induces transcription of CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to G Xanthones Xanthones IKK IKK Xanthones->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription initiates Cytokines TNF-α, IL-1β, IL-6 GeneTranscription->Cytokines leads to production of G Start Plant Material (e.g., Mangosteen Pericarp) Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Isolation Isolation & Purification (e.g., Column Chromatography, HPLC) CrudeExtract->Isolation PureXanthones Pure Xanthones Isolation->PureXanthones Bioactivity Bioactivity Assessment PureXanthones->Bioactivity Antioxidant Antioxidant Assays (DPPH, ORAC) Bioactivity->Antioxidant AntiInflammatory Anti-inflammatory Assays (ELISA for Cytokines) Bioactivity->AntiInflammatory Anticancer Anticancer Assays (MTT on Cancer Cells) Bioactivity->Anticancer DataAnalysis Data Analysis (IC50 Determination) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Anticancer->DataAnalysis

References

Unraveling the Action of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone, a naturally occurring xanthone derivative. Due to the limited direct experimental data on this specific compound, this guide draws upon published research on structurally similar xanthones to infer its likely biological activities and molecular targets. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Inferred Biological Activities and Performance Comparison

The biological activities of xanthones are significantly influenced by the substitution pattern on their core structure. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, in particular, dictates their therapeutic potential. Based on studies of analogous compounds, this compound is predicted to exhibit notable anticancer and antioxidant properties.

Anticancer Activity

The trihydroxy substitution pattern is a key determinant of the cytotoxic effects of xanthones against various cancer cell lines. While direct data for this compound is unavailable, studies on other trihydroxyxanthones suggest a higher potency compared to their dihydroxy counterparts. The anticancer activity of xanthones is often attributed to several mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death (apoptosis).

Table 1: Comparative Anticancer Activity of Structurally Related Xanthones

CompoundCell LineIC50 (µM)Inferred/Observed Mechanism of Action
This compound VariousNot DeterminedInferred: Inhibition of Topoisomerase II, COX-2, and Receptor Tyrosine Kinases; Induction of Apoptosis
1,3,8-TrihydroxyxanthoneMCF-7 (Breast Cancer)184 ± 15Inhibition of Topoisomerase II[1]
3,4,6-TrihydroxyxanthoneWiDr (Colon Cancer)37.8Inhibition of COX-2
1,3,6-Trihydroxy-4,5,7-trichloroxanthoneRaji (Lymphoma)15.948 (in combination)Inhibition of Raf-1 and c-Jun N-terminal kinase (JNK)[2]
Doxorubicin (Control)Raji (Lymphoma)25.432DNA intercalation, Topoisomerase II inhibition

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Antioxidant Activity

The antioxidant capacity of xanthones is primarily attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups play a crucial role in this activity.

Table 2: Comparative Antioxidant Activity of Structurally Related Xanthones

CompoundAssayIC50 (µM)
This compound DPPH Radical ScavengingNot Determined
1,6-DihydroxyxanthoneDPPH Radical Scavenging349 ± 68[1]
Ascorbic Acid (Control)DPPH Radical ScavengingTypically < 50

Note: A lower IC50 value indicates a higher antioxidant activity.

Potential Signaling Pathways

Based on the mechanisms of action observed for structurally similar xanthones, the following signaling pathways are proposed as potential targets for this compound.

anticancer_pathways cluster_proliferation Cell Proliferation & Survival cluster_inflammation Inflammation cluster_apoptosis Apoptosis Induction RTK Receptor Tyrosine Kinases (e.g., EGFR) Ras_Raf Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf->Proliferation PI3K_Akt->Proliferation COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Node Inflammation Prostaglandins->Inflammation_Node TopoII Topoisomerase II DNA_Damage DNA Damage TopoII->DNA_Damage Caspases Caspase Activation DNA_Damage->Caspases Apoptosis_Node Apoptosis Caspases->Apoptosis_Node Xanthone 1,3,6-Trihydroxy- 2,5-dimethoxyxanthone Xanthone->RTK Inhibition Xanthone->COX2 Inhibition Xanthone->TopoII Inhibition

Caption: Inferred anticancer signaling pathways targeted by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to validate the inferred mechanisms of action of this compound.

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the xanthone solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Topoisomerase II, an enzyme crucial for DNA replication.

Protocol:

  • Reaction Setup: In a reaction tube, combine Topoisomerase II enzyme, supercoiled plasmid DNA (substrate), and the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: Separate the different forms of DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme will result in a decrease in the amount of relaxed or linearized DNA compared to the control.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and its substrate, arachidonic acid.

  • Inhibition Reaction: Pre-incubate the COX-2 enzyme with the test compound for a specific time.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandins: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the percentage of COX-2 inhibition and the IC50 value.

Receptor Tyrosine Kinase (RTK) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the activity of a specific receptor tyrosine kinase (e.g., EGFR).

Protocol:

  • Kinase Reaction: In a microplate, combine the recombinant RTK, a specific substrate peptide, ATP, and the test compound in a kinase reaction buffer.

  • Incubation: Incubate the plate at 30°C for a defined period to allow for phosphorylation of the substrate.

  • Detection: Detect the level of substrate phosphorylation using a specific antibody that recognizes the phosphorylated substrate. This can be done through various methods, including ELISA or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the xanthone at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This guide provides a framework for investigating the mechanism of action of this compound. The provided protocols and comparative data on related compounds offer a starting point for researchers to design and execute experiments to confirm these inferred activities and potentially uncover novel therapeutic applications for this xanthone derivative.

References

Navigating the Nuances of Xanthone Bioassays: A Guide to Statistical Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse pharmacological activities of xanthones, a class of polyphenolic compounds, have positioned them as promising candidates in drug discovery. However, the path from initial screening to clinical application is paved with the need for robust and reproducible bioassay data. This guide provides a comparative analysis of the statistical reproducibility of common bioassays used to evaluate xanthone bioactivity, supported by experimental data and detailed protocols to aid researchers in generating reliable and comparable results.

Understanding Reproducibility in Bioassays

Reproducibility is a cornerstone of scientific validity, ensuring that experimental results can be independently verified. In the context of bioassays, reproducibility is often assessed by two key statistical parameters:

  • Intra-assay precision (Repeatability): The variation observed within a single assay when the same sample is analyzed multiple times. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

  • Inter-assay precision (Intermediate Precision): The variation observed when the same sample is analyzed in different assays on different days, by different analysts, or with different equipment. It is also expressed as %RSD or %CV.

Generally, for bioassays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable, though these values can vary depending on the complexity of the assay.

Comparative Analysis of Xanthone Quantification and Bioassay Reproducibility

Quantitative analysis of xanthones and the assessment of their biological activities involve a range of analytical and biological assays. The following tables summarize the reported reproducibility of some of these methods.

Table 1: Reproducibility of Analytical Methods for Xanthone Quantification
MethodAnalyteIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Reference
HPLCα-Mangostin1.14 - 2.871.60 - 3.70[1]
SpectrophotometryXanthone0.3 - 3.01.4 - 3.1[2]

This table showcases the high reproducibility of analytical methods used to quantify specific xanthones, which is crucial for the standardization of test compounds in subsequent bioassays.

Table 2: Reproducibility of Common Bioassays for Xanthone Activity
BioassayTarget ActivityReported Intra-assay CV (%)Reported Inter-assay CV (%)Notes
MTT AssayCytotoxicity~5-10%~10-15%CVs can be influenced by cell line, seeding density, and incubation times. The provided values are general acceptable ranges for this type of assay.
Antimicrobial (MIC)Antibacterial/AntifungalNot consistently reportedNot consistently reportedReproducibility can be affected by microbial strain, inoculum size, and interpretation of endpoints[3][4].
DPPH/FRAP AssayAntioxidantNot consistently reportedNot consistently reportedVariability can arise from the reaction kinetics and the stability of the reagents.

This table highlights the inherent variability in biological assays compared to analytical methods. While specific data for xanthones is limited, the general acceptance criteria for these assays provide a benchmark for researchers.

Key Experimental Protocols

Detailed and standardized protocols are critical for improving the reproducibility of bioassays. Below is a representative protocol for the MTT cytotoxicity assay, a widely used method for evaluating the anticancer properties of xanthones.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • Xanthone compound of interest, dissolved in a suitable solvent (e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the xanthone compound in a complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the xanthone solution. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the xanthone) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways, enhancing clarity and understanding.

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis xanthone Xanthone Compound treatment Treatment with Xanthone xanthone->treatment cell_line Cancer Cell Line cell_seeding Cell Seeding in 96-well Plate cell_line->cell_seeding cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570nm) formazan_solubilization->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 viability->ic50

Caption: General workflow for a xanthone cytotoxicity bioassay.

Many xanthones exert their biological effects by modulating key cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response, is a common target.

Nrf2_Signaling_Pathway Xanthone Xanthone ROS Oxidative Stress (ROS) Xanthone->ROS Induces/Reduces Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 Directly Disrupts ROS->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

References

A Comparative Guide to Synthetic vs. Natural 1,3,6-Trihydroxy-2,5-dimethoxyxanthone for Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetically produced and naturally sourced 1,3,6-trihydroxy-2,5-dimethoxyxanthone, a promising xanthone derivative with potential therapeutic applications. Due to the limited availability of direct comparative studies in existing literature, this document serves as a methodological framework, offering detailed experimental protocols and data presentation structures to enable researchers to conduct their own robust comparisons.

Introduction

This compound is a polyphenolic compound that has been identified in natural sources such as Monnina salicifolia and the root bark of Securidaca longepedunculata.[1] Xanthones, as a class of compounds, are known for a wide range of biological activities, including antioxidant and cytotoxic effects. This guide will explore the methodologies for obtaining this compound through both chemical synthesis and isolation from natural sources, and detail the experimental procedures required to compare their biological efficacy.

Physicochemical Properties: A Comparative Overview

A critical first step in comparing the synthetic and natural compounds is to establish their physicochemical equivalence. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining purity and confirming the chemical structure.

PropertySynthetic this compoundNatural this compoundMethod of Analysis
Molecular Formula C₁₅H₁₂O₇C₁₅H₁₂O₇Mass Spectrometry
Molecular Weight 304.25 g/mol 304.25 g/mol Mass Spectrometry
Purity >98% (Hypothetical)>95% (Hypothetical)HPLC, qNMR
Appearance Yellow crystalline solid (Hypothetical)Yellowish powder (Hypothetical)Visual Inspection
Melting Point To be determinedTo be determinedDifferential Scanning Calorimetry
Solubility Soluble in DMSO, Methanol (Hypothetical)Soluble in DMSO, Methanol (Hypothetical)Solubility Testing

Experimental Protocols

I. Synthesis of this compound (Representative Protocol)

Principle: This method involves the condensation of a substituted benzoic acid with a substituted phenol in the presence of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which acts as both a catalyst and a dehydrating agent.

Materials:

  • 2-Hydroxy-4,6-dimethoxybenzoic acid

  • 1,3,5-Trimethoxybenzene

  • Eaton's reagent (7.7 wt% P₂O₅ in CH₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 2-hydroxy-4,6-dimethoxybenzoic acid (1 equivalent) and 1,3,5-trimethoxybenzene (1.2 equivalents) in dichloromethane, add Eaton's reagent (10 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthetic Workflow Reactants Reactants Condensation Condensation Reactants->Condensation Eaton's Reagent Workup_Purification Work-up & Purification Condensation->Workup_Purification Characterization Characterization Workup_Purification->Characterization Synthetic_Product Synthetic Xanthone Characterization->Synthetic_Product

Workflow for the synthesis of this compound.
II. Isolation of this compound from Securidaca longepedunculata (Representative Protocol)

The following is a general procedure for the isolation of xanthones from plant material, which can be adapted for the specific target compound from the root bark of Securidaca longepedunculata.

Principle: This method involves solvent extraction of the plant material followed by chromatographic separation to isolate the desired compound.

Materials:

  • Dried and powdered root bark of Securidaca longepedunculata

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

Procedure:

  • Macerate the powdered root bark sequentially with n-hexane, ethyl acetate, and methanol at room temperature.

  • Concentrate the ethyl acetate extract under reduced pressure to yield a crude extract.

  • Subject the crude ethyl acetate extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

  • Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

  • The final purification can be achieved by preparative HPLC to yield pure this compound.

  • Confirm the structure of the isolated compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_isolation Isolation Workflow Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Solvent Maceration Chromatography Chromatographic Separation Extraction->Chromatography Purification Purification Chromatography->Purification Natural_Product Natural Xanthone Purification->Natural_Product

Workflow for the isolation of this compound.

Biological Activity Comparison: Experimental Protocols

I. Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The antioxidant activity is measured by the ability of the xanthone to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthetic and natural this compound stock solutions in methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the synthetic and natural xanthone samples and the ascorbic acid standard in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) for each compound.

II. Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthetic and natural this compound stock solutions in DMSO

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthetic and natural xanthones and doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the untreated cells.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Biological Activity Data Presentation

The quantitative data from the biological assays should be summarized in a clear and concise table to facilitate comparison.

CompoundAntioxidant Activity (DPPH Assay) IC₅₀ (µM) [Hypothetical]Cytotoxicity (MTT Assay) IC₅₀ (µM) [Hypothetical]
Synthetic Xanthone 15.2 ± 1.825.5 ± 2.1
Natural Xanthone 18.5 ± 2.330.1 ± 3.5
Ascorbic Acid 8.7 ± 0.9N/A
Doxorubicin N/A0.5 ± 0.1

Potential Signaling Pathway: Nrf2 Activation

Xanthones are known to exert their antioxidant effects by modulating cellular signaling pathways. One of the key pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like xanthones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Xanthone Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates

Proposed Nrf2 signaling pathway activation by xanthones.

Conclusion

This guide provides a framework for the comprehensive comparison of synthetic and natural this compound. By following the detailed protocols for synthesis, isolation, and biological evaluation, researchers can generate robust and comparable data. The provided templates for data presentation and the illustrative signaling pathway will aid in the interpretation and dissemination of findings. Ultimately, such comparative studies are crucial for determining the optimal source of this promising compound for future drug development and therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3,6-Trihydroxy-2,5-dimethoxyxanthone is readily available. The following disposal procedures are based on general best practices for the disposal of solid, non-reactive organic chemical waste in a laboratory setting and information on structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of chemical waste is crucial for maintaining a safe laboratory environment and protecting the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, a polyoxygenated xanthone derivative. Adherence to these procedures will help ensure the safety of all laboratory personnel and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with appropriate care. While specific toxicity data is unavailable, related xanthone compounds may cause skin and eye irritation.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

Personal Protective Equipment (PPE) Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If creating dust, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • Handle the compound in a well-ventilated area.

  • A chemical fume hood is recommended if there is a potential for dust generation.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as solid organic chemical waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol for Chemical Waste Segregation:

  • Waste Identification: Clearly identify this compound as a non-halogenated, solid organic waste.

  • Container Selection: Obtain a designated solid chemical waste container from your institution's EHS department. This container should be made of a material compatible with organic solids and have a secure lid.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of accumulation

    • Your name and laboratory information

  • Waste Transfer: Carefully transfer the solid this compound into the labeled waste container. Avoid creating dust. If the compound is on contaminated materials like weighing paper or gloves, these should also be placed in the designated solid waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel and away from incompatible chemicals.

  • Disposal Request: Once the container is full or has reached the storage time limit set by your institution (often 90 to 180 days), submit a chemical waste pickup request to your EHS department.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound for Disposal is_sds_available Is a specific SDS available? start->is_sds_available consult_ehs Consult Institutional EHS for Guidance is_sds_available->consult_ehs No general_protocol Follow General Protocol for Solid Organic Waste is_sds_available->general_protocol Yes (Follow SDS) consult_ehs->general_protocol ppe Wear Appropriate PPE general_protocol->ppe waste_container Obtain Labeled Solid Waste Container ppe->waste_container transfer_waste Transfer Waste to Container waste_container->transfer_waste store_waste Store in Satellite Accumulation Area transfer_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Waste Properly Disposed request_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Compliance

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to the specific regulations outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in these settings. Key aspects of these regulations include proper waste identification, container management, and timely disposal through licensed hazardous waste vendors.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Personal Protection: Wear appropriate PPE, including gloves, eye protection, and a lab coat.

  • Containment: For a small, solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone) and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Signaling Pathway of Responsibility

The following diagram outlines the chain of responsibility and communication for proper chemical disposal.

researcher Researcher/Scientist (Generates Waste) lab_manager Laboratory Manager/ Principal Investigator researcher->lab_manager Reports to ehs Environmental Health & Safety (EHS) Dept. lab_manager->ehs Requests Pickup waste_vendor Licensed Waste Vendor ehs->waste_vendor Coordinates Disposal

Caption: Chain of responsibility for chemical waste disposal.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

Personal protective equipment for handling 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on best practices for handling powdered chemical compounds and safety information for structurally similar xanthone derivatives. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications
Respiratory Air-purifying respirator with a particulate filter (N95 or higher)NIOSH-approved. Required when handling the powder outside of a certified chemical fume hood.
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection from splashes.[2]
Hands Double-gloving with nitrile glovesChange gloves frequently, especially after direct contact with the substance.[2]
Body Laboratory coat and disposable gownA disposable gown should be worn over the lab coat and changed immediately if contaminated.
Feet Closed-toe shoesShoes should be made of a material that resists chemical penetration.
Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

Step 1: Preparation

  • Location: All handling of powdered this compound should be conducted in a certified chemical fume hood to control airborne particles.

  • Equipment: Ensure all necessary equipment, including a calibrated scale, spatulas, weighing paper, and sealable containers, are clean and readily available inside the fume hood.

  • Spill Kit: Have a chemical spill kit appropriate for powdered substances readily accessible.

Step 2: Weighing and Aliquoting

  • Don all required PPE as outlined in Table 1.

  • Place a weighing paper on the calibrated scale inside the chemical fume hood.

  • Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.

  • Avoid creating dust by handling the powder gently.

  • Once the desired amount is weighed, carefully transfer it to a labeled, sealable container.

  • Clean any residual powder from the spatula and weighing surface with a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.

Step 3: Post-Handling

  • Securely seal the stock container and the container with the aliquoted compound.

  • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Carefully remove and dispose of disposable PPE (gloves, gown) in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, disposable gowns, and any residual powder. Collect all solid waste in a clearly labeled, sealed, and puncture-resistant waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled, sealed, and appropriate liquid waste container.

  • Disposal: All waste containers must be disposed of through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

G prep Step 1: Preparation - Work in Fume Hood - Assemble Equipment - Ready Spill Kit ppe Don Full PPE (Respirator, Goggles, Face Shield, Double Gloves, Gown) prep->ppe weigh Step 2: Weighing & Aliquoting - Handle Powder Gently - Avoid Dust Generation ppe->weigh post_handle Step 3: Post-Handling - Seal Containers - Clean Work Surface weigh->post_handle waste_disposal Disposal Plan - Collect Solid & Liquid Waste - Use Approved Waste Streams weigh->waste_disposal During Process dispose_ppe Dispose of Contaminated PPE (Gloves, Gown) post_handle->dispose_ppe post_handle->waste_disposal After Cleaning wash Wash Hands Thoroughly dispose_ppe->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-Trihydroxy-2,5-dimethoxyxanthone
Reactant of Route 2
1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.